(S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-amino-3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPLLJRLBHIJPS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363443 | |
| Record name | (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718596-77-1 | |
| Record name | (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and peptide science. Its unique structural motif, featuring a stereogenic center at the β-position and a cyano-functionalized aromatic ring, makes it a valuable building block for the synthesis of complex molecular architectures and peptidomimetics. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed protocols for its synthesis via both enzymatic resolution and asymmetric approaches, and a discussion of its current and potential applications in research and drug development.
Introduction: The Significance of a Chiral Building Block
β-Amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the second carbon atom from the carboxyl group. This seemingly subtle structural alteration imparts unique conformational properties to peptides and other molecules that incorporate them. This compound, in particular, offers a trifecta of desirable features for medicinal chemists: a defined stereochemistry essential for specific biological interactions, a rigid phenyl group that can be strategically positioned within a molecule, and a versatile cyano group that can serve as a handle for further chemical modification or as a key pharmacophoric element.
While sometimes mistakenly associated with the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, it is important to clarify that the key chiral intermediate for sitagliptin is (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid. However, this compound and its derivatives are crucial for the development of other biologically active compounds and serve as valuable tools in peptide and medicinal chemistry research.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2] |
| CAS Number | 718596-77-1 | [2] |
| Appearance | White to off-white powder | [2] |
| Optical Rotation | [α]D25 = +3 ± 2º (c=0.15 in H₂O) | [2] |
Solubility and pKa
Similarly, an experimentally determined pKa value has not been reported. By analogy to similar aromatic β-amino acids, the pKa of the carboxylic acid group is estimated to be in the range of 3.5-4.5, and the pKa of the ammonium group is estimated to be in the range of 9.0-10.0.
Spectroscopic Data
The spectroscopic data for the enantiomerically pure this compound is expected to be identical to that of its racemic mixture, with the exception of analyses performed using chiral methods. The following data is based on the reported spectra for the racemic compound.[3]
-
¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show characteristic signals for the aromatic protons, the methine proton at the chiral center, and the methylene protons adjacent to the carbonyl group.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum would display distinct resonances for the carbonyl carbon, the aromatic carbons (including the carbon bearing the cyano group and the ipso-carbon), the methine carbon of the chiral center, and the methylene carbon.
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum is characterized by a strong absorption band for the nitrile (C≡N) stretch, typically observed around 2230 cm⁻¹. Other key absorptions include those for the carboxylic acid O-H and C=O stretches, and the N-H stretches of the amino group.[3]
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.
Synthesis of this compound
The preparation of enantiomerically pure this compound is a critical step for its application in stereospecific synthesis. Two primary strategies are presented here: the resolution of a racemic mixture and a direct asymmetric synthesis.
Synthesis of Racemic Precursor and Enzymatic Kinetic Resolution
This approach involves the initial synthesis of the racemic compound, followed by an enzymatic resolution to separate the desired (S)-enantiomer. The following protocols are adapted from the work of Forró and co-workers.[3][4]
The racemic amino acid can be prepared via a modified Rodionov reaction.
Protocol:
-
To a solution of 4-cyanobenzaldehyde (1 equivalent) in ethanol, add malonic acid (1 equivalent) and ammonium acetate (1.2 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield (±)-3-amino-3-(4-cyanophenyl)propanoic acid.
The racemic amino acid is first converted to its ethyl ester, which then undergoes enantioselective acylation catalyzed by a lipase.
Protocol:
-
Esterification: Suspend (±)-3-amino-3-(4-cyanophenyl)propanoic acid in absolute ethanol and cool to -10 °C. Add thionyl chloride dropwise and then reflux the mixture for 1-2 hours. Evaporate the solvent to obtain the racemic ethyl ester hydrochloride.
-
Enzymatic Acylation: Dissolve the racemic ethyl ester in butyl butanoate. Add Candida antarctica lipase A (CAL-A) and stir the mixture at room temperature. Monitor the reaction progress by chiral HPLC.
-
Work-up and Separation: Once approximately 50% conversion is reached, filter off the enzyme. Separate the unreacted (S)-ester from the acylated (R)-amide by column chromatography.
-
Hydrolysis: Hydrolyze the purified (S)-ethyl 3-amino-3-(4-cyanophenyl)propanoate using aqueous hydrochloric acid to yield the target compound, this compound.
Asymmetric Synthesis via Chiral Auxiliary
A direct asymmetric synthesis offers an elegant alternative to resolution. While a specific protocol for this exact molecule is not widely published, a general and reliable method involves the use of an Evans chiral auxiliary. The following is a proposed synthetic route based on established methodologies for the asymmetric synthesis of β-amino acids.
Proposed Protocol:
-
Acylation of Chiral Auxiliary: Acylate a commercially available chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 4-cyanocinnamoyl chloride to form the corresponding N-acyloxazolidinone.
-
Stereoselective Conjugate Addition: Subject the N-acyloxazolidinone to a stereoselective conjugate addition of a suitable nitrogen nucleophile (e.g., lithium hexamethyldisilazide followed by a suitable electrophilic nitrogen source, or a chiral amine equivalent). The chiral auxiliary will direct the addition to form one diastereomer preferentially.
-
Hydrolysis and Auxiliary Cleavage: Hydrolyze the resulting adduct under basic conditions (e.g., lithium hydroxide in a mixture of THF and water) to cleave the chiral auxiliary and afford the desired this compound. The chiral auxiliary can often be recovered and reused.
Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.
Peptide Synthesis and Peptidomimetics
Incorporation of this β-amino acid into peptide sequences can induce specific secondary structures, such as helices and turns, which are important for biological activity. The cyanophenyl side chain can also be used to probe protein-peptide interactions or to introduce a specific recognition element. Its N-protected derivatives, particularly the Fmoc-protected version, are commercially available and ready for use in solid-phase peptide synthesis (SPPS).[5][6]
Drug Discovery and Medicinal Chemistry
This compound serves as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] The cyanophenyl group can act as a bioisostere for other functional groups or participate in key binding interactions with biological targets. Its derivatives are being explored in the context of developing novel therapeutics for a range of diseases.
Conclusion
This compound is a versatile and valuable chiral building block for researchers in medicinal chemistry and peptide science. Its well-defined stereochemistry and functionalized aromatic side chain provide a unique scaffold for the design and synthesis of novel peptides, peptidomimetics, and small molecule drug candidates. The synthetic routes outlined in this guide, particularly the robust enzymatic resolution, provide reliable methods for accessing this important compound in its enantiomerically pure form. As the demand for structurally diverse and conformationally constrained molecules in drug discovery continues to grow, the utility of this compound is poised to expand further.
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
The Strategic Intermediate: An In-depth Technical Guide to (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features—a stereochemically defined β-amino group and a cyano-functionalized aromatic ring—offer a compelling combination of functionalities for the synthesis of complex molecular architectures and the modulation of biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and critical applications in modern drug discovery, with a focus on providing actionable insights for researchers in the field.
Physicochemical Properties and Structural Attributes
This compound (CAS Number: 718596-77-1) is a white to off-white powder.[1] Its structure is characterized by a propanoic acid backbone with an amino group at the β-position and a 4-cyanophenyl substituent at the chiral center. This arrangement confers both acidic and basic properties to the molecule.[2] The presence of the cyano group significantly influences the molecule's polarity and reactivity, making it a versatile intermediate for further chemical modifications.[1][2]
| Property | Value | Source |
| CAS Number | 718596-77-1 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.2 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [α]D²⁵ = +3 ± 2º (c=0.15 in H₂O) | [1] |
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The synthesis of enantiomerically pure this compound is a critical step in its application for pharmaceutical development. Both asymmetric synthesis and chiral resolution of a racemic mixture are viable strategies.
Racemic Synthesis via the Rodionov Reaction
A common approach to the racemic compound is a modified Rodionov reaction, which involves the condensation of an aromatic aldehyde with malonic acid and an ammonia source.
Conceptual Workflow of Racemic Synthesis
References
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyanophenyl moiety and defined stereochemistry at the β-carbon make it a valuable building block for synthesizing peptidomimetics, modulating peptide conformations, and developing novel therapeutic agents, particularly in neuropharmacology. This guide provides a detailed examination of its molecular structure, physicochemical properties, and anticipated spectroscopic profile. Furthermore, it outlines robust, field-proven protocols for its synthesis via the Rodionov reaction and subsequent enantioselective separation using enzymatic kinetic resolution, offering researchers a comprehensive resource for the practical application of this versatile compound.
Introduction: The Significance of Aryl-Substituted β-Amino Acids
β-Amino acids are structural isomers of the canonical α-amino acids, with the amino group attached to the second carbon (the β-carbon) from the carboxyl group. This seemingly minor structural shift imparts profound changes in their chemical and biological properties. Peptides constructed from β-amino acids, known as β-peptides, exhibit remarkable resistance to enzymatic degradation by proteases, a critical advantage in drug design.[1] They also adopt stable, predictable secondary structures, including helices and sheets, making them excellent scaffolds for mimicking the architectures of natural proteins.
This compound, a derivative of β-phenylalanine, incorporates a cyano-substituted aromatic ring. This feature is particularly valuable for several reasons:
-
Structural Rigidity: The phenyl group provides conformational constraint, which is crucial for designing ligands with high receptor affinity and selectivity.
-
Electronic Properties: The electron-withdrawing nitrile group (C≡N) alters the electronic landscape of the aromatic ring, influencing non-covalent interactions such as π-stacking and hydrogen bonding, which are critical for molecular recognition at a receptor binding site.
-
Synthetic Handle: The nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, providing a versatile anchor point for further molecular elaboration.
This compound serves as a key building block in the synthesis of novel drugs targeting amino acid pathways and has been utilized in neuropharmacology research to probe synaptic transmission.[2] Its ability to mimic natural amino acids while introducing unique structural and electronic features makes it an attractive tool for exploring new therapeutic avenues.[2]
Molecular Structure and Physicochemical Properties
Core Structure and Functional Groups
The molecule's architecture consists of a three-carbon propanoic acid backbone. The key features are:
-
A chiral center at the C3 (β) position.
-
A primary amino group (-NH₂) attached to the chiral C3 carbon.
-
A 4-cyanophenyl group also attached to the C3 carbon, providing steric bulk and specific electronic properties.
-
A carboxylic acid group (-COOH) at the C1 position.
Below is a diagram illustrating the core molecular structure.
Caption: Logical relationship of the core components of the molecule.
Stereochemistry
The designation "(S)" refers to the absolute configuration at the C3 stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the amino and 4-cyanophenyl groups is critical, as biological systems are inherently chiral. Enantiomers of a drug molecule often exhibit vastly different pharmacological activities, with one being potent while the other may be inactive or even toxic. Therefore, ensuring enantiopurity is a paramount concern in drug development.
Physicochemical Properties
The key physicochemical properties are summarized in the table below, compiled from supplier data.[2]
| Property | Value |
| CAS Number | 718596-77-1 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.2 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥99% (HPLC) |
| Optical Rotation | [α]²⁵_D_ = +3 ± 2º (c=0.15 in H₂O) |
| Synonyms | L-β-Phe(4-CN)-OH, (S)-4-Cyano-β-phenylalanine |
Spectroscopic Characterization (Anticipated)
Anticipated ¹H NMR Spectroscopy
In a suitable solvent like D₂O or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals:
-
Aromatic Protons: Two doublets in the range of δ 7.5-7.9 ppm. These correspond to the AA'BB' system of the para-substituted benzene ring. The protons ortho to the cyano group will be further downfield than those meta to it.
-
Benzylic Proton (C3-H): A triplet or doublet of doublets around δ 4.3-4.6 ppm. This proton is coupled to the adjacent methylene protons at C2.
-
Methylene Protons (C2-H₂): Two signals appearing as a multiplet (often a doublet of doublets for each proton) around δ 2.7-3.0 ppm. These two protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and will couple with each other and with the C3 proton.
-
Labile Protons (-NH₂ and -COOH): These signals are broad and their chemical shift is highly dependent on solvent, concentration, and temperature. In D₂O, these protons will exchange with deuterium and the signals will disappear.
Anticipated ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should reveal 8 distinct signals for the 10 carbon atoms:
-
Carbonyl Carbon (-COOH): δ 172-175 ppm.
-
Aromatic Carbons: Four signals between δ 110-150 ppm. This includes the ipso-carbon attached to the propanoic acid chain, the carbon bearing the cyano group, and the two pairs of equivalent CH carbons.
-
Nitrile Carbon (-C≡N): δ 118-122 ppm.
-
Benzylic Carbon (C3): δ 50-55 ppm.
-
Methylene Carbon (C2): δ 40-45 ppm.
Anticipated Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to its functional groups:
-
-NH₂ Stretch: A broad band (or two sharp peaks) around 3300-3500 cm⁻¹.
-
-OH Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
-C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Anticipated Mass Spectrometry
Using electrospray ionization (ESI), the mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 191.2. High-resolution mass spectrometry would confirm the elemental composition.
Synthesis and Enantioselective Resolution
The most efficient strategy for obtaining enantiopure this compound involves a two-stage process: first, the synthesis of the racemic compound, followed by a highly selective enzymatic resolution.
Caption: Overall workflow for the synthesis and resolution of the target molecule.
Protocol 1: Synthesis of Racemic Precursor
This protocol is based on the Rodionov reaction, a robust one-pot method for preparing β-amino acids.[3][4]
Causality Behind Choices:
-
Reactants: 4-Cyanobenzaldehyde is the source of the cyanophenyl group. Malonic acid provides the C2 and C1 carbons. Ammonium acetate serves as both the ammonia source and a basic catalyst.
-
Solvent: A protic solvent like ethanol is used to facilitate the solubility of the reactants and intermediates.
-
Mechanism: The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malonic acid, followed by a conjugate (Michael) addition of ammonia to the resulting α,β-unsaturated dicarboxylic acid. Subsequent decarboxylation upon heating yields the final racemic β-amino acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-cyanobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.2 eq).
-
Solvent Addition: Add absolute ethanol to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction mixture will typically become a clear solution before a precipitate forms.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 6-8 hours).
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The racemic β-amino acid often precipitates as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization if necessary.
Protocol 2: Enantioselective Enzymatic Resolution
This protocol leverages the high enantioselectivity of Candida antarctica Lipase A (CAL-A) to resolve the racemic amino ester.[5]
Causality Behind Choices:
-
Substrate: The reaction requires the ethyl or methyl ester of the racemic amino acid, as lipases are ester hydrolases/transferases. The free acid must first be esterified (e.g., using thionyl chloride in ethanol).
-
Enzyme: CAL-A is chosen for its excellent ability to discriminate between enantiomers of β-amino esters and its high chemoselectivity for N-acylation over other potential side reactions.[5]
-
Acyl Donor: An activated ester like butyl butanoate or 2,2,2-trifluoroethyl butanoate serves as the acyl group donor. The enzyme transfers the butanoyl group specifically to the amino group of one enantiomer (typically the R-enantiomer).
-
Principle (Kinetic Resolution): The enzyme acylates one enantiomer much faster than the other. By stopping the reaction at ~50% conversion, the mixture will contain the unreacted, enantiopure (S)-amino ester and the N-acylated (R)-amino amide. These two compounds have different chemical properties (basicity, polarity) and can be easily separated.
Step-by-Step Methodology:
-
Esterification: Convert the racemic acid from Protocol 1 to its corresponding ethyl ester using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid or using SOCl₂).
-
Enzymatic Reaction: Dissolve the racemic ethyl ester (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether) or use the acyl donor as the solvent (e.g., neat butyl butanoate).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase A (e.g., Novozym 735) to the solution.
-
Acylation: Add the acyl donor (e.g., 2,2,2-trifluoroethyl butanoate, 1.0 eq) and stir the suspension at a controlled temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the conversion by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and enantiomeric excess (ee) of the desired (S)-enantiomer.
-
Workup: Once 50% conversion is reached, remove the immobilized enzyme by filtration.
-
Separation: Separate the unreacted (S)-amino ester from the newly formed (R)-N-butanoyl amide. This can be achieved by an acid-base extraction or by column chromatography. The amino ester is basic and can be extracted into an acidic aqueous phase, while the neutral amide remains in the organic phase.
-
Hydrolysis: Hydrolyze the purified (S)-amino ester to the final (S)-amino acid using standard basic or acidic hydrolysis conditions, followed by neutralization.
Key Applications in Drug Development and Research
The unique structural features of this compound make it a high-value component in modern drug discovery.
Building Block in Peptide Synthesis
In its N-protected forms, such as Fmoc-(S)-3-amino-3-(4-cyanophenyl)propanoic acid or the Boc-protected equivalent, the molecule is readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS).[6] Its inclusion can:
-
Induce Stable Turns: The β-amino acid structure promotes the formation of turn-like secondary structures in peptides.
-
Enhance Proteolytic Stability: The altered peptide backbone is not recognized by many proteases, increasing the in-vivo half-life of the resulting peptide drug.
-
Introduce Novel Side-Chain Interactions: The cyanophenyl group can act as a hydrogen bond acceptor or participate in dipole-dipole and π-stacking interactions within a receptor pocket, potentially enhancing binding affinity and selectivity.[6]
Applications in Neuropharmacology
This compound and its derivatives are valuable tools for designing molecules that interact with the central nervous system.[2] They can be used to synthesize analogs of neurotransmitters or to create ligands for receptors that bind amino acids. The defined stereochemistry and rigid structure allow for precise probing of the steric and electronic requirements of receptor binding sites, aiding in the rational design of more potent and selective neurological drugs.[2]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the sophisticated design of next-generation therapeutics. Its molecular structure, characterized by a key stereocenter and a functionalized aromatic ring, provides a unique combination of conformational rigidity and chemical versatility. The well-established synthetic and resolution protocols detailed in this guide offer a clear and reliable pathway for its preparation in an enantiomerically pure form. For researchers in drug development, understanding the nuances of this molecule's structure and synthesis is the first step toward unlocking its considerable potential in creating more stable, selective, and potent peptide-based drugs and neurological agents.
References
- 1. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid
Introduction: The Strategic Importance of a Chiral Building Block
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest to the pharmaceutical industry. Its structural motif, featuring a chiral center at the β-position and a cyano-functionalized aromatic ring, renders it a highly valuable and versatile building block for the synthesis of complex molecular architectures.[1][2][3] Notably, this compound is a key precursor in the industrial synthesis of Sitagliptin, the active pharmaceutical ingredient in Januvia®, a widely prescribed treatment for type 2 diabetes.[4][5][6] The cyanophenyl group serves as a useful synthetic handle and contributes to the overall pharmacological profile of the target molecule.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on enantioselective methodologies. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer a comparative analysis to inform the selection of the most appropriate synthetic route based on laboratory or industrial-scale requirements.
Navigating the Synthetic Landscape: Key Enantioselective Strategies
The synthesis of enantiomerically pure β-amino acids is a well-established field, with several powerful strategies at the disposal of the synthetic chemist.[7][8][9] For the specific synthesis of this compound, the most prominent and practical approaches include:
-
Enzymatic Kinetic Resolution: A highly selective and environmentally benign method that utilizes lipases to resolve a racemic mixture of the corresponding ester.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful and atom-economical approach that employs a chiral rhodium catalyst to directly generate the desired enantiomer from a prochiral enamide precursor.
-
Asymmetric Mannich-Type Reaction: A versatile carbon-carbon bond-forming reaction that allows for the stereocontrolled construction of the β-amino acid backbone.
The following sections will explore each of these methodologies in detail, providing both theoretical understanding and practical guidance.
Enzymatic Kinetic Resolution: A Green and Precise Approach
Enzymatic kinetic resolution is a widely adopted strategy in the pharmaceutical industry for the synthesis of chiral compounds, prized for its exceptional selectivity and mild reaction conditions.[10] This method relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. For the synthesis of this compound, the kinetic resolution of its racemic ethyl ester via enantioselective N-acylation catalyzed by Candida antarctica lipase A (CAL-A) has been demonstrated to be a highly effective method.[11]
The Underlying Principle: Enantioselective Acylation
The core of this process is the remarkable ability of CAL-A to differentiate between the two enantiomers of ethyl 3-amino-3-(4-cyanophenyl)propanoate. The enzyme selectively catalyzes the acylation of the amino group of the (S)-enantiomer, forming an amide, while leaving the (R)-enantiomer largely untouched. This difference in reactivity allows for the separation of the acylated (S)-enantiomer from the unreacted (R)-enantiomer. Subsequent hydrolysis of the amide and ester moieties then yields the desired this compound.
The enantioselectivity of lipases like CAL-A arises from the specific three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment.[12] This active site preferentially binds one enantiomer in an orientation that is productive for catalysis, while the other enantiomer binds in a non-productive or less favorable orientation.
Figure 1: Workflow for the enzymatic kinetic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate using CAL-A.
Experimental Protocol: Lipase-Catalyzed Resolution
The following protocol is adapted from established literature procedures for the resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate.[11]
Materials:
-
Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate
-
Candida antarctica lipase A (CAL-A), immobilized
-
Butyl butanoate (or other suitable acyl donor and solvent)
-
Hydrochloric acid (for hydrolysis)
-
Sodium hydroxide (for neutralization)
-
Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Enzymatic Acylation: In a suitable reaction vessel, dissolve racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate in butyl butanoate (which acts as both the solvent and the acyl donor). Add immobilized CAL-A to the solution. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC) to determine the enantiomeric excess (ee) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the acylated product.
-
Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Separation: Separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer. This can often be achieved by extraction or chromatography.
-
Hydrolysis:
-
For the (S)-enantiomer: Hydrolyze the N-butanoyl and ethyl ester groups of the acylated product using acidic conditions (e.g., refluxing in aqueous HCl) to obtain this compound.
-
For the (R)-enantiomer: The unreacted (R)-ethyl ester can be hydrolyzed under similar acidic conditions to yield (R)-3-Amino-3-(4-cyanophenyl)propanoic acid, or the ester can be racemized and recycled.
-
-
Isolation and Purification: After hydrolysis, adjust the pH to the isoelectric point of the amino acid to precipitate the product. The crude amino acid can then be collected by filtration and purified by recrystallization.
| Parameter | Optimized Condition | Rationale |
| Enzyme | Candida antarctica lipase A (CAL-A) | Demonstrates high enantioselectivity for a range of β-amino esters.[11][13] |
| Acyl Donor/Solvent | Butyl butanoate | Serves as both the acylating agent and the reaction medium, simplifying the process.[11] |
| Temperature | Room Temperature | Mild conditions preserve enzyme activity and prevent side reactions. |
| Conversion | ~50% | Maximizes the enantiomeric excess of both the unreacted substrate and the product. |
Table 1: Optimized parameters for the enzymatic resolution of ethyl 3-amino-3-(4-cyanophenyl)propanoate.
Rhodium-Catalyzed Asymmetric Hydrogenation: An Atom-Economical Approach
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of modern asymmetric synthesis, offering a highly efficient and atom-economical route to chiral molecules.[12][14] This method involves the reduction of a prochiral olefin with molecular hydrogen in the presence of a chiral rhodium catalyst. For the synthesis of this compound, this strategy would typically involve the hydrogenation of a β-(acylamino)acrylate precursor.
The Mechanism of Stereoselection
The high enantioselectivity observed in these reactions is a consequence of the chiral environment created by the phosphine ligand coordinated to the rhodium center.[6][15][16] The substrate coordinates to the chiral metal complex, and the subsequent migratory insertion of hydrogen occurs preferentially from one face of the double bond, leading to the formation of one enantiomer in excess. The choice of the chiral ligand is critical and can be tailored to the specific substrate to achieve high enantioselectivity. Ligands such as Josiphos and DuPhos have been shown to be highly effective for the asymmetric hydrogenation of enamides.[2]
Figure 2: Simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide.
Experimental Protocol: Asymmetric Hydrogenation
The following is a general protocol for the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate, which would be a precursor to the target molecule.
Materials:
-
β-(acylamino)-β-(4-cyanophenyl)acrylic acid ester
-
[Rh(COD)₂]BF₄ or similar rhodium precursor
-
Chiral bisphosphine ligand (e.g., a Josiphos or DuPhos derivative)
-
Hydrogen gas
-
Anhydrous, deoxygenated solvent (e.g., methanol, toluene)
-
Hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor and the chiral ligand in the solvent to form the active catalyst.
-
Reaction Setup: In a hydrogenation reactor, dissolve the β-(acylamino)acrylate substrate in the solvent.
-
Hydrogenation: Transfer the catalyst solution to the reactor. Pressurize the reactor with hydrogen gas to the desired pressure. The reaction is typically stirred at a specific temperature until the hydrogen uptake ceases.
-
Work-up: After the reaction is complete, carefully vent the reactor and purge with an inert gas. Remove the solvent under reduced pressure. The crude product can be purified by chromatography or crystallization.
-
Deprotection: The acyl and ester protecting groups are then removed under appropriate conditions (e.g., acid or base hydrolysis) to yield this compound.
| Parameter | Typical Condition | Rationale |
| Catalyst Loading | 0.1 - 1 mol% | High catalyst turnover allows for low catalyst loadings, which is economically favorable. |
| Hydrogen Pressure | 1 - 50 atm | Affects reaction rate and, in some cases, enantioselectivity. |
| Solvent | Methanol, Toluene | The choice of solvent can influence both the rate and selectivity of the reaction. |
| Temperature | 25 - 50 °C | Mild temperatures are generally sufficient and help to minimize side reactions. |
Table 2: Typical reaction parameters for rhodium-catalyzed asymmetric hydrogenation.
Asymmetric Mannich-Type Reaction: A Versatile C-C Bond Forming Strategy
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds.[14][17] In its asymmetric variant, a chiral catalyst is used to control the stereochemical outcome of the reaction, providing access to enantiomerically enriched products.[18][19] The synthesis of this compound via a Mannich-type reaction would typically involve the reaction of an imine derived from 4-cyanobenzaldehyde with a suitable enolate equivalent, such as a malonate, in the presence of a chiral catalyst.[20][21]
Mechanism of the Asymmetric Mannich Reaction
The key to the asymmetric Mannich reaction is the use of a chiral catalyst that can coordinate to both the imine and the enolate, bringing them together in a specific orientation that favors the formation of one enantiomer of the product. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have been shown to be highly effective in promoting these reactions with high enantioselectivity.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric hydrogenation of enamides with Rh-BisP and Rh-miniPHOS catalysts. scope, limitations, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient large scale microwave assisted Mannich reactions using substituted acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and Stereoselectivity of Asymmetric Hydrogenation | Semantic Scholar [semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Overcoming challenges with scalability in biopharma manufacturing [pharmaceutical-technology.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mannich reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanism and stereoselectivity of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mannich Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst [organic-chemistry.org]
Introduction: The Significance of (S)-4-Cyano-β-phenylalanine in Modern Research
An In-depth Technical Guide to the Physical Characteristics of (S)-4-Cyano-β-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Cyano-β-phenylalanine, a non-canonical amino acid, has emerged as a pivotal tool in the realms of peptide synthesis, drug discovery, and biophysical research.[1][2] Its unique structure, featuring a cyano group on the phenyl ring, imparts valuable properties that are not present in its natural counterpart, phenylalanine. This modification allows for its use as a fluorescent marker and an infrared (IR) probe to investigate peptide-membrane interactions and protein dynamics with high spatial and temporal resolution.[3] The cyano group's vibrational frequency is exquisitely sensitive to its local microenvironment, providing a powerful spectroscopic handle to probe subtle changes in protein structure and function.[4][5] Furthermore, the incorporation of this unnatural amino acid can enhance the biological activity and metabolic stability of peptides, making it a valuable building block in the development of novel therapeutics.[1][6] This guide provides a comprehensive overview of the core physical characteristics of (S)-4-Cyano-β-phenylalanine, offering a foundational understanding for its effective application in research and development.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of (S)-4-Cyano-β-phenylalanine are fundamental to its application. These characteristics dictate its behavior in various experimental setting, from synthesis and purification to its incorporation into peptides and proteins.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [7] |
| Molecular Weight | 190.20 g/mol | [7] |
| Appearance | White to off-white powder/crystals | [3][8][9] |
| Melting Point | Not explicitly reported for the (S)-enantiomer. The racemic (DL) form melts at 231-237 °C. | [9] |
| Solubility | Estimated water solubility: 100 g/L | [3] |
| IUPAC Name | (2S)-2-amino-3-(4-cyanophenyl)propanoic acid | [7] |
| CAS Number | 167479-78-9 |
It is important to note that derivatives of (S)-4-Cyano-β-phenylalanine, such as those with Boc or Fmoc protecting groups, will exhibit different physical properties. For instance, Fmoc-4-cyano-L-phenylalanine has a reported melting point of 180 - 191 °C.[10]
Structural Elucidation and Spectroscopic Signature
The precise structure and spectroscopic characteristics of (S)-4-Cyano-β-phenylalanine are critical for its use as a molecular probe.
Chemical Structure
The structure of (S)-4-Cyano-β-phenylalanine is characterized by a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a benzyl side chain substituted with a cyano group at the para position.
Caption: Chemical structure of (S)-4-Cyano-β-phenylalanine.
Infrared (IR) Spectroscopy
The nitrile (C≡N) stretching vibration is the most prominent and informative feature in the IR spectrum of (S)-4-Cyano-β-phenylalanine. This vibration typically appears in a spectral region (around 2230-2240 cm⁻¹) that is relatively free from other protein absorptions, making it an excellent probe.[4] The exact frequency of the nitrile stretch is sensitive to the local electric field, hydrogen bonding, and solvent polarity.[8] For instance, a blue shift (higher frequency) of the nitrile band is observed when the solvent is changed from a less polar solvent like THF to a more polar one like water.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of (S)-4-Cyano-β-phenylalanine. The proton NMR spectrum would show characteristic signals for the aromatic protons, the α- and β-protons of the amino acid backbone, and the amino and carboxyl protons.[11][12] The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the cyano group.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of (S)-4-Cyano-β-phenylalanine and its incorporation into peptides.[13] High-resolution mass spectrometry provides the exact mass, which can be used to confirm the elemental composition.
Experimental Protocols for Characterization
The following outlines a general workflow for the physical and chemical characterization of (S)-4-Cyano-β-phenylalanine.
Caption: General workflow for the characterization of (S)-4-Cyano-β-phenylalanine.
Step-by-Step Methodologies
1. Determination of Melting Point:
-
A small amount of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded. A sharp melting point range is indicative of high purity.
2. Solubility Assessment:
-
A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature.
-
The mixture is stirred until equilibrium is reached.
-
If the solid dissolves completely, more is added until saturation is achieved.
-
The concentration of the dissolved solid in the saturated solution is then determined, often by gravimetric analysis after solvent evaporation or by spectroscopic methods.
3. Chiral Purity Determination by HPLC:
-
A chiral stationary phase column is used in a High-Performance Liquid Chromatography (HPLC) system.
-
A solution of the compound is injected into the HPLC.
-
The two enantiomers, (S) and (R), will have different retention times on the chiral column, allowing for their separation and quantification.
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
4. Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
The spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
The characteristic nitrile stretching peak should be identified and its frequency noted.[8]
Conclusion and Future Perspectives
(S)-4-Cyano-β-phenylalanine is a powerful and versatile tool for chemical biologists, medicinal chemists, and materials scientists. Its unique physical and spectroscopic properties, particularly the environmentally sensitive cyano group, provide a window into molecular-level interactions. A thorough understanding of its fundamental physical characteristics, as outlined in this guide, is paramount for its successful application in pioneering research. As synthetic methodologies become more refined and our understanding of its utility deepens, we can expect to see (S)-4-Cyano-β-phenylalanine play an even more significant role in the development of novel diagnostics, therapeutics, and advanced biomaterials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. acs.org [acs.org]
- 4. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
The Core Mechanism of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid: A Technical Guide to Dipeptidyl Peptidase-4 Inhibition
Introduction: Unveiling the Therapeutic Potential of a Key Chemical Scaffold
In the landscape of modern drug discovery, the pursuit of novel therapeutic agents often converges on specific chemical scaffolds that exhibit remarkable biological activity. (S)-3-Amino-3-(4-cyanophenyl)propanoic acid represents such a scaffold, a β-amino acid derivative whose significance is intrinsically linked to the inhibition of Dipeptidyl Peptidase-4 (DPP-4). While not a standalone therapeutic agent, its structural motifs are central to the design of a clinically important class of anti-diabetic drugs, most notably sitagliptin.[1][2][3] This in-depth technical guide elucidates the mechanism of action of compounds based on this scaffold, focusing on their role as DPP-4 inhibitors and the subsequent modulation of the incretin system for the management of type 2 diabetes mellitus. For researchers and drug development professionals, understanding the core principles of this mechanism is paramount for the innovation of next-generation therapies.
The Central Target: Dipeptidyl Peptidase-4 (DPP-4)
DPP-4, also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase.[4][5] It is ubiquitously expressed on the surface of various cell types, including those in the liver, kidneys, and gastrointestinal tract.[4][5] The primary physiological role of DPP-4 in glucose homeostasis is the rapid inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][4][6] DPP-4 selectively cleaves dipeptides from the N-terminus of these hormones, but only if the penultimate residue is proline or alanine.[1] This cleavage renders the incretins inactive, thereby curtailing their insulinotropic effects.[2][4]
Structural Rationale for Inhibition: The Significance of the β-Amino Acid and Cyanophenyl Moieties
The therapeutic strategy of DPP-4 inhibition hinges on preventing the degradation of GLP-1 and GIP, thus prolonging their physiological activity. The chemical architecture of this compound is emblematic of the structural features required for potent and selective DPP-4 inhibition.
-
The β-Amino Acid Backbone: Unlike α-amino acids that are the building blocks of natural peptides, β-amino acids provide a more stable backbone that is less susceptible to metabolic degradation. In the context of DPP-4 inhibitors like sitagliptin, the β-amino acid structure mimics the dipeptide substrate of the enzyme, allowing it to bind to the active site.[1][2]
-
The Cyanophenyl Group: The (4-cyanophenyl) group plays a crucial role in the binding affinity and selectivity of the inhibitor. This moiety typically occupies the S1 sub-pocket of the DPP-4 active site, which is a hydrophobic pocket.[6] The cyano group can form key interactions with residues within this pocket, contributing to the potent inhibition of the enzyme.
Molecular Mechanism of Action: Competitive Inhibition of DPP-4
Compounds based on the this compound scaffold act as competitive inhibitors of DPP-4.[2] They bind reversibly to the active site of the enzyme, preventing the natural substrates (GLP-1 and GIP) from binding and being cleaved. This inhibition leads to a sustained elevation of active incretin levels in the circulation.[7]
The following diagram illustrates the core mechanism of DPP-4 inhibition:
Figure 1. Mechanism of DPP-4 Inhibition.
Downstream Physiological Effects: Enhancement of the Incretin Pathway
The inhibition of DPP-4 and the subsequent increase in active GLP-1 and GIP levels trigger a cascade of beneficial downstream effects on glucose homeostasis.
GLP-1 Signaling Pathway
Elevated levels of active GLP-1 bind to and activate the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, on pancreatic β-cells.[8][9][10] This activation initiates an intracellular signaling cascade, primarily through the Gαs/cAMP pathway.[8][9] The increase in cyclic AMP (cAMP) activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[8][11] This signaling cascade ultimately leads to glucose-dependent insulin secretion.[12][13][14]
The following diagram outlines the GLP-1 signaling pathway in a pancreatic β-cell:
Figure 2. GLP-1 Signaling Pathway in Pancreatic β-cells.
Key Therapeutic Outcomes
The enhancement of the incretin pathway through DPP-4 inhibition results in several key therapeutic outcomes for individuals with type 2 diabetes:
-
Glucose-Dependent Insulin Secretion: The stimulation of insulin release is dependent on ambient glucose levels. This glucose-dependent mechanism significantly reduces the risk of hypoglycemia compared to other anti-diabetic agents like sulfonylureas.[4]
-
Suppression of Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[4][15] This dual action of stimulating insulin and suppressing glucagon contributes to improved glycemic control.
-
β-Cell Preservation: Preclinical studies suggest that DPP-4 inhibitors may have a protective effect on pancreatic β-cells by promoting their proliferation and inhibiting apoptosis, potentially slowing the progression of type 2 diabetes.[4]
Experimental Protocols for Assessing DPP-4 Inhibition
The evaluation of novel compounds as potential DPP-4 inhibitors requires robust and validated experimental protocols. The following provides a detailed methodology for an in vitro DPP-4 inhibitor screening assay.
In Vitro DPP-4 Inhibitor Screening Assay
Objective: To determine the inhibitory activity of a test compound, such as one based on the this compound scaffold, against DPP-4.
Principle: This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate. The presence of an inhibitor will reduce the rate of substrate cleavage, resulting in a decreased fluorescent signal.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the reference inhibitor in DMSO.
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer to achieve the desired final concentrations.
-
Prepare the DPP-4 enzyme solution and the substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer and DPP-4 enzyme.
-
Test compound wells: Test compound dilutions and DPP-4 enzyme.
-
Reference inhibitor wells: Reference inhibitor dilutions and DPP-4 enzyme.
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) kinetically over a period of 30 minutes, with readings taken every minute.[16][17]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Experimental Workflow Diagram:
Figure 3. Experimental Workflow for In Vitro DPP-4 Inhibition Assay.
Quantitative Data Summary
The following table summarizes typical inhibitory activities of well-established DPP-4 inhibitors, providing a benchmark for the evaluation of new chemical entities based on the this compound scaffold.
| Inhibitor | IC50 (nM) |
| Sitagliptin | 18[18] |
| Vildagliptin | ~50 |
| Saxagliptin | ~50 |
| Alogliptin | <10 |
Note: IC50 values can vary depending on the specific assay conditions.
Conclusion
The this compound scaffold is a cornerstone in the design of potent and selective DPP-4 inhibitors. The mechanism of action of compounds derived from this scaffold is centered on the competitive inhibition of the DPP-4 enzyme, leading to the preservation of active incretin hormones. This, in turn, enhances the GLP-1 signaling pathway, resulting in glucose-dependent insulin secretion and suppression of glucagon release. This multifaceted mechanism provides effective glycemic control with a low risk of hypoglycemia, making it a valuable therapeutic strategy for the management of type 2 diabetes mellitus. The experimental protocols and data presented herein offer a framework for the continued exploration and development of novel DPP-4 inhibitors, with the ultimate goal of improving patient outcomes.
References
- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GLP-1 Signaling Pathway: A Comprehensive Guide [git.flexsim.com]
- 11. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Molecular mechanisms of insulin secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secretion of Insulin in Response to Diet and Hormones | Pancreapedia [pancreapedia.org]
- 14. How Secreted Insulin Works in Your Body [webmd.com]
- 15. brieflands.com [brieflands.com]
- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 17. content.abcam.com [content.abcam.com]
- 18. axonmedchem.com [axonmedchem.com]
An In-Depth Technical Guide on the Biological Activity of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid
Foreword: Unveiling the Therapeutic Potential of a Structurally-Poised Molecule
In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic promise is a cornerstone of progress. (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, a chiral β-amino acid derivative, represents a compelling scaffold for the development of new chemical entities. Its unique structural features, including a stereochemically defined amino group and a cyanophenyl moiety, suggest a high potential for specific interactions with biological targets.[1][2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a primary focus on its promising role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind its therapeutic targeting, its synthesis and characterization, and detailed protocols for its biological evaluation. The insights provided herein are designed to be both foundational and practical, empowering researchers to explore the full therapeutic potential of this intriguing molecule.
The Rationale for Investigating this compound as a DPP-4 Inhibitor
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By degrading GLP-1 and GIP, DPP-4 curtails their insulinotropic effects.[5] Inhibition of DPP-4, therefore, prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes mellitus.[6][7]
The class of β-amino acid derivatives has emerged as a fertile ground for the discovery of potent and selective DPP-4 inhibitors.[1][2] The stereochemistry and the nature of the side chain of these molecules are crucial for their interaction with the active site of the DPP-4 enzyme. The (S)-enantiomer of 3-amino-3-arylpropanoic acid derivatives, in particular, has been shown to be favorable for binding. The cyanophenyl group in this compound is of particular interest as it can engage in various non-covalent interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity.
This structural hypothesis forms the basis for the in-depth investigation of this compound as a novel DPP-4 inhibitor.
Synthesis and Enantiomeric Resolution
The synthesis of this compound with high enantiomeric purity is critical for its biological evaluation. A common approach involves the synthesis of the racemic mixture followed by enantiomeric resolution.
Synthesis of Racemic 3-Amino-3-(4-cyanophenyl)propanoic Acid
A reported method for the synthesis of the racemic compound involves a three-step process starting from 4-cyanobenzaldehyde.[8]
Reaction Scheme:
-
Knoevenagel Condensation: 4-cyanobenzaldehyde is reacted with malonic acid in the presence of a base such as pyridine to yield 3-(4-cyanophenyl)acrylic acid.
-
Michael Addition: The resulting acrylic acid derivative undergoes a Michael addition with an ammonia source, such as ammonium acetate in methanol, to introduce the amino group at the β-position.
-
Hydrolysis: The final step involves the hydrolysis of the ester (if formed during the Michael addition) to yield the racemic 3-Amino-3-(4-cyanophenyl)propanoic acid.
Enantioselective Resolution
Enzymatic resolution is an efficient method to separate the enantiomers. For instance, the racemic ethyl ester of 3-amino-3-(4-cyanophenyl)propanoate can be resolved using Candida antarctica lipase A (CAL-A) through enantioselective N-acylation.[9]
Workflow for Enantiomeric Resolution:
Caption: Workflow for the enzymatic resolution of this compound.
Biological Activity Evaluation: In Vitro DPP-4 Inhibition Assay
To ascertain the DPP-4 inhibitory potential of this compound, a robust and sensitive in vitro assay is essential. A fluorometric assay is commonly employed for this purpose.[3][10]
Principle of the Assay
The assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of fluorescence increase is directly proportional to the DPP-4 activity. The presence of an inhibitor will decrease the rate of AMC release.
Detailed Experimental Protocol
Materials:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
This compound (test compound)
-
Sitagliptin or Vildagliptin (positive control inhibitor)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in Tris-HCl buffer to obtain a range of test concentrations.
-
Prepare similar dilutions for the positive control inhibitor.
-
-
Assay Reaction:
-
In a 96-well microplate, add 25 µL of the test compound or control solution to each well.
-
Add 25 µL of human recombinant DPP-4 enzyme solution (pre-diluted in Tris-HCl buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution (pre-warmed to 37°C) to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Workflow for DPP-4 Inhibition Assay:
Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.
Mechanism of Action: Interaction with the DPP-4 Active Site
Understanding how this compound interacts with the DPP-4 active site is crucial for optimizing its structure for improved potency and selectivity. The active site of DPP-4 is characterized by several key subsites, primarily the S1 and S2 pockets.[11]
-
S1 Pocket: This subsite is typically occupied by the proline or alanine residue of the natural substrates. It is a hydrophobic pocket, and interactions here are critical for inhibitor binding.
-
S2 Pocket: This is a larger, more accommodating subsite that can be exploited for achieving inhibitor selectivity.
Hypothesized Binding Mode:
Based on the structures of known β-amino acid-based DPP-4 inhibitors, the following interactions for this compound can be hypothesized:
-
The primary amino group is expected to form key salt bridge interactions with the glutamic acid residues (Glu205 and Glu206) in the S2 subsite.[12]
-
The 4-cyanophenyl ring can occupy the S1 pocket, forming hydrophobic and potentially π-π stacking interactions with aromatic residues such as Tyr662. The cyano group may also form hydrogen bonds with residues in this pocket.
-
The carboxylic acid moiety can form additional hydrogen bonds with residues lining the active site.
Visualization of Hypothesized Binding:
Caption: Hypothesized interactions of this compound within the DPP-4 active site.
Pharmacokinetic Considerations and Future Directions
While in vitro potency is a critical first step, the therapeutic potential of this compound will ultimately depend on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Studies on structurally related propanoic acid derivatives can provide initial insights.[13][14][15][16]
Future research should focus on:
-
In vivo efficacy studies: Evaluating the compound's ability to lower blood glucose levels in animal models of type 2 diabetes.
-
Pharmacokinetic profiling: Determining its oral bioavailability, half-life, and metabolic stability.
-
Selectivity profiling: Assessing its inhibitory activity against other related proteases to ensure a favorable safety profile.
-
X-ray crystallography: Obtaining a co-crystal structure of the compound bound to DPP-4 to definitively elucidate its binding mode and guide further structure-activity relationship (SAR) studies.[17][18][19]
Conclusion
This compound stands as a promising candidate for the development of novel DPP-4 inhibitors. Its structural features align well with the known requirements for potent and selective inhibition of this key therapeutic target. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for researchers to systematically evaluate its biological activity and advance its development as a potential treatment for type 2 diabetes. The path from a promising molecule to a therapeutic agent is challenging, but the scientific rationale for investigating this compound is compelling.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, a critical chiral building block in modern pharmaceutical science. The document details the evolution of its synthesis from classical racemic preparation via the Rodionov reaction followed by enzymatic resolution, to advanced, direct asymmetric hydrogenation methods developed for industrial-scale production. Detailed experimental protocols, physicochemical characterization data, and an analysis of its primary application as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, are presented. This guide is intended for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry and process development.
Introduction
β-amino acids are non-proteinogenic amino acids that serve as crucial structural motifs in numerous biologically active molecules and are foundational to the field of foldamers, which are oligomers that adopt stable secondary structures. The incorporation of a β-amino acid can impart unique conformational constraints and improved metabolic stability to peptides and small molecule drugs. The subject of this guide, this compound, is a synthetically derived β-amino acid distinguished by a cyanophenyl group. This functional group acts as a useful bioisostere and provides a handle for further chemical modification, making the molecule a highly valuable chiral intermediate in drug discovery.
The significance of this particular compound surged with the development of Sitagliptin, the active pharmaceutical ingredient in Januvia®, a widely prescribed oral medication for type 2 diabetes. The quest for an efficient and stereoselective synthesis of this key intermediate has driven significant innovation in synthetic methodology, spanning classical resolution techniques and culminating in award-winning green chemistry processes. This guide traces that evolution, providing both the historical context and the practical, technical details of its synthesis.
Part 1: Classical Synthesis and Enantiomeric Resolution
The initial approaches to obtaining enantiomerically pure this compound followed a traditional and robust pathway: the synthesis of a racemic mixture followed by the separation of the desired enantiomer.
Discovery via the Rodionov Reaction: Synthesis of Racemic 3-Amino-3-(4-cyanophenyl)propanoic acid
The first documented synthesis of the racemic parent compound, (±)-3-Amino-3-(4-cyanophenyl)propanoic acid, was achieved through a modified Rodionov reaction.[1] The Rodionov reaction is a classic multicomponent condensation reaction that produces β-amino acids from an aldehyde, malonic acid, and ammonia (typically from an ammonium salt) in an alcoholic solvent.[2][3]
Causality and Mechanism: The reaction proceeds through an initial Knoevenagel condensation between the aldehyde (4-cyanobenzaldehyde) and malonic acid to form an arylidene malonic acid intermediate. This is followed by a conjugate addition of ammonia and subsequent decarboxylation upon heating to yield the final β-amino acid. The use of ammonium acetate provides both the ammonia source and a basic catalyst for the initial condensation. This one-pot method is valued for its operational simplicity and use of readily available starting materials.
Caption: The Rodionov reaction for racemic β-amino acid synthesis.
Experimental Protocol: Synthesis of (±)-3-Amino-3-(4-cyanophenyl)propanoic acid
This protocol is adapted from the general Rodionov method as applied to this specific substrate.[1][2]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanobenzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.2 eq).
-
Solvent Addition: Add absolute ethanol as the solvent (approx. 3-4 mL per gram of aldehyde).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically requires 6-8 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the crude product by filtration. Wash the solid with cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture to yield the racemic amino acid as a white solid.
Chiral Separation: Enzymatic Kinetic Resolution
With the racemic amino acid in hand, the next critical step is the separation of the enantiomers. A highly efficient method for this is enzymatic kinetic resolution. A 2004 study by Solymár et al. detailed a successful resolution using lipase A from Candida antarctica (CAL-A).[1][4]
Causality and Mechanism: Kinetic resolution exploits the ability of a chiral catalyst—in this case, an enzyme—to react at different rates with the two enantiomers of a racemic substrate. In this process, the racemic ethyl ester of the amino acid is subjected to N-acylation by the lipase. CAL-A selectively acylates the (S)-enantiomer at a much faster rate than the (R)-enantiomer. This leaves behind the unreacted (R)-amino ester while converting the desired (S)-enantiomer into its N-acylated amide derivative. These two compounds, having different functional groups, can then be easily separated. Subsequent hydrolysis of the N-acyl group from the (S)-amide regenerates the free (S)-amino acid.
Caption: Workflow for enzymatic kinetic resolution of the target molecule.
Experimental Protocol: Lipase-Catalyzed Resolution
This protocol is adapted from the gram-scale resolution described by Solymár et al.[1]
-
Esterification: First, the racemic amino acid (1.0 eq) is converted to its ethyl ester hydrochloride by refluxing in ethanol with thionyl chloride (SOCl₂, 2.0 eq). The free base is then liberated using a tertiary amine like triethylamine.
-
Enzymatic Reaction: The racemic ethyl ester (1.0 g) is dissolved in neat butyl butanoate (50 mL), which serves as both the solvent and the acyl donor.
-
Catalyst Addition: Immobilized Candida antarctica lipase A (CAL-A, typically 15-20% by weight of the substrate) is added to the solution.
-
Monitoring: The reaction is stirred at room temperature and monitored by chiral HPLC to track the enantiomeric excess (e.e.) of the remaining substrate and the formed product. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.
-
Separation: Once the target conversion is reached, the enzyme is filtered off. The solvent is evaporated, and the resulting mixture of the unreacted (R)-ester and the acylated (S)-amide is separated by column chromatography on silica gel.
-
Hydrolysis to (S)-enantiomer: The isolated (S)-amide fraction is treated with 18% aqueous HCl at reflux to hydrolyze both the ester and the amide bonds, yielding the hydrochloride salt of this compound.
-
Final Purification: The final product is purified by ion-exchange chromatography or recrystallization to yield the highly enantiopure (S)-amino acid.
Part 2: Advanced Asymmetric Synthesis
While effective, classical resolution has an inherent maximum yield of 50% for the desired enantiomer without an additional racemization step. For industrial applications, particularly in pharmaceuticals, direct asymmetric synthesis is a more efficient and "green" alternative. The development of a manufacturing process for Sitagliptin by Merck & Co. led to a groundbreaking advance in this area.[5]
Merck's Asymmetric Hydrogenation of an Unprotected Enamine
The second-generation synthesis of Sitagliptin, which received a Presidential Green Chemistry Challenge Award, hinges on the asymmetric hydrogenation of an unprotected enamine precursor.[2][5] This approach directly sets the chiral center of the β-amino acid core with high enantioselectivity, avoiding resolution entirely.
Causality and Mechanism: The key innovation was the discovery that a chiral Rhodium catalyst complexed with a ferrocenyl-based phosphine ligand (e.g., a Josiphos-type ligand) could effectively hydrogenate a prochiral enamine with high stereocontrol.[5] The enamine is synthesized in a one-pot sequence from precursor molecules. The chiral catalyst coordinates to the double bond of the enamine, and the delivery of hydrogen occurs preferentially from one face of the molecule, dictated by the chiral environment of the ligand, to produce the desired (S)-enantiomer in high yield and enantiomeric excess. This method significantly increases the overall yield and dramatically reduces waste compared to the earlier synthetic routes.[5]
Caption: Merck's direct asymmetric hydrogenation approach.
This process represents a paradigm shift in the synthesis of this class of molecules, moving from classical methods to highly efficient, atom-economical catalytic processes that are suitable for large-scale manufacturing.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of this compound and its derivatives.
| Property | This compound | Fmoc-(S)-derivative | Racemic Boc-derivative |
| CAS Number | 718596-77-1[6] | 507472-24-4[1] | N/A |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₂₅H₂₀N₂O₄ | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 190.20 g/mol | 412.44 g/mol | 290.31 g/mol |
| Appearance | White to off-white powder[6] | White solid[1] | White crystals[1] |
| Melting Point (°C) | Data not available | 106-112[1] | 168-171[1] |
| Optical Rotation | [α]D25 = +3 ± 2° (c=0.15, H₂O)[6] | [α]D25 = -35 ± 2° (c=1, DMF)[1] | N/A |
Applications in Drug Development
The primary and most significant application of this compound is as a key chiral building block for the synthesis of Sitagliptin .[2][5] Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis. By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes. The precise stereochemistry of the β-amino acid core is essential for the drug's potent and selective binding to the DPP-4 active site.
Conclusion
The journey of this compound from a laboratory curiosity to a multi-ton industrial intermediate encapsulates the evolution of modern synthetic organic chemistry. Its history showcases the progression from classical, labor-intensive methods like the Rodionov reaction and enzymatic resolution to highly sophisticated, atom-economical asymmetric catalysis. The development of the direct asymmetric hydrogenation route by Merck not only provided a more sustainable and cost-effective manufacturing process for the life-saving drug Sitagliptin but also established a powerful methodology for the synthesis of other chiral β-amino acids. For researchers in the field, the story of this molecule serves as a compelling case study in process development, green chemistry, and the critical role of stereochemistry in pharmacology.
References
Methodological & Application
Application Notes & Protocols: (S)-3-Amino-3-(4-cyanophenyl)propanoic acid in Neuropharmacology Research
Introduction: The exploration of novel therapeutic agents for neurological and psychiatric disorders is a cornerstone of modern neuropharmacology. Within this landscape, the γ-aminobutyric acid type B (GABA-B) receptor presents a compelling target. As the primary inhibitory G-protein coupled receptor (GPCR) in the central nervous system, its modulation offers the potential to ameliorate conditions characterized by neuronal hyperexcitability, such as anxiety, spasticity, and substance use disorders.[1] While direct agonists like baclofen have demonstrated clinical utility, their therapeutic window is often limited by side effects including muscle relaxation, sedation, and cognitive impairment.[1]
Positive allosteric modulators (PAMs) of the GABA-B receptor represent a more refined therapeutic strategy.[1] These molecules do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous agonist, GABA.[1] This mechanism of action offers the prospect of a more physiological and spatially restricted enhancement of GABA-B signaling, potentially mitigating the side effects associated with orthosteric agonists.[1]
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a compound of interest in this domain, serving as a potential scaffold or active molecule for the development of novel GABA-B receptor modulators.[2][3][4] Its structural features suggest its potential interaction with amino acid receptors or transporters, making it a valuable tool for researchers in drug discovery and neuropharmacology.[2][3][4] These application notes provide a comprehensive guide to the preclinical characterization of this compound as a putative GABA-B receptor PAM, detailing both in vitro and in vivo experimental protocols.
Mechanism of Action: The Nuance of Allosteric Modulation
The GABA-B receptor is an obligate heterodimer composed of GABA-B1 and GABA-B2 subunits. GABA binds to the Venus flytrap (VFT) domain of the GABA-B1 subunit, inducing a conformational change that is transmitted to the GABA-B2 subunit, leading to G-protein activation. GABA-B receptor PAMs are thought to bind to an allosteric site within the seven-transmembrane (7TM) domain of the GABA-B2 subunit. This binding event stabilizes a conformation of the receptor that enhances the signaling response to GABA.
The downstream signaling cascade of the GABA-B receptor is primarily mediated by the Gαi/o family of G-proteins. Activation of these G-proteins leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
The following diagram illustrates the canonical GABA-B receptor signaling pathway and the proposed site of action for a positive allosteric modulator like this compound.
Caption: GABA-B receptor signaling pathway and the site of action of a PAM.
In Vitro Characterization Protocols
A critical first step in evaluating a novel compound is to determine its activity and mechanism of action in controlled, cell-based systems. The following protocols are standard assays for characterizing GABA-B receptor PAMs.
[³⁵S]GTPγS Binding Assay
Principle: This functional assay measures the activation of G-proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this exchange. A PAM will potentiate the agonist-induced increase in [³⁵S]GTPγS binding.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human GABA-B1b and GABA-B2 receptor subunits.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
This compound at various concentrations (or vehicle).
-
A fixed, sub-maximal concentration of GABA (e.g., EC₂₀).
-
Cell membranes (10-20 µg protein per well).
-
GDP (e.g., 10 µM).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage increase in [³⁵S]GTPγS binding in the presence of the PAM compared to GABA alone.
-
Determine the EC₅₀ of the PAM for its potentiating effect.
Illustrative Data:
| Compound | GABA (EC₂₀) + Compound | % Potentiation of GABA Response | EC₅₀ (µM) |
| This compound | (To be determined) | (To be determined) | (To be determined) |
| Exemplary PAM (e.g., CGP7930) | Yes | ~150-200% | ~3-5 |
cAMP Accumulation Assay
Principle: Activation of the Gαi/o-coupled GABA-B receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay typically involves stimulating adenylyl cyclase with forskolin and then measuring the inhibitory effect of a GABA-B agonist. A PAM will enhance the agonist's ability to reduce forskolin-stimulated cAMP levels.
Protocol:
-
Cell Culture:
-
Use HEK293 or CHO cells stably expressing the human GABA-B1b and GABA-B2 receptor subunits.
-
Plate cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 20-30 minutes at 37°C to prevent cAMP degradation.
-
Add this compound at various concentrations (or vehicle) and a fixed concentration of GABA (e.g., EC₅₀).
-
Incubate for 15 minutes at 37°C.
-
Add forskolin (e.g., 1 µM) to stimulate cAMP production.
-
Incubate for a further 15-20 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis:
-
Plot the concentration-response curve for the PAM's ability to enhance the GABA-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Determine the EC₅₀ of the PAM.
Illustrative Data:
| Compound | GABA (EC₅₀) + Compound | % Enhancement of GABA Inhibition | EC₅₀ (µM) |
| This compound | (To be determined) | (To be determined) | (To be determined) |
| Exemplary PAM (e.g., GS39783) | Yes | Significant leftward shift of GABA dose-response | ~1-3 |
In Vivo Behavioral Pharmacology Protocols
Following in vitro characterization, it is crucial to assess the effects of this compound in whole animal models to determine its therapeutic potential and side-effect profile. Rodent models of anxiety are commonly used for this purpose.[5]
Elevated Plus Maze (EPM)
Principle: The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze has two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Protocol:
-
Animals:
-
Use adult male mice or rats. House them in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow animals to acclimate to the housing facility for at least one week before testing.
-
-
Apparatus:
-
A plus-shaped maze elevated from the floor. Two opposite arms are open, and the other two are enclosed by high walls.
-
-
Procedure:
-
Administer this compound (at various doses, e.g., via intraperitoneal injection) or vehicle to different groups of animals. A positive control, such as diazepam, should also be included.
-
After a pre-treatment period (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
Thoroughly clean the maze with 70% ethanol between trials.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these percentages is indicative of an anxiolytic-like effect.
-
Light-Dark Box Test
Principle: This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, safe compartment and a bright, aversive compartment. Anxiolytic drugs increase the time spent in the light compartment.
Protocol:
-
Animals and Apparatus:
-
Use adult male mice.
-
The apparatus is a box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.
-
-
Procedure:
-
Administer this compound (at various doses) or vehicle.
-
After the pre-treatment period, place the mouse in the center of the dark compartment.
-
Allow the mouse to explore the apparatus for 5-10 minutes.
-
Use an automated system or video tracking to record the animal's behavior.
-
-
Data Analysis:
-
Measure:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the light compartment.
-
-
An increase in the time spent in the light compartment suggests an anxiolytic effect.
-
Experimental Workflow for In Vivo Studies:
References
- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Positive Allosteric Modulation of GABA B Receptors Ameliorates Sensorimotor Gating in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid in Contemporary Drug Design: Application Notes and Protocols
Introduction: A β-Amino Acid with Strategic Importance
In the landscape of modern medicinal chemistry, the use of non-canonical amino acids has become a cornerstone for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, β-amino acids have garnered significant attention for their ability to impart unique conformational constraints on peptides, rendering them less susceptible to enzymatic degradation. (S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a particularly valuable building block in this class.[1] Its distinct structure, featuring a chiral center and a cyanophenyl moiety, offers a unique combination of steric and electronic properties that can be strategically exploited in drug design.[1][2] This versatile compound is instrumental in the synthesis of bioactive molecules, especially in the realms of neuropharmacology and metabolic diseases.[1]
The cyanophenyl group, in particular, is a key feature, enhancing the molecule's reactivity and allowing for the development of novel therapeutic agents.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block. We will delve into its physicochemical properties, provide detailed protocols for its incorporation into peptide scaffolds, and explore its application in the design of enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4).
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound and its derivatives is paramount for its successful application in synthesis. The free amino acid, along with its commonly used N-protected forms (Fmoc and Boc), are commercially available from various suppliers.[3][4]
Table 1: Physicochemical Properties of this compound and its N-Protected Derivatives
| Property | This compound | Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid | Boc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid |
| Synonyms | L-β-Phe(4-CN)-OH, (S)-4-Cyano-β-phenylalanine | Fmoc-L-β-Phe(4-CN)-OH, (S)-Fmoc-4-cyano-β-phenylalanine | Boc-L-β-Phe(4-CN)-OH, (S)-Boc-4-cyano-β-phenylalanine |
| CAS Number | 718596-77-1[1] | 507472-24-4[2] | Not readily available |
| Molecular Formula | C₁₀H₁₀N₂O₂[1] | C₂₅H₂₀N₂O₄[2] | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 190.2 g/mol [1] | 412.44 g/mol [2] | 290.31 g/mol |
| Appearance | White to off-white powder[1] | White solid[2] | White to off-white solid |
| Purity | ≥ 99% (HPLC)[1] | ≥ 99% (HPLC)[2] | Typically ≥ 97% |
| Optical Rotation | [a]D²⁵ = +3 ± 2º (C=0.15 in H₂O)[1] | [a]D²⁵ = -35 ± 2º (C=1 in DMF)[2] | Data not readily available |
| Storage Conditions | 0-8°C[1] | 0-8°C[2] | 0-8°C |
Handling and Storage:
This compound and its derivatives should be stored in a cool, dry place, typically between 0 and 8°C, to ensure stability.[1][2] When handling these compounds, standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into peptide chains is most efficiently achieved using its Fmoc-protected derivative in solid-phase peptide synthesis (SPPS). The Fmoc group provides a stable protecting group that can be selectively removed under mild basic conditions, making it compatible with a wide range of other protecting groups used for amino acid side chains.[5][6][7]
Workflow for SPPS Incorporation
The following diagram illustrates the general workflow for incorporating Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid into a peptide sequence on a solid support.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid.
Detailed Protocol for SPPS
This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ac-Ala-β-hPhe(4-CN)-Gly-NH₂) on a Rink Amide resin, demonstrating the incorporation of Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid.
Materials:
-
Rink Amide resin (0.5 mmol/g loading)
-
Fmoc-Gly-OH
-
Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Protocol Steps:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
-
Incorporation of Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid:
-
Deprotect the resin-bound glycine with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
Due to the potential for steric hindrance from the β-amino acid, pre-activation is crucial. In a separate vial, dissolve Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours. A longer coupling time is recommended for this sterically hindered residue.[8][9]
-
Perform a Kaiser test. If coupling is incomplete, a second coupling may be necessary.
-
-
Third Amino Acid Coupling (Alanine):
-
Repeat the deprotection and washing steps as before.
-
Couple Fmoc-Ala-OH using the same activation method as for glycine.
-
-
N-terminal Acetylation:
-
Deprotect the final Fmoc group with 20% piperidine in DMF.
-
Wash the resin with DMF and DCM.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[10]
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[11][12][13][14][15]
-
Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[16][17][18][19]
-
Application in the Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This compound is a key structural component of several Dipeptidyl Peptidase-4 (DPP-4) inhibitors, most notably Sitagliptin, an oral antihyperglycemic agent for the treatment of type 2 diabetes.[20][21] DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis.[20] By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.
Structure-Activity Relationship (SAR) Insights
The this compound moiety in DPP-4 inhibitors plays a crucial role in binding to the enzyme's active site. The primary amine group forms a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of DPP-4. The cyanophenyl group occupies the S1 pocket, where the cyano group can engage in favorable interactions.[22] Modifications to the cyanophenyl ring have been explored in various SAR studies to optimize potency and selectivity.[23][24]
Hypothetical Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by a DPP-4 inhibitor containing the this compound scaffold.
Caption: Simplified signaling pathway showing the mechanism of action of a DPP-4 inhibitor.
Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized peptide containing this compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Synthesized peptide inhibitor
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol Steps:
-
Prepare a serial dilution of the peptide inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the inhibitor dilutions. Include controls with no inhibitor (positive control) and no enzyme (negative control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in drug design. Its incorporation into peptide and small molecule scaffolds can lead to compounds with improved therapeutic properties. The detailed protocols provided herein offer a practical guide for researchers to effectively utilize this valuable synthetic tool. Future applications of this building block may extend beyond DPP-4 inhibition to other enzyme targets and receptor modulators, particularly in the field of neuroscience where it has shown potential.[1] The continued exploration of its unique structural and electronic features will undoubtedly fuel further innovation in the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (s)-3-amino-3-(4-cyanophenyl)propionic acid suppliers USA [americanchemicalsuppliers.com]
- 4. m.globalchemmall.com [m.globalchemmall.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. peptide.com [peptide.com]
- 16. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Amino-Acid Transport Using (S)-3-Amino-3-(4-cyanophenyl)propanoic acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Role of Amino Acid Transporters with a Potent Chemical Probe
Amino acid transporters are critical gatekeepers of cellular metabolism, regulating the influx and efflux of essential nutrients that fuel cell growth, proliferation, and signaling. Among these, the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, has emerged as a key player in various pathologies, most notably in cancer.[1] LAT1 is a sodium-independent transporter responsible for the uptake of large neutral amino acids, such as leucine, which is a critical activator of the mTORC1 signaling pathway that governs cell growth and proliferation.[2][3] The overexpression of LAT1 in a wide range of tumors makes it an attractive target for therapeutic intervention.[4]
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a versatile amino acid derivative that serves as a crucial building block in the synthesis of targeted probes for studying amino acid transport.[5][6] While it can be used in biochemical research to investigate protein interactions and enzyme activities, its most prominent application is as a core structural component of JPH203 (also known as KYT-0353) , a highly potent and selective inhibitor of LAT1.[4][7] This guide will provide detailed application notes and protocols for utilizing this compound, primarily in the context of its derivative JPH203, to investigate LAT1 function and its downstream effects.
Chemical Properties of this compound
A thorough understanding of the chemical probe is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Source |
| Synonyms | L-β-Phe(4-CN)-OH, (S)-4-Cyano-β-phenylalanine, H-β-Phe(4-CN)-OH | [5] |
| CAS Number | 718596-77-1 | [5] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [5] |
| Molecular Weight | 190.2 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥ 99% (HPLC) | [5] |
| Storage Conditions | Store at 0-8°C | [5] |
Mechanism of Action: Targeting the LAT1-mTORC1 Signaling Axis
This compound, as part of the JPH203 molecule, acts as a competitive inhibitor of LAT1.[4][8] By mimicking the structure of natural amino acid substrates, JPH203 binds to the transporter, blocking the uptake of essential amino acids like leucine.[9] This deprivation of intracellular amino acids has profound downstream consequences, primarily through the inhibition of the mTORC1 signaling pathway.[2][10][11]
The inhibition of LAT1 by JPH203 leads to a cascade of events that ultimately suppress tumor growth. This includes the downregulation of protein synthesis, induction of apoptosis, and inhibition of cell proliferation and migration.[4][10][12]
Figure 1: Mechanism of LAT1 Inhibition. this compound, as part of JPH203, competitively inhibits LAT1, blocking leucine uptake and subsequent mTORC1 signaling.
Quantitative Data: Inhibitory Potency of JPH203
The efficacy of JPH203 as a LAT1 inhibitor has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency and selectivity.
| Cell Line | Cancer Type | Assay | IC₅₀ Value | Reference |
| HT-29 | Colorectal Cancer | [¹⁴C]L-leucine uptake | 0.06 µM | [4] |
| HT-29 | Colorectal Cancer | Cell growth inhibition | 4.1 µM | [4] |
| YD-38 | Oral Cancer | L-leucine uptake | 0.79 µM | [4] |
| Saos2 | Osteosarcoma | [¹⁴C]L-leucine uptake | 1.31 µM | [13] |
| Caki-1 | Renal Cancer | Cell viability | 2.5 µM | [4] |
| ACHN | Renal Cancer | Cell viability | 2.7 µM | [4] |
| MKN45 | Gastric Cancer | Cell growth inhibition | 4.6 µM | [4] |
| HT-29 | Colorectal Cancer | [¹⁴C]L-leucine uptake (preincubation + co-incubation) | 34.2 nM | [14][15] |
Experimental Protocols
The following protocols provide a framework for studying amino acid transport using this compound (as JPH203). It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Radiolabeled Amino Acid Uptake Assay
This assay directly measures the inhibition of LAT1-mediated transport of a radiolabeled substrate.
Figure 2: Workflow for Radiolabeled Amino Acid Uptake Assay. A step-by-step diagram outlining the key stages of the experimental protocol.
Materials:
-
LAT1-expressing cells (e.g., HT-29, Saos2)
-
24-well cell culture plates
-
This compound (as JPH203)
-
[¹⁴C]L-leucine (or other suitable radiolabeled LAT1 substrate)
-
Na⁺-free uptake buffer (e.g., Hanks' Balanced Salt Solution modified to be Na⁺-free)
-
Ice-cold wash buffer
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed LAT1-expressing cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Na⁺-free uptake buffer.
-
Inhibitor Pre-incubation: Add Na⁺-free uptake buffer containing various concentrations of JPH203 or vehicle (e.g., DMSO) to the wells. Pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C. Note that pre-incubation with JPH203 has been shown to enhance its inhibitory effect.[14][15]
-
Initiate Uptake: Add the radiolabeled substrate (e.g., [¹⁴C]L-leucine) to each well to a final concentration of 1 µM and incubate for a short period (e.g., 1-5 minutes) at 37°C.[13] The short incubation time is crucial to measure the initial rate of transport.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer to stop the transport process.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well. Plot the percentage of inhibition against the logarithm of JPH203 concentration and determine the IC₅₀ value using a suitable nonlinear regression model.
Protocol 2: Cell Viability/Proliferation Assay
This assay assesses the downstream effect of LAT1 inhibition on cell growth.
Materials:
-
LAT1-expressing cells
-
96-well cell culture plates
-
This compound (as JPH203)
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of JPH203 or vehicle.
-
Incubation: Incubate the plates for a prolonged period (e.g., 48-72 hours) to allow for effects on cell proliferation to become apparent.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ for cell growth inhibition by plotting the percentage of viability against the logarithm of JPH203 concentration.
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following self-validating steps into your experimental design:
-
Use a Positive Control: Include a known, non-selective system L inhibitor like 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) to confirm that the observed effects are due to the inhibition of L-type amino acid transport.[13]
-
Use a Negative Control Cell Line: If possible, use a cell line with low or no LAT1 expression to demonstrate the specificity of your inhibitor.
-
Confirm LAT1 Expression: Before conducting experiments, confirm LAT1 expression in your chosen cell line using techniques such as Western blotting, qPCR, or immunofluorescence.
-
Dose-Response Curves: Always generate full dose-response curves to accurately determine IC₅₀ values and observe the dynamic range of inhibition.
Conclusion and Future Perspectives
This compound, particularly as a key component of the LAT1 inhibitor JPH203, is an invaluable tool for dissecting the role of amino acid transport in cellular physiology and disease. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting LAT1. As our understanding of the intricate network of amino acid transporters and their regulation deepens, the use of specific chemical probes like JPH203 will be instrumental in developing novel and effective therapeutic strategies for cancer and other metabolic diseases.
References
- 1. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203 [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The LAT1 inhibitor JPH203 suppresses the growth of castration-resistant prostate cancer through a CD24-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JPH203, a newly developed anti-cancer drug, shows a preincubation inhibitory effect on L-type amino acid transporter 1 function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Comprehensive Analytical Characterization of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Abstract
This document provides a comprehensive guide to the essential analytical techniques for the characterization of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, a chiral non-proteinogenic β-amino acid of significant interest in pharmaceutical and biochemical research.[1] As the therapeutic effects of chiral molecules are often enantiomer-specific, rigorous analytical control is imperative.[2][3][4] These application notes detail robust protocols for confirming the identity, purity, and chiral integrity of the target compound, designed for researchers, scientists, and drug development professionals. Methodologies covered include Chiral and Reversed-Phase High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound (Molecular Formula: C₁₀H₁₀N₂O₂, Molecular Weight: 190.20 g/mol ) is a synthetic amino acid derivative.[1] Its structure, featuring a chiral center at the β-carbon and a cyanophenyl functional group, makes it a valuable building block in medicinal chemistry for creating novel therapeutic agents, particularly in neuropharmacology.[1]
The stereochemistry at the C-3 position is critical, as enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[3] Therefore, the ability to separate and quantify the desired (S)-enantiomer from its (R)-counterpart is a primary analytical challenge. This guide presents a multi-faceted analytical workflow to ensure the quality and integrity of this compound for research and development purposes.
Figure 1: A comprehensive analytical workflow for the characterization of this compound.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[5] The method relies on a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[5] Given the amphoteric nature of the analyte (containing both an acidic carboxyl group and a basic amino group), a variety of CSPs and mobile phase systems can be effective. Polysaccharide-based and macrocyclic glycopeptide columns are excellent starting points for method development for underivatized amino acids.[6]
Recommended Chiral HPLC Protocol
This protocol is a starting point and may require optimization based on the specific column and system used.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CHIRALPAK® AD-H (or equivalent polysaccharide-based column)
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Isopropanol (IPA)
-
Mobile Phase Additive: Trifluoroacetic Acid (TFA)
-
Sample Diluent: Mobile Phase
Protocol Steps:
-
Mobile Phase Preparation: Prepare the mobile phase composition of Hexane/IPA/TFA (80:20:0.1, v/v/v) . Filter and degas thoroughly.
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic standard of 3-Amino-3-(4-cyanophenyl)propanoic acid in the mobile phase to a final concentration of 1.0 mg/mL.
-
Accurately weigh and dissolve the (S)-enantiomer sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Value | Causality and Rationale |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm | Polysaccharide-based CSPs offer broad selectivity for a wide range of chiral compounds, including amino acid derivatives. |
| Mobile Phase | Hexane/IPA/TFA (80:20:0.1) | Normal phase mode often provides better selectivity for this class of compounds. IPA acts as the polar modifier, and TFA is added to protonate the amino and carboxyl groups, reducing peak tailing and improving peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temp. | 25 °C | Temperature can affect chiral recognition; maintaining a constant temperature ensures reproducibility. |
| Detection (UV) | 230 nm | The cyanophenyl group provides a strong chromophore. 230 nm is chosen to maximize sensitivity. |
| Injection Vol. | 10 µL | Adjust as needed based on detector response and sample concentration. |
-
System Suitability and Analysis:
-
Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5 .
-
Inject the (S)-enantiomer sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the (S) and (R) enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Chemical Purity by Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. This method is ideal for determining the presence of non-enantiomeric impurities, such as starting materials or side-products from synthesis.
Recommended RP-HPLC Protocol
Instrumentation and Materials:
-
HPLC system with UV detector
-
Stationary Phase: C18 column (e.g., Waters Symmetry, Agilent Zorbax)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample Diluent: 50:50 Water/Acetonitrile
Protocol Steps:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B. Filter and degas.
-
Sample Preparation: Dissolve the sample in the diluent to a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
| Parameter | Recommended Value | Causality and Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 phase is a versatile, robust stationary phase for separating a wide range of small organic molecules. |
| Mobile Phase | Gradient Elution (see table below) | A gradient is used to elute a range of potential impurities with varying polarities and ensure the main peak is sharp. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Detection (UV) | 230 nm | Maximizes sensitivity for the analyte. |
| Injection Vol. | 10 µL | Standard injection volume. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Structural Elucidation by NMR and MS
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. This is the primary technique for unambiguous structure confirmation.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. The choice of solvent is critical; D₂O will exchange with the labile -NH₂ and -COOH protons, causing their signals to disappear.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected Spectral Features (in D₂O):
-
¹H NMR:
-
Aromatic Protons (7.5 - 7.8 ppm): Two doublets, integrating to 2H each, characteristic of a para-substituted benzene ring.
-
Methine Proton (-CH(NH₂)-): A triplet or doublet of doublets around 4.5 ppm , coupled to the adjacent methylene protons.
-
Methylene Protons (-CH₂COOH): Two diastereotopic protons appearing as a multiplet (likely a doublet of doublets) around 2.8-3.0 ppm .
-
-
¹³C NMR:
-
Carboxyl Carbon (-COOH): ~175 ppm.
-
Aromatic Carbons: 4 signals between 110-150 ppm. The carbon attached to the cyano group will be distinct.
-
Cyano Carbon (-CN): ~118-120 ppm.
-
Methine Carbon (-CH(NH₂)-): ~55 ppm.
-
Methylene Carbon (-CH₂COOH): ~40 ppm.
-
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.[7] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.[7][8]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like 50:50 water/methanol with 0.1% formic acid.
-
Data Acquisition:
-
Technique: High-Resolution Mass Spectrometry (HRMS) with ESI.
-
Mode: Positive Ion Mode. Formic acid in the solvent facilitates protonation.
-
Analysis: Look for the protonated molecular ion [M+H]⁺.
-
-
Expected Results:
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Exact Mass: 190.0742
-
Expected Ion [M+H]⁺: m/z 191.0815
-
The fragmentation of nitrile amino acids in tandem MS (MS/MS) can be complex, but common losses include water and carbon monoxide from the protonated molecule.[7][8]
Conclusion
The combination of chiral HPLC, reversed-phase HPLC, NMR spectroscopy, and mass spectrometry provides a robust and comprehensive analytical strategy for the characterization of this compound. This multi-technique approach ensures unambiguous identification, confirms high chemical purity, and, most critically, verifies the enantiomeric integrity of the compound. Adherence to these protocols will provide researchers with the confidence needed to utilize this valuable chiral building block in their drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
Application Notes and Protocols: (S)-3-Amino-3-(4-cyanophenyl)propanoic acid as a Modulator of Neurotransmitter Activity
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid as a potential modulator of neurotransmitter activity. This guide outlines a strategic, multi-tiered experimental approach, from initial receptor screening to detailed functional and electrophysiological analysis. The protocols are designed to be self-validating, providing a robust framework for elucidating the compound's mechanism of action and therapeutic potential.
Introduction: The Scientific Rationale
This compound is a chiral amino acid derivative recognized for its potential applications in pharmaceutical research and development.[1][2] Its unique structure, featuring a cyanophenyl group, makes it a compelling candidate for exploring novel therapeutic pathways in neuropharmacology.[3][4] As a non-natural amino acid, it has the potential to interact with neurotransmitter systems, such as the GABAergic and glutamatergic pathways, which are fundamental to synaptic transmission and plasticity.[5][6] Dysregulation of these systems is implicated in a wide range of neurological and psychiatric disorders, making novel modulators of significant interest.[5][7]
This guide presents a logical workflow to systematically investigate the neuropharmacological profile of this compound. The proposed experiments will enable researchers to:
-
Identify the primary molecular targets of the compound within the central nervous system.
-
Characterize the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).
-
Elucidate the downstream functional consequences of target engagement in a cellular context.
-
Assess the compound's impact on neuronal excitability and synaptic transmission.
The following sections provide detailed protocols and the scientific reasoning behind each experimental step.
Experimental Workflow: A Multi-Tiered Approach
A systematic investigation is crucial to understanding the complex biological activity of a novel compound. The proposed workflow is designed to progress from broad, high-throughput screening to more focused, mechanistic studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the glutamatergic transmission by Dopamine: a focus on Parkinson, Huntington and Addiction diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamatergic Modulation of Brain Function in Psychosis: A Systematic Review of Neuroimaging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving (S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Abstract
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecules, with a specific focus on (S)-3-Amino-3-(4-cyanophenyl)propanoic acid as a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a well-validated therapeutic target for type 2 diabetes.[1][2][3] The structural characteristics of this compound, particularly the cyanophenyl moiety, suggest its potential as a scaffold for DPP-4 inhibition. These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Scientific Rationale
This compound is a versatile chiral building block used in medicinal chemistry for the synthesis of bioactive molecules.[4][5][6] Its utility in peptide synthesis and as a modulator of neurotransmitter activity has been noted.[4][5] The core structure, a β-amino acid derivative with a cyanophenyl group, is of significant interest in the context of enzyme inhibition. Specifically, this structural motif bears resemblance to the pharmacophores of known Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
DPP-4 is a serine exopeptidase that plays a critical role in glucose homeostasis by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[7] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[7][8] Consequently, DPP-4 has emerged as a prime target for the development of oral antidiabetic agents.[9]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for activity against a specific biological target. This guide details two robust HTS assays suitable for identifying and characterizing inhibitors of DPP-4, using this compound as a representative test compound. The protocols provided are based on established fluorescence and luminescence detection methods, which are widely adopted in HTS campaigns for their sensitivity, reliability, and scalability.
Assay Platforms for DPP-4 Inhibitor Screening
Two primary HTS assay formats are described herein: a fluorescence-based kinetic assay and a luminescence-based endpoint assay. The choice between these assays may depend on available instrumentation, desired throughput, and the specific screening objectives.
Fluorescence-Based Kinetic Assay
This assay continuously monitors the enzymatic activity of DPP-4 over time. It utilizes a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (GP-AMC), which is non-fluorescent until cleaved by DPP-4.[7][10][11] The cleavage releases the highly fluorescent aminomethylcoumarin (AMC) group, and the rate of increase in fluorescence is directly proportional to the enzyme's activity. Potential inhibitors will slow down this rate.
Causality of Experimental Choices: A kinetic assay is chosen for its ability to provide detailed information about the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing the reaction progress curves. The use of a well-characterized substrate like GP-AMC ensures a robust and reproducible signal.[7][10]
Luminescence-Based Endpoint Assay
This assay format measures the total enzymatic activity at a single time point. A common approach involves a coupled-enzyme system where the product of the DPP-4 reaction (in this case, a dipeptide) is acted upon by a secondary enzyme, leading to the production of a luminescent signal. For instance, the "DPPIV-Glo™" protease assay utilizes a proluciferin substrate that is converted to luciferin in the presence of DPP-4, which then generates light in a reaction catalyzed by luciferase.[9]
Causality of Experimental Choices: Endpoint assays are often preferred for ultra-high-throughput screening (uHTS) due to their simpler workflow (fewer measurements over time) and generally higher signal-to-background ratios. The luminescent readout offers exceptional sensitivity, allowing for lower enzyme and substrate concentrations, which can be cost-effective.
Experimental Protocols
The following protocols are designed for a 384-well microplate format, which is standard for HTS. All reagent volumes should be scaled accordingly for other plate formats.
Protocol 1: Fluorescence-Based Kinetic DPP-4 Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[7][10][11]
Workflow Diagram:
Caption: Workflow for the fluorescence-based kinetic DPP-4 inhibition assay.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10]
-
Fluorogenic Substrate: Gly-Pro-AMC
-
Test Compound: this compound
-
384-well black, flat-bottom microplates
-
Kinetic microplate reader with fluorescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound and the positive control (Sitagliptin) in assay buffer to create a concentration gradient for IC50 determination. Typically, an 11-point, 3-fold dilution series is recommended, starting from a high concentration (e.g., 100 µM).
-
-
Assay Plate Mapping:
-
Design the plate layout to include wells for:
-
Blank (No Enzyme): Assay buffer and substrate only.
-
Negative Control (100% Activity): Enzyme, substrate, and solvent (DMSO) without inhibitor.
-
Positive Control: Enzyme, substrate, and a known concentration of Sitagliptin (e.g., its IC50).
-
Test Compound Wells: Enzyme, substrate, and varying concentrations of this compound.
-
-
-
Reagent Addition:
-
Add 5 µL of the diluted test compound, positive control, or solvent to the appropriate wells of the 384-well plate.
-
Prepare the DPP-4 enzyme solution in cold assay buffer at a 2X final concentration. Add 10 µL of this solution to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes.[8] This allows the test compound to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Detection:
-
Prepare the Gly-Pro-AMC substrate solution in assay buffer at a 2.5X final concentration.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells. The final assay volume will be 25 µL.
-
Immediately place the plate in a pre-warmed (37°C) kinetic microplate reader.
-
Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) every 60 seconds for 30-60 minutes.[7][10]
-
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence intensity versus time plot (RFU/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Rate_Sample - Rate_Blank) / (Rate_Negative_Control - Rate_Blank)) * 100
-
Generate IC50 Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Example Data Table:
| Concentration (µM) | Average Rate (RFU/min) | % Inhibition |
| 100 | 15.2 | 92.4% |
| 33.3 | 25.8 | 87.1% |
| 11.1 | 55.1 | 72.5% |
| 3.7 | 101.3 | 49.4% |
| 1.2 | 145.6 | 27.2% |
| 0.4 | 178.9 | 10.6% |
| 0.1 | 195.4 | 2.3% |
| 0 (Control) | 200.1 | 0% |
| Blank | 5.0 | - |
Protocol 2: Luminescence-Based Endpoint DPP-4 Inhibition Assay
This protocol is based on the principles of coupled-enzyme luminescent assays, such as the DPPIV-Glo™ assay.[9]
Workflow Diagram:
Caption: Workflow for the luminescence-based endpoint DPP-4 inhibition assay.
Materials:
-
DPP-4 Glo™ Protease Assay Kit (or similar), containing:
-
DPP-4 Glo™ Buffer
-
DPP-4 Glo™ Substrate
-
DPP-4 Enzyme
-
Luciferin Detection Reagent
-
-
Positive Control Inhibitor: Sitagliptin
-
Test Compound: this compound
-
384-well white, opaque microplates
-
Microplate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and positive control as described in Protocol 3.1.
-
-
Assay Plate Mapping:
-
Design the plate layout similarly to Protocol 3.1, ensuring wells for blanks, negative controls, positive controls, and test compounds.
-
-
Reagent Addition (DPP-4 Reaction):
-
Add 5 µL of the diluted test compound, positive control, or solvent to the appropriate wells of the 384-well plate.
-
Prepare the DPP-4 enzyme/substrate mix according to the kit manufacturer's instructions. This is typically done by adding the substrate to the assay buffer containing the enzyme.
-
Add 10 µL of the DPP-4 enzyme/substrate mix to all wells.
-
Mix the plate gently for 30-60 seconds.
-
-
DPP-4 Reaction Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Signal Development:
-
Add 15 µL of the Luciferin Detection Reagent to all wells. This reagent stops the DPP-4 reaction and initiates the luminescent signal.
-
Mix the plate on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.
-
-
Detection:
-
Read the luminescence intensity using a microplate reader.
-
Data Analysis:
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (RLU_Sample - RLU_Blank) / (RLU_Negative_Control - RLU_Blank)) * 100 (where RLU is Relative Light Units)
-
Generate IC50 Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Example Data Table:
| Concentration (µM) | Average RLU | % Inhibition |
| 100 | 15,890 | 95.1% |
| 33.3 | 25,110 | 92.1% |
| 11.1 | 68,450 | 78.5% |
| 3.7 | 155,200 | 51.2% |
| 1.2 | 240,800 | 24.3% |
| 0.4 | 295,600 | 7.1% |
| 0.1 | 315,300 | 0.9% |
| 0 (Control) | 318,000 | 0% |
| Blank | 5,500 | - |
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness and robustness of the screening data, each assay plate must incorporate a self-validating system of controls:
-
Z'-factor: This statistical parameter is calculated for each plate to assess the quality of the assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n| A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.
-
Signal-to-Background (S/B) Ratio: Calculated as the mean signal of the uninhibited control divided by the mean signal of the blank control. A high S/B ratio is desirable.
-
Positive Control IC50: The IC50 value for the standard inhibitor (e.g., Sitagliptin) should be determined for each assay run and compared to historical values. This ensures the consistency of the assay's performance over time.
Concluding Remarks
The protocols detailed in these application notes provide a robust framework for the high-throughput screening of this compound and other small molecules as potential DPP-4 inhibitors. By employing either the fluorescence-based kinetic assay or the luminescence-based endpoint assay, researchers can efficiently identify and characterize novel modulators of this important therapeutic target. Adherence to the principles of self-validation through rigorous use of controls will ensure the generation of high-quality, reliable data, thereby accelerating the drug discovery process.
References
- 1. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. content.abcam.com [content.abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Dipeptidyl peptidase IV Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid
Welcome to the technical support guide for the synthesis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-tested protocols. As a crucial building block in medicinal chemistry, particularly for developing novel therapeutic agents, achieving a high yield and enantiopurity of this compound is paramount[1][2]. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthesis Overview: A Proven Pathway
The most common and effective strategy for obtaining enantiomerically pure this compound involves a two-stage process:
-
Racemic Synthesis: Initial synthesis of the racemic β-amino acid or its ester via a modified Rodionov reaction, which involves the condensation of 4-cyanobenzaldehyde, malonic acid, and an ammonia source[3][4].
-
Enzymatic Kinetic Resolution: The separation of the enantiomers using an enzyme-catalyzed reaction. Specifically, the lipase-catalyzed enantioselective N-acylation of the racemic ethyl ester has proven successful[5]. In this step, the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted for easy separation and subsequent hydrolysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My initial condensation reaction (Rodionov) yield is very low. What are the likely causes and solutions?
Answer:
Low yield in the modified Rodionov reaction is a common issue stemming from several factors. Let's break down the possibilities:
-
Causality: The Rodionov reaction is a delicate balance of condensation and decarboxylation. Sub-optimal temperature control can lead to the formation of side products, such as 4-cyanocinnamic acid, or prevent the reaction from reaching completion. The purity of the starting materials, particularly the 4-cyanobenzaldehyde, is also critical, as impurities can inhibit the reaction.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the 4-cyanobenzaldehyde is free of the corresponding carboxylic acid, which can interfere with the reaction. Use freshly recrystallized or purchased high-purity aldehyde.
-
Optimize Reaction Temperature: The reaction typically requires refluxing in an appropriate solvent like methanol with an ammonium source (e.g., ammonium acetate)[4]. Ensure the reflux is stable and maintained for the recommended duration (often several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Check Stoichiometry: A slight excess of malonic acid and the ammonia source is sometimes used to drive the reaction to completion. Re-verify your molar calculations.
-
Work-up Procedure: During work-up, the product is often precipitated by adjusting the pH. Ensure the pH is carefully brought to the isoelectric point of the amino acid to maximize precipitation and minimize loss in the aqueous phase.
-
Question 2: The enantioselectivity of the enzymatic resolution is poor, resulting in a low enantiomeric excess (%ee) for my (S)-ester.
Answer:
Poor enantioselectivity in a lipase-catalyzed kinetic resolution is almost always related to the reaction conditions, which directly impact the enzyme's activity and stereopreference. The reported method using Candida antarctica lipase A (CAL-A) is sensitive to its environment[5].
-
Causality: Lipases function optimally in non-polar, anhydrous organic solvents. The presence of water can reduce the enzyme's enantioselectivity and lead to unwanted hydrolysis of the ester. The choice of acyl donor and solvent is also a critical parameter that modulates enzyme activity and selectivity[3].
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure the enzyme preparation is dry. Molecular sieves can be added to the reaction mixture to scavenge any residual water.
-
Optimize the Solvent and Acyl Donor: Research indicates that the choice of solvent and acyl donor significantly impacts selectivity. While ethyl butanoate was suboptimal, neat butyl butanoate as both the solvent and acyl donor provided good results for the resolution of (±)-4[5]. A summary of solvent effects from related studies is presented below.
-
Control Temperature: Lipase activity is temperature-dependent. While room temperature is often a good starting point, slightly elevating the temperature (e.g., to 40-50 °C) can sometimes improve reaction rates, but excessive heat can denature the enzyme.
-
Enzyme Loading and Quality: Ensure you are using a sufficient amount of high-quality lipase. If the enzyme is old or has been stored improperly, its activity may be compromised.
-
Table 1: Impact of Reaction Conditions on Lipase Selectivity (Illustrative)
| Acyl Donor | Solvent | Relative Reactivity | Enantioselectivity (E) | Reference |
|---|---|---|---|---|
| Ethyl Butanoate | Diisopropyl Ether | High | Low | [3] |
| 2,2,2-Trifluoroethyl Butanoate | Diisopropyl Ether | Moderate | Moderate | [3] |
| Butyl Butanoate | Neat (Solvent-free) | Good | High | [5] |
Question 3: I am observing a significant side product that appears to be 3-Amino-3-(4-carboxyphenyl)propanoic acid. How can I prevent this?
Answer:
The hydrolysis of the nitrile group on the phenyl ring to a carboxylic acid is a known potential side reaction.
-
Causality: The cyano group is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures. This is particularly relevant during the final deprotection step, where the ethyl ester is hydrolyzed to the free carboxylic acid. If the conditions are too harsh (e.g., prolonged heating, very high concentration of acid), the nitrile can also be hydrolyzed.
-
Troubleshooting Steps:
-
Milder Hydrolysis Conditions: For the final ester hydrolysis step, use the mildest conditions possible. Stirring with a moderate concentration of HCl (e.g., 6-12%) at room temperature is often sufficient[3]. Avoid heating unless absolutely necessary, and monitor the reaction closely by TLC or HPLC to stop it as soon as the ester is consumed.
-
Avoid Strong Base: Do not use strong basic conditions (like NaOH) for hydrolysis, as this will readily hydrolyze the nitrile to a carboxylate.
-
Purification: If the side product does form, it can often be separated from the desired product using ion-exchange chromatography, as its charge properties will be different due to the additional carboxylic acid group.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to determine the enantiomeric purity of my final product? A: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard. A Pirkle-type column (a donor-acceptor phase) has been shown to be effective for resolving β-amino acid enantiomers[6]. Alternatively, indirect methods involving derivatization with a chiral agent (like Marfey's reagent) followed by analysis on a standard C18 column can be used, which can be advantageous for sensitivity[7][8].
Q2: Can I use a different enzyme for the kinetic resolution? A: While Candida antarctica lipase A (CAL-A) is documented for this specific substrate, other lipases, such as Candida antarctica lipase B (CAL-B), are widely used for kinetic resolutions of racemic compounds and may be effective[9]. However, the optimal solvent, acyl donor, and selectivity would need to be re-determined experimentally. Penicillin acylase is another enzyme class used for resolving N-acylated amino acids[9].
Q3: My final product is difficult to crystallize. What purification alternatives exist? A: If direct crystallization is proving difficult, ion-exchange chromatography is an excellent alternative for amino acids[3]. The amphoteric nature of the product allows it to bind to cation or anion exchange resins. After washing away impurities, the product can be eluted by changing the pH or ionic strength of the buffer.
Key Experimental Protocols
Protocol 1: Synthesis of Racemic (±)-3-Amino-3-(4-cyanophenyl)propanoic acid (1)
This protocol is adapted from the modified Rodionov method.[3][4]
-
To a 250 mL round-bottom flask, add 4-cyanobenzaldehyde (13.1 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and ammonium acetate (15.4 g, 0.2 mol).
-
Add 100 mL of methanol to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain reflux for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane/acetic acid).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath for 1 hour to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with cold methanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL).
-
Dry the product under vacuum to yield racemic (±)-3-Amino-3-(4-cyanophenyl)propanoic acid (1). Purity can be checked by ¹H NMR.
Protocol 2: Esterification to (±)-Ethyl 3-amino-3-(4-cyanophenyl)propanoate (4)
Caution: Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. Handle in a fume hood.[5]
-
Suspend the racemic amino acid (1) (9.5 g, 50 mmol) in 150 mL of absolute ethanol in a 500 mL flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (5.5 mL, 75 mmol) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight. The suspension should become a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting solid in 100 mL of dichloromethane and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize and remove unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the racemic ethyl ester (±)-4 as an oil or low-melting solid.
Protocol 3: Enantioselective N-Acylation and Isolation of (S)-4
This protocol uses Candida antarctica lipase A for kinetic resolution.[5]
-
Dissolve the racemic ester (±)-4 (4.36 g, 20 mmol) in butyl butanoate (100 mL).
-
Add Candida antarctica lipase A (CAL-A) preparation (e.g., 600 mg).
-
Stir the suspension at 45 °C. Monitor the reaction progress by taking small aliquots and analyzing the enantiomeric excess (%ee) of the remaining amino ester using chiral HPLC.
-
Stop the reaction at approximately 50% conversion (when the %ee of the (S)-ester is maximized, typically >98%).
-
Remove the enzyme by filtration.
-
Distill off the excess butyl butanoate under reduced pressure.
-
The remaining mixture contains the unreacted (S)-ester and the acylated (R)-amide. Separate these by column chromatography on silica gel. The less polar amide will elute before the more polar amino ester.
Protocol 4: Hydrolysis to this compound (7)
-
Dissolve the purified (S)-ethyl ester (S)-4 (e.g., 1.8 g, ~8.2 mmol) in 12% aqueous HCl (80 mL).
-
Stir the mixture at room temperature for 20-24 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Evaporate the solvent under reduced pressure.
-
The crude product is the hydrochloride salt. Purify by dissolving the residue in a minimum amount of water and applying it to an ion-exchange column (e.g., Dowex 50).
-
Wash the column with water to remove salts, then elute the amino acid with a dilute aqueous ammonia solution (e.g., 2% NH₄OH).
-
Collect the product-containing fractions, pool them, and evaporate the solvent to yield the pure this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-AMINO-3-(4-CYANOPHENYL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Purity Analysis of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid by HPLC
Welcome to the technical support guide for the purity analysis of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the HPLC analysis of this chiral β-amino acid. As a molecule with a primary amine, a carboxylic acid, and a chiral center, its analysis requires careful control over chromatographic conditions to achieve accurate and reproducible results.
This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of peptide-based drugs and other biologically active molecules.[1][2] Ensuring its enantiomeric and chemical purity is critical for the safety and efficacy of the final therapeutic products.[3][4] This guide provides not just procedural steps, but also the scientific rationale behind them to empower you to solve problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis in a practical question-and-answer format.
Q1: Why am I seeing a tailing peak for my main analyte?
A1: Peak tailing is the most common peak shape issue in reversed-phase HPLC and is particularly prevalent with basic compounds like primary amines.[5] The primary cause is often secondary interactions between the protonated amine group of your analyte and acidic, ionized silanol groups on the surface of the silica-based stationary phase.[5]
-
Causality: At a typical mobile phase pH (e.g., 3-7), the primary amine on your molecule is protonated (positively charged). Residual silanol groups on the C18 column packing can be deprotonated (negatively charged), creating a strong ionic interaction that slows down a portion of the analyte molecules, resulting in a "tail."
-
Solutions:
-
Lower the Mobile Phase pH: Add an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to your mobile phase (both aqueous and organic components). Lowering the pH to around 2-3 will suppress the ionization of the silanol groups, minimizing the secondary interactions.[6]
-
Increase Buffer Strength: If you are using a buffer (e.g., phosphate), ensure its concentration is sufficient (typically 10-25 mM) to maintain a constant pH and ionic strength, which can help mask the silanol interactions.[5]
-
Use a Modern, End-Capped Column: Employ a high-purity silica column with advanced end-capping. End-capping "caps" most of the residual silanol groups with a non-polar group, reducing the sites available for secondary interactions.
-
Consider a Polar-Endcapped Column: For highly polar compounds, a column with polar end-capping can provide better peak shape and retention.[7]
-
Q2: My peak is splitting into two or shows a significant shoulder. What's happening?
A2: Peak splitting or shoulders can be alarming and point to several potential issues, ranging from column problems to sample preparation artifacts.[8]
-
Causality & Solutions:
-
Column Void or Contamination: A void at the head of the column or particulate contamination on the inlet frit can disrupt the sample path, causing peak splitting.
-
Troubleshooting: First, try flushing the column with a strong solvent. If that fails, reverse the column (disconnect from the detector) and flush it at a low flow rate. If the problem persists, the column may be irreversibly damaged and needs replacement. Using a guard column can protect the analytical column from contamination.[9]
-
-
Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. The sample solvent should ideally be the same as, or weaker than, the initial mobile phase.
-
Troubleshooting: Dissolve your sample in the initial mobile phase or a solvent with a lower organic content. For this compound, dissolving in water or a low percentage of acetonitrile in water is a good starting point.[6]
-
-
Co-elution of an Impurity: The shoulder could be a closely eluting impurity.
-
Troubleshooting: Modify the mobile phase composition (e.g., change the organic solvent percentage or use a different solvent like methanol instead of acetonitrile) or adjust the pH to see if the shoulder resolves into a separate peak. A gradient elution can also improve the separation of closely related compounds.[10]
-
-
Q3: How do I separate the (S)-enantiomer from the (R)-enantiomer? My current reversed-phase method shows only one peak.
A3: Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on a standard achiral column (like a C18).[4][11] To separate enantiomers, you must introduce a chiral component into the chromatographic system.
-
Solution: Chiral Stationary Phases (CSPs): The most direct and common approach is to use a Chiral Stationary Phase (CSP).[12] The chiral selector bonded to the stationary phase forms transient, diastereomeric complexes with the enantiomers, which have different stability and thus different retention times.[11]
-
Recommended CSPs for Amino Acids:
-
Macrocyclic Glycopeptide-Based CSPs: Columns like those based on Teicoplanin or Vancomycin are highly effective for separating native (underivatized) amino acids.[13][14] They are versatile and can be used in reversed-phase, polar organic, or normal-phase modes.
-
Crown Ether-Based CSPs: These are particularly well-suited for separating primary amino acids.[15]
-
-
Method Development Strategy: Start with a macrocyclic glycopeptide column (e.g., Chirobiotic T) under reversed-phase conditions. Screen different mobile phases, such as acetonitrile/water or methanol/water, with a volatile buffer like ammonium acetate or ammonium formate.
-
Q4: I am not getting enough retention for my analyte on a C18 column. The peak elutes near the void volume. What should I do?
A4: this compound is a relatively polar molecule. Poor retention on traditional reversed-phase columns is a common challenge for such compounds.[16]
-
Causality: The analyte has a higher affinity for the polar mobile phase than for the non-polar C18 stationary phase, leading to rapid elution.
-
Solutions:
-
Use a Highly Aqueous Mobile Phase: Start with a very low percentage of organic solvent (e.g., 5-10% acetonitrile or methanol). Ensure your C18 column is "aqueous stable" to prevent phase collapse under these conditions.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modified stationary phases that provide enhanced retention for polar compounds.[7][17]
-
Consider HILIC or Aqueous Normal Phase (ANP) Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or ANP are alternative modes that use a polar stationary phase and a high-organic mobile phase to retain and separate very polar compounds.[7]
-
Derivatization: While direct analysis is often preferred, derivatizing the amino group with a hydrophobic reagent (e.g., phenylisothiocyanate) can significantly increase retention on a C18 column.[18] However, this adds complexity and potential for side reactions.
-
Experimental Protocol: A Starting Point for Method Development
This section provides a detailed, step-by-step methodology for the chiral purity analysis of this compound. This protocol is a robust starting point that can be optimized for your specific instrumentation and requirements.
1. Sample and Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate solution in HPLC-grade water. Adjust the pH to 4.5 with acetic acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL. Filter the sample solution through a 0.22 µm syringe filter before injection.[19]
2. HPLC System and Parameters
The following table summarizes the recommended starting conditions for the analysis.
| Parameter | Recommended Starting Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC system with UV detector | Widely available and suitable for this analysis. |
| Column | Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm | Proven effectiveness for chiral separation of underivatized amino acids.[13] |
| Mobile Phase | Gradient Elution: See table below | A gradient is used to ensure elution of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature control ensures retention time stability. |
| Detection | UV at 220 nm and 275 nm | 220 nm for the peptide bond-like structure and 275 nm for the cyanophenyl group. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overloading.[9] |
Recommended Gradient Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 50 | 50 |
| 25.1 | 95 | 5 |
| 35.0 | 95 | 5 |
3. System Suitability and Analysis
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.[20]
-
Blank Injection: Inject the sample solvent (Mobile Phase A) to identify any system-related ghost peaks.
-
Racemic Standard Injection (if available): Inject a solution of a racemic (50:50 mixture of S and R enantiomers) standard to determine the retention times and resolution of the two enantiomers.
-
Sample Injection: Inject the prepared sample solution.
-
Data Analysis: Integrate the peak areas for the (S)-enantiomer and the (R)-enantiomer (if detected). Calculate the enantiomeric purity (%ee) using the formula: %ee = ([Area S - Area R] / [Area S + Area R]) * 100.[11]
Visual Workflow and Logic Diagrams
Diagrams created using Graphviz to illustrate key troubleshooting and workflow logic.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. skpharmteco.com [skpharmteco.com]
- 4. uhplcs.com [uhplcs.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. mastelf.com [mastelf.com]
- 10. HPLC analytical Method development: an overview [pharmacores.com]
- 11. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. Developing HPLC Methods [sigmaaldrich.com]
- 18. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
Stability testing of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid under different conditions
Technical Support Center: Stability Testing of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile amino acid derivative. As a key building block in pharmaceutical research, particularly in the synthesis of biologically active molecules, understanding its stability is paramount to ensuring the integrity, reproducibility, and safety of your experimental outcomes and final products.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to guide you through robust stability testing. Our approach is grounded in the principles of scientific integrity and authoritative regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5]
Section 1: Understanding the Molecule's Stability Profile
The stability of this compound is intrinsically linked to its molecular structure. It possesses three key functional groups that are susceptible to degradation under various environmental conditions:
-
Amino Acid Core: Like other amino acids, this molecule can undergo degradation reactions such as deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group), particularly under thermal stress.[6][7]
-
Aromatic Nitrile (Cyanophenyl group): The cyano (C≡N) group is a primary site for hydrolytic degradation. Under acidic or basic conditions, it can hydrolyze to form an intermediate amide, which can further hydrolyze to a carboxylic acid.[8][9][10]
-
Benzylic Position: The carbon atom attached to both the phenyl ring and the amino group is a benzylic position, which can be susceptible to oxidation.
These potential degradation pathways must be investigated to establish a comprehensive stability profile.
Caption: Potential degradation pathways for this compound.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Issue: Unexpected Degradation of Solid Material
Q: I am observing significant degradation of my solid this compound, even when stored at the recommended 2-8°C. My latest batch shows two new impurity peaks on HPLC that weren't there initially. What are the likely causes?
A: This issue, often called "intrinsic instability," points to factors beyond just temperature. The causality can be traced to a few key areas:
-
Moisture Ingress: The compound is susceptible to hydrolysis. Even small amounts of atmospheric moisture absorbed by the solid material can initiate the hydrolysis of the nitrile group over time. The hygroscopic nature of many amino acids can exacerbate this.
-
Exposure to Light: Photodegradation is a common pathway for molecules with aromatic rings. If your container is not opaque, ambient laboratory light can provide the energy to initiate photolytic reactions. ICH Q1B guidelines specifically address the need for photostability testing.[4][5]
-
Reactive Contaminants: The degradation could be catalyzed by trace amounts of acidic or basic impurities remaining from the synthesis or purification process.
Troubleshooting Steps:
-
Verify Container Closure: Ensure your storage vials have a tight seal (e.g., PTFE-lined caps) to prevent moisture exchange.
-
Use Desiccants: Store vials in a desiccator or a sealed bag containing a desiccant pouch to maintain a low-humidity environment.
-
Protect from Light: Immediately switch to amber glass vials or wrap your current vials in aluminum foil to block light exposure.
-
Re-evaluate Purity: Consider re-purifying a small sample to see if removing trace impurities improves stability. This helps determine if the instability is inherent to the molecule or caused by a contaminant.
Issue: Rapid Degradation in Aqueous Solutions
Q: My compound degrades within hours when dissolved in a neutral aqueous buffer for my assay. How can I identify the cause and improve its stability in solution?
A: Rapid degradation in an aqueous solution strongly suggests hydrolysis . The nitrile group is the most probable site of this reaction.
-
Causality (The "Why"): The carbon atom of the nitrile group is electrophilic and can be attacked by the nucleophilic oxygen atom in water. This process is often catalyzed by acids or bases, but can also occur at neutral pH, albeit typically at a slower rate unless accelerated by other factors like temperature.[9][10]
Troubleshooting & Investigation Protocol:
-
Confirm Hydrolysis via LC-MS: The most definitive way to confirm nitrile hydrolysis is to analyze your degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Look for a mass peak corresponding to the parent molecule + 18 Da, which indicates the formation of the amide intermediate (C₁₀H₁₀N₂O₂ + H₂O → C₁₀H₁₂N₂O₃).
-
Look for a mass peak corresponding to the parent molecule + 17 Da and the loss of 27 Da (CN group replaced by COOH), which indicates the formation of the dicarboxylic acid product.
-
-
Perform a pH-Rate Profile Study: The stability of your compound is likely pH-dependent.
-
Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Dissolve your compound in each buffer and monitor its degradation over time at a constant temperature.
-
Plot the percentage of the remaining parent compound against time for each pH. This will help you identify the pH at which the compound is most stable, which you can then use for your future assays.
-
-
Consider Co-solvents: If the compound must be used at a pH where it is unstable, consider using a co-solvent like DMSO or acetonitrile to reduce the concentration of water, which may slow the hydrolysis rate. However, ensure the co-solvent does not interfere with your downstream application.[11]
Issue: Analytical Method Not Detecting Degradation
Q: I have subjected my compound to forced degradation (e.g., boiling in 0.1 M HCl) and see visible changes, but my HPLC-UV method shows the main peak area is unchanged. Why is my method "blind" to the degradation?
A: This is a classic example of an analytical method that is not stability-indicating . The ability to separate and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products is a fundamental requirement of stability studies.[12][13][14]
-
Causality (The "Why"):
-
Co-elution: The most likely reason is that one or more degradation products are co-eluting (eluting at the same retention time) with the parent compound peak.
-
Similar Chromophores: Alternatively, the degradant might have a very similar UV-Vis absorption spectrum to the parent compound, making it difficult to distinguish with a single-wavelength UV detector.
-
Troubleshooting Steps to Develop a Stability-Indicating Method:
-
Use a Photodiode Array (PDA) Detector: Replace your single-wavelength UV detector with a PDA detector. This allows you to perform peak purity analysis. If the peak for your parent compound is "pure," it means no other compounds with different UV spectra are co-eluting. If it is "impure," it confirms co-elution.
-
Modify Chromatographic Conditions: The goal is to resolve the parent peak from all degradation products.
-
Change Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to your aqueous buffer.
-
Adjust pH: Altering the pH of the mobile phase can change the ionization state of the parent compound and its degradants, leading to significant changes in retention time and improved separation.
-
Try a Different Column: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column).
-
-
Validate the Method: Once you achieve baseline separation between the parent compound and all degradation products generated during forced degradation studies, your method is considered stability-indicating.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for a forced degradation study of this compound?
A1: Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[13][15][16] The conditions should be more severe than those used for accelerated stability testing.
| Stress Condition | Recommended Starting Conditions | Likely Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Nitrile Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | Nitrile Hydrolysis (often faster than acid) |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of benzylic position or amino group |
| Thermal (Dry Heat) | 80-100°C in a solid state for 48 hours | Decarboxylation, Deamination |
| Photostability | Expose solid and solution to ICH Q1B specified light conditions (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photolytic cleavage, oxidation |
Note: These are starting points. The goal is to achieve 5-20% degradation; adjust time and temperature as needed.[17] Excessive degradation can lead to secondary degradants that complicate analysis.
Q2: Why is a "mass balance" calculation important in stability studies?
A2: Mass balance is a critical component of a trustworthy stability study. It is an attempt to account for all the mass of the parent compound after degradation. In an ideal scenario, the sum of the assay value of the parent compound and the levels of all degradation products should equal the initial assay value of the compound. A good mass balance (typically 95-105%) provides confidence that your analytical method is detecting all major degradation products and that no non-chromophoric degradants are being missed.
Q3: How do I set up a formal long-term stability study according to ICH Q1A(R2)?
A3: A formal or "real-time" stability study is designed to establish the re-test period or shelf life for the drug substance under recommended storage conditions.[5][18][19][20][21]
-
Batches: Use at least three primary batches representative of the manufacturing process.
-
Storage Conditions: For most global markets (Climatic Zones I and II), the long-term storage condition is 25°C ± 2°C / 60% RH ± 5% RH . An accelerated condition of 40°C ± 2°C / 75% RH ± 5% RH is also required, typically for 6 months.
-
Testing Frequency: For a projected 24-month re-test period, the testing frequency would typically be: 0, 3, 6, 9, 12, 18, and 24 months for long-term studies, and 0, 3, and 6 months for accelerated studies.
-
Tests: The stability protocol should include tests for appearance, assay, purity (degradation products), and any other critical quality attributes.
Section 4: Key Experimental Protocols
Protocol 1: General Workflow for Stability Program
This workflow provides a systematic approach from initial characterization to establishing a re-test period, ensuring a self-validating and trustworthy process.
Caption: A comprehensive workflow for a stability testing program.
Protocol 2: Step-by-Step Forced Degradation (Hydrolytic Stress)
This protocol details the procedure for investigating acid and base hydrolysis.
-
Preparation:
-
Prepare solutions of 0.1 M HCl and 0.1 M NaOH.
-
Accurately weigh approximately 10 mg of this compound into three separate 10 mL volumetric flasks for each condition (acid, base, and a neutral control).
-
Prepare a "time zero" sample by dissolving one sample in your mobile phase or a suitable solvent and diluting to the target concentration (e.g., 0.1 mg/mL). Analyze immediately.
-
-
Acid Stress:
-
To one flask, add 1 mL of 0.1 M HCl.
-
Place the flask in a water bath set to 60°C.
-
After a predetermined time (e.g., 8 hours), remove the flask, allow it to cool to room temperature, and neutralize the solution by adding 1 mL of 0.1 M NaOH.
-
Dilute to the 10 mL mark with your mobile phase.
-
-
Base Stress:
-
To a second flask, add 1 mL of 0.1 M NaOH.
-
Keep the flask at room temperature.
-
After a predetermined time (e.g., 4 hours), neutralize the solution by adding 1 mL of 0.1 M HCl.
-
Dilute to the 10 mL mark with your mobile phase.
-
-
Neutral Control:
-
To the third flask, add 1 mL of purified water.
-
Keep this flask alongside the acid stress sample (60°C) to differentiate between thermal and hydrolytic degradation.
-
After the same time, cool and dilute to the 10 mL mark with the mobile phase.
-
-
Analysis:
-
Analyze all samples (time zero, acid-stressed, base-stressed, neutral control) using your validated stability-indicating HPLC method.
-
Compare the chromatograms. Identify degradation peaks, calculate the percentage of degradation, and perform a mass balance assessment.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 7. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. biomedres.us [biomedres.us]
- 12. The European Medicines Agency (EMA) Guideline on Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 13. medcraveonline.com [medcraveonline.com]
- 14. library.dphen1.com [library.dphen1.com]
- 15. scribd.com [scribd.com]
- 16. forced degradation products: Topics by Science.gov [science.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. fda.gov [fda.gov]
- 19. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 20. fda.gov [fda.gov]
- 21. database.ich.org [database.ich.org]
Troubleshooting guide for using (S)-3-Amino-3-(4-cyanophenyl)propanoic acid in cell-based assays
Welcome to the technical support resource for researchers using (S)-3-Amino-3-(4-cyanophenyl)propanoic acid. This guide is structured as a series of frequently asked questions (FAQs) to directly address common and complex issues encountered during the use of this compound in cell-based assays. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to design robust and reproducible experiments.
Introduction: Understanding the Role of this compound
This compound is a non-natural, chiral amino acid derivative frequently employed as a versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a beta-amino acid backbone and a cyanophenyl moiety, makes it an attractive scaffold for developing modulators of various biological targets, including enzymes and transporters.[1][3]
A primary application for compounds with this structural class is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 (also known as the cell surface protein CD26) is a serine exopeptidase that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[4][5][6] Inhibition of DPP-4 is a clinically validated strategy for managing type 2 diabetes.[5][7] Given this context, many questions in this guide will use the DPP-4 inhibition assay as a primary example, though the principles discussed are broadly applicable to other potential targets.
Section 1: Compound Handling and Preparation
This section addresses the foundational steps of preparing the compound for your experiments. Proper handling and solubilization are critical for obtaining accurate and reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][8] |
| Molecular Weight | 190.20 g/mol | [1][8] |
| CAS Number | 718596-77-1 (variant) | [1] |
| Appearance | White to off-white powder/solid | [1][9] |
| Purity | ≥ 99% (HPLC recommended) | [1] |
| Storage | Store at 0-8°C, desiccated | [1][10] |
Q1: My this compound is not dissolving in my aqueous cell culture medium. What is the correct procedure for solubilization?
Answer:
This is a common and critical issue. This compound, like many small organic molecules, has poor aqueous solubility. Direct dissolution into buffers or cell culture media is not recommended and will likely result in precipitation and inaccurate concentrations.
The Causality: The molecule's aromatic cyanophenyl group and hydrocarbon backbone lend it a hydrophobic character, making it difficult for polar water molecules to form a stable solvation shell around it.
Recommended Protocol:
-
Primary Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). DMSO is a powerful, water-miscible organic solvent that is well-tolerated by most cell lines at low final concentrations.
-
Dissolution: Add the appropriate volume of DMSO to your pre-weighed compound. Ensure complete dissolution by vortexing. Gentle warming (to 37°C) can be applied if necessary, but always check the compound's stability at elevated temperatures.
-
Serial Dilutions: Perform serial dilutions from your high-concentration stock to create intermediate stocks, still using 100% DMSO. This minimizes the volume of DMSO added to your final assay.
-
Final Working Solution: The final working solution should be prepared by diluting an intermediate stock into your cell culture medium. Crucially, the final concentration of DMSO in your assay wells should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a "vehicle control" in your experiment, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.
Caption: Workflow for preparing compound solutions.
Section 2: Experimental Design and Controls
Thoughtful experimental design is the bedrock of reliable data. This section covers cell line choice, concentration selection, and the essential controls that validate your findings.
Q2: I am planning a DPP-4 inhibition assay. How do I select an appropriate cell line and what is a good starting concentration range for the compound?
Answer:
Cell line selection and dose-range finding are interconnected. The ideal cell line robustly expresses your target, and the concentration range must be wide enough to capture the full dose-response relationship without inducing non-specific toxicity.
Cell Line Selection:
-
Target Expression: Your primary criterion is the expression of Dipeptidyl Peptidase-4 (DPP-4/CD26). Many cell lines express DPP-4, including Caco-2 (human colorectal adenocarcinoma), Jurkat (T-lymphocyte), and various endothelial and kidney cell lines.[6][7]
-
Validation: Before beginning your assay, you must validate DPP-4 expression in your chosen cell line. This can be done via Western Blot, qPCR, or, ideally for a cell surface protein like CD26, by Flow Cytometry. This step is non-negotiable as a lack of target is a common reason for seeing no effect.
Dose-Response and Concentration Range:
-
The Goal: The objective is to determine the IC₅₀ (half-maximal inhibitory concentration). This requires testing a range of concentrations that ideally span from no effect to maximal effect.
-
Recommended Starting Range: For a novel compound, a wide logarithmic range is recommended. Start with a top concentration of 50-100 µM and perform 8-12 serial dilutions (e.g., 1:3 or 1:5). This might look like: 100 µM, 33 µM, 11 µM, 3.7 µM, etc.
-
Cytotoxicity Check: It is critical to distinguish between specific target inhibition and general cytotoxicity. Therefore, you should run a parallel cytotoxicity assay (e.g., MTT, resazurin, or a live/dead stain) using the exact same concentration range. If you observe significant cell death at concentrations where you see inhibition, your results may be confounded by toxicity.
Table 2: Example Dose-Response Experiment Setup
| Parameter | Recommendation | Rationale |
| Cell Line | Caco-2 | High endogenous DPP-4 expression. |
| Positive Control | Sitagliptin or Vildagliptin (10 µM) | Validates that the assay can detect known DPP-4 inhibitors.[4][11] |
| Vehicle Control | 0.2% DMSO in Medium | Accounts for any effects of the solvent on cell health or enzyme activity. |
| Negative Control | Untreated Cells | Provides the baseline (100% activity) measurement. |
| Compound Range | 100 µM down to ~10 nM (1:3 serial dilution) | Broad range to capture the full inhibitory curve and determine the IC₅₀. |
| Parallel Assay | MTT or CellTiter-Glo® Viability Assay | To assess cytotoxicity at each compound concentration. |
Section 3: Troubleshooting Unexpected Results
Even with careful planning, experiments can yield confusing results. This section provides logical frameworks for diagnosing common problems.
Q3: I am not observing any inhibition of DPP-4 activity, even at high concentrations. What are the likely causes?
Answer:
This "no effect" scenario is a frequent challenge. A systematic troubleshooting approach is the most effective way to identify the root cause.
The Causality: The lack of an observable effect can stem from issues with the compound itself, the biological system (cells), or the detection method. The key is to isolate and test each variable independently.
Caption: Troubleshooting flowchart for a "no effect" result.
Step-by-Step Troubleshooting Plan:
-
Verify the Assay Itself: The first question is always: "Is my assay capable of detecting an effect?" Look at your positive control (e.g., Sitagliptin). If the positive control did not show strong inhibition, the problem lies with your assay setup (reagents, plate reader settings, protocol execution), not your test compound.
-
Confirm Target Expression: As mentioned in Q2, re-verify that your cell line expresses DPP-4 at the protein level. A cell line that has lost expression after too many passages is a common culprit.
-
Assess Compound Integrity: Could the compound have degraded? Check your storage conditions (should be 0-8°C, desiccated).[1][10] If the powder or stock solution is old, consider using a fresh batch. If possible, confirm the compound's identity and purity via analytical methods like HPLC or mass spectrometry.
-
Consider Assay Kinetics: Is the incubation time long enough for the compound to enter the cells and engage the target? Try a time-course experiment (e.g., 1, 6, 12, 24 hours) to see if the inhibitory effect is time-dependent.
Q4: My dose-response data is highly variable between replicates and experiments. How can I improve reproducibility?
Answer:
High variability obscures real biological effects and undermines confidence in your data. The source is almost always procedural or related to inconsistent cell culture practices.
The Causality: Cell-based assays are complex systems where small variations in cell number, reagent delivery, or timing can be amplified into large differences in the final readout.[12]
Key Areas to Improve Consistency:
-
Cell Seeding: Ensure a homogenous single-cell suspension before plating. Count cells accurately and avoid introducing bubbles. Pay special attention to the "edge effect" in multi-well plates; consider not using the outer wells or filling them with sterile PBS to maintain humidity.
-
Pipetting: Use calibrated pipettes and practice consistent technique, especially when adding small volumes of compound or reagents. When adding reagents to a full plate, do so in the same order and at the same pace each time.
-
Reagent Preparation: Prepare enough master mix of reagents (e.g., detection substrate, compound dilutions) for the entire experiment to avoid batch-to-batch variation. Mix thoroughly but gently.
-
Cell Culture Health: Do not use cells that are overgrown (confluent) or have been in culture for an excessive number of passages. High passage numbers can lead to phenotypic drift and altered protein expression. Maintain a detailed log of passage numbers for all experiments.
Section 4: Understanding the Mechanism of Action
Observing an effect is the first step. The next is to confirm that the effect is specifically due to the interaction with your intended target.
Q5: How can I be more confident that the observed cellular activity is specifically due to DPP-4 inhibition?
Answer:
This is a crucial question in drug development, addressing the concept of on-target vs. off-target effects. Several experiments can increase your confidence in the mechanism of action.
The Causality: A compound can impact cell health or a signaling pathway through mechanisms unrelated to your intended target. Proving "on-target" engagement requires showing that the effect is dependent on the presence and function of that target.
Experimental Approaches for Target Validation:
-
Use a Known Inhibitor as a Benchmark: Compare the cellular phenotype induced by your compound with that of a well-characterized, specific DPP-4 inhibitor like Sitagliptin. If both compounds produce the same downstream effects (e.g., increased active GLP-1 levels in the supernatant), it supports a shared mechanism.
-
Target Knockdown/Knockout: The gold standard is to use molecular biology to remove the target. Use siRNA or shRNA to transiently knock down DPP-4 expression in your cell line. If this compound loses its activity in the knockdown cells compared to control (scrambled siRNA) cells, it provides strong evidence that its effect is DPP-4 dependent.
-
Counterscreening: Test your compound in a cell line that is known to not express DPP-4. If the compound is inactive in this cell line, it supports target specificity.
-
Biochemical Assay: Confirm direct interaction in a cell-free, biochemical assay using purified recombinant DPP-4 enzyme and a fluorogenic substrate.[7] This demonstrates that the compound can inhibit the enzyme without the complexity of a cellular environment.
Caption: Simplified DPP-4 inhibition pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of dipeptidyl peptidase‐4 as therapeutic agents for individuals with type 2 diabetes: a 25‐year journey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | C10H10N2O2 | CID 7016479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Technical Support Center: Enhancing Oral Bioavailability of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of enhancing the oral bioavailability of drug candidates derived from the (S)-3-Amino-3-(4-cyanophenyl)propanoic acid scaffold. This versatile building block is instrumental in creating novel therapeutics, but like many new chemical entities (NCEs), its derivatives can present significant bioavailability hurdles.[1][2] This resource is designed to provide both the "how" and the "why" behind key experimental strategies, ensuring your research is built on a foundation of scientific integrity and practical expertise.
Section 1: Foundational FAQs - Understanding the Core Problem
This section addresses the fundamental concepts essential for tackling bioavailability challenges.
Q1: What is oral bioavailability and why is it a critical parameter?
A1: Oral bioavailability (F) refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[3] It is a cornerstone of drug efficacy, determining the dose required to achieve therapeutic concentrations. Low bioavailability can lead to high dose requirements, significant inter-patient variability, and potential therapeutic failure.[4] The process is complex, governed by the drug's ability to dissolve in gastrointestinal fluids and permeate the intestinal membrane.[5]
Q2: What specific challenges do derivatives of this compound present?
A2: While the parent scaffold is a versatile building block for creating bioactive molecules, its derivatives often possess characteristics that can limit oral absorption.[1][6] These can include:
-
Poor Aqueous Solubility: Many NCEs are hydrophobic, falling into the Biopharmaceutics Classification System (BCS) Class II or IV, which limits their dissolution in the gut.[7][8]
-
Low Permeability: The polarity introduced by the amino and carboxylic acid groups, or other modifications, might hinder passive diffusion across the lipid-rich intestinal cell membranes.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver after absorption from the gut, reducing the amount that reaches systemic circulation.[9]
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it guide my strategy?
A3: The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[10] It is a critical tool for identifying the rate-limiting step for oral absorption and selecting an appropriate enhancement strategy.
| BCS Class | Solubility | Permeability | Primary Absorption Hurdle | Recommended Strategies |
| Class I | High | High | None | Conventional Formulations |
| Class II | Low | High | Dissolution-limited | Solubility Enhancement (e.g., Solid Dispersions, Nanoparticles)[5] |
| Class III | High | Low | Permeability-limited | Permeation Enhancers, Prodrugs targeting transporters[11] |
| Class IV | Low | Low | Dissolution & Permeability | Combination approaches (e.g., Prodrugs in nano-formulations)[12] |
Section 2: Troubleshooting Guide: Prodrug Strategies
The amino and carboxylic acid groups on the this compound backbone are ideal handles for creating prodrugs—inactive molecules that are converted into the active parent drug in the body.[13]
Q4: My parent drug has low permeability (BCS Class III/IV). How can an amino acid prodrug strategy help?
A4: The amino acid prodrug approach is a highly effective strategy for overcoming low permeability.[14] By attaching another amino acid or a dipeptide to your parent molecule, you can hijack endogenous transporters, such as the peptide transporter 1 (PEPT1), which are highly expressed in the intestine.[7] This facilitates active transport across the intestinal epithelium, bypassing the limitations of passive diffusion.
-
Causality: Valine and glycine are common choices for promoieties. For instance, the valine ester prodrug of ganciclovir (valganciclovir) increased its oral bioavailability from ~10% to 60%.[8] Midodrine, a glycine prodrug, has an oral bioavailability of 93% compared to 50% for its active metabolite.[7][8]
Q5: I've designed an ester-based prodrug, but it shows poor stability in simulated intestinal fluid. What's wrong?
A5: This indicates premature hydrolysis, likely mediated by intestinal esterases, before the prodrug can be absorbed.
Troubleshooting Steps:
-
Introduce Steric Hindrance: Modify the promoiety to sterically shield the ester bond. For example, using a more branched amino acid can slow the rate of enzymatic cleavage.
-
Switch the Linkage: Consider an amide linkage instead of an ester. Amides are generally more stable towards chemical and enzymatic hydrolysis.[8]
-
Evaluate Dipeptide Prodrugs: Dipeptide prodrugs can sometimes offer a better balance of transporter affinity and stability compared to single amino acid esters.[13]
Q6: My prodrug is stable and should be a PEPT1 substrate, but in vivo bioavailability is still low. What other factors should I investigate?
A6: If the prodrug is stable and designed for active transport, poor bioavailability may stem from issues with its conversion back to the parent drug after absorption.
Troubleshooting Steps:
-
Check for Post-Absorption Metabolism: The prodrug must be rapidly and quantitatively converted to the parent drug in the blood or liver.[7] If the cleavage is slow or incomplete, the systemic exposure of the active drug will be limited. Analyze plasma samples for both the prodrug and the parent drug to assess the conversion rate.
-
Assess Prodrug Solubility: While designed to improve permeability, the prodrug itself must have sufficient aqueous solubility to be available for absorption.[8] If the prodrug is now a BCS Class IV compound (low solubility, low permeability), you may need to combine the prodrug approach with a formulation strategy.
Section 3: Troubleshooting Guide: Advanced Formulation Strategies
For compounds with poor solubility (BCS Class II/IV), formulation science is paramount.[5] The goal is to present the drug to the intestinal wall in a dissolved state.[9]
Q7: My compound is highly lipophilic and has terrible aqueous solubility. Where do I start?
A7: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), are an excellent starting point.[15]
-
Causality: LBDDS are mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the gut.[5] The drug is pre-dissolved in the lipid formulation, bypassing the dissolution step. Additionally, some lipid excipients can stimulate lymphatic transport, which avoids first-pass metabolism in the liver.[9][16]
Q8: My SEDDS formulation looks great initially but "crashes" (drug precipitates) upon dilution with aqueous media. How can I fix this?
A8: This is a common problem indicating that the drug is not maintained in a solubilized state within the emulsion droplets upon dispersion.
Troubleshooting Steps:
-
Optimize the Surfactant/Co-surfactant Ratio: The stability of the emulsion is highly dependent on the surfactants. Screen a panel of pharmaceutically acceptable surfactants (e.g., Cremophor, Tween, Labrasol) and co-surfactants to find a combination that creates a stable microemulsion.
-
Incorporate a Polymer: Adding a precipitation inhibitor, such as HPMC or PVP, to the formulation can help maintain a supersaturated state of the drug upon dilution, preventing it from crashing out.
-
Reduce Drug Loading: While not ideal, reducing the amount of drug in the formulation can improve stability. The goal is to find the highest possible drug load that remains stable.
Q9: I'm considering a nanoparticle formulation to increase the surface area for dissolution. What are the key challenges?
A9: Nanoparticle formulations can dramatically improve the dissolution rate of poorly soluble drugs by increasing the surface area-to-volume ratio.[17][18] However, the high surface energy of nanoparticles makes them prone to aggregation.
Troubleshooting Steps:
-
Ensure Adequate Stabilization: Use appropriate stabilizers (surfactants or polymers) that adsorb to the nanoparticle surface and provide either steric or electrostatic repulsion to prevent particles from clumping together.
-
Control Particle Size Distribution: A narrow particle size distribution is crucial for consistent performance. Techniques like high-pressure homogenization or media milling must be carefully optimized.[5]
-
Monitor for Ostwald Ripening: This is a phenomenon where smaller particles dissolve and redeposit onto larger particles, leading to particle growth over time. This can be minimized by selecting a polymer that strongly inhibits recrystallization.
| Formulation Strategy | Primary Mechanism | Best For (BCS Class) | Common Troubleshooting Issues |
| Prodrugs | Active Transport / Solubility | III, IV | Stability, Incomplete Bioconversion[7] |
| SEDDS / LBDDS | Bypasses Dissolution | II, IV | Precipitation upon dilution, Excipient safety[15] |
| Nanoparticles | Increased Surface Area | II, IV | Aggregation, Physical Instability[16][17] |
| Solid Dispersions | Drug in Amorphous State | II, IV | Recrystallization, Hygroscopicity[4] |
Section 4: Experimental Protocols & Workflows
Trustworthy protocols are the bedrock of reproducible science. Here are detailed methodologies for key bioavailability assessment experiments.
Protocol 1: In Vitro Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[19][20]
Objective: To determine the apparent permeability coefficient (Papp) of a drug candidate across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells (ATCC) in appropriate media.
-
Seed cells onto semipermeable Transwell inserts (e.g., 24-well format) and culture for ~21 days to allow for differentiation into a polarized monolayer.[21][]
-
-
Monolayer Integrity Check:
-
Before each experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[20] Only use inserts with TEER values within the laboratory's established range (typically >250 Ω·cm²).
-
Confirm integrity with a low-permeability marker like Lucifer Yellow.
-
-
Permeability Measurement (A to B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (e.g., at 10 µM) to the apical (A) donor compartment.[20]
-
Add fresh transport buffer to the basolateral (B) receiver compartment.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both the A and B compartments for analysis.
-
-
Efflux Assessment (B to A):
-
To determine the efflux ratio, perform the experiment in the reverse direction (Basolateral to Apical).[20] Add the compound to the B compartment and sample from the A compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
-
Calculations:
-
Calculate the Papp value using the following equation:[]
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B to A) / Papp (A to B)
-
An ER > 2 suggests the compound is a substrate for active efflux.[21]
-
-
Protocol 2: Outline for a Preliminary In Vivo Pharmacokinetic (PK) Study
This study provides the definitive measure of oral bioavailability by comparing plasma concentrations after oral (PO) and intravenous (IV) administration.[3][23]
Objective: To determine key PK parameters (Cmax, Tmax, AUC, F%) for a lead candidate.
Methodology:
-
Animal Model:
-
Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Use a sufficient number of animals per group (n=3-5) for statistical power.[24]
-
-
Dosing:
-
IV Group: Administer a single bolus dose of the drug (dissolved in a suitable vehicle like saline/DMSO) via the tail vein. This dose serves as the 100% bioavailability reference.[3]
-
PO Group: Administer the optimized formulation (e.g., prodrug in solution, SEDDS, or nanosuspension) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[25]
-
The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
-
-
Sample Processing & Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify drug concentration in plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot plasma concentration vs. time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Calculate absolute oral bioavailability (F%):[3]
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Section 5: Data Interpretation FAQs
Q10: How do I interpret the Papp value from my Caco-2 assay?
A10: Papp values are used to classify compounds into low, medium, or high permeability categories, which correlate with human intestinal absorption.[26]
| Papp (x 10⁻⁶ cm/s) | Permeability Class | Predicted Human Absorption |
| < 1 | Low | < 20% |
| 1 - 10 | Moderate | 20% - 70% |
| > 10 | High | > 70% |
Q11: My lead candidate has a high Cmax but a low Area Under the Curve (AUC) after oral dosing. What does this mean?
A11: This profile—a rapid absorption to a high peak concentration followed by a very rapid decline—suggests that the drug is absorbed quickly but is also cleared from the body very rapidly. This could be due to extensive first-pass metabolism in the liver or rapid renal excretion. While your formulation successfully achieved absorption, the overall drug exposure (AUC) is low, which may necessitate strategies to reduce clearance or develop a controlled-release formulation.[25]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. upm-inc.com [upm-inc.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 16. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
- 18. scispace.com [scispace.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
- 21. creative-bioarray.com [creative-bioarray.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
Common pitfalls to avoid when working with (S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Welcome to the technical support center for (S)-3-Amino-3-(4-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research and development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, properties, and use of this compound.
Q1: What are the primary applications of this compound?
This compound is a chiral non-proteinogenic β-amino acid derivative valued as a versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Its key applications include:
-
Peptide Synthesis: It serves as a crucial component in the synthesis of novel peptides, particularly in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide structures with high purity.[3] The cyanophenyl group introduces unique electronic properties and potential for specific interactions within the peptide structure.[4]
-
Drug Development: This compound is instrumental in the development of new drug candidates. It is particularly relevant in neuropharmacology, where it's used to modify peptide properties and design drugs targeting neurological disorders.[1][3] Peptides incorporating this amino acid are being investigated for treating chronic conditions, inflammatory diseases, and metabolic disorders.[4]
-
Biochemical Research: Researchers utilize this compound to study protein-protein interactions and enzyme activities, which aids in understanding metabolic processes.[1][3] Its structural similarity to natural amino acids, combined with the functional diversity offered by the cyanophenyl group, makes it a valuable tool for exploring new therapeutic pathways.[1]
Q2: What are the recommended storage and handling conditions for this compound?
To maintain the integrity and purity of this compound, proper storage and handling are critical.
Storage:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.[5]
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Q3: What are the key physical and chemical properties I should be aware of?
Understanding the fundamental properties of this compound is essential for its effective use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1][6] |
| Appearance | White to off-white powder/solid | [1][3] |
| Purity (Typical) | ≥ 97-99% (HPLC) | [1][7][8] |
| Optical Rotation | [a]D²⁵ = +3 ± 2º (c=0.15 in H₂O) | [1] |
| Melting Point | Varies by source, typically in the range of 106-112 °C for the Fmoc-protected version. | [3] |
Q4: In which solvents is this compound soluble?
The solubility of this compound can be a critical factor in reaction setup and purification. As a zwitterionic amino acid, its solubility is pH-dependent.
-
Aqueous Solutions: It exhibits solubility in aqueous solutions, particularly with the addition of acid or base to form the corresponding salt. The optical rotation is measured in water, indicating some solubility.[1]
-
Organic Solvents: Solubility in common organic solvents is generally limited. For reactions, it is often necessary to convert it to an ester or use a co-solvent system. For example, its ethyl ester derivative shows good solubility in dichloromethane/methanol mixtures.[9] For peptide synthesis, the Fmoc-protected derivative is soluble in solvents like dimethylformamide (DMF).[3]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments involving this compound.
Issue 1: Unexpected Side Reactions - Hydrolysis of the Nitrile Group
Problem: During my reaction, I'm observing the formation of a byproduct with a mass corresponding to the hydrolysis of the nitrile group to a carboxylic acid or an amide.
Causality: The cyano (-C≡N) group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[10][11][12] This reaction proceeds in two stages: first to an amide, and then to a carboxylic acid.[12][13]
-
Acidic Conditions: Heating with a dilute acid like HCl will hydrolyze the nitrile to a carboxylic acid, forming an ammonium salt as a byproduct.[12]
-
Basic Conditions: Heating with a base like NaOH will produce the carboxylate salt and ammonia gas.[12]
Troubleshooting Workflow:
Caption: Troubleshooting Nitrile Hydrolysis.
Detailed Protocol: Minimizing Nitrile Hydrolysis
-
pH Control: If the reaction chemistry allows, maintain a pH as close to neutral as possible. Use of a buffered system can prevent significant shifts in pH that might accelerate hydrolysis.
-
Temperature Management: Conduct the reaction at the lowest feasible temperature. While this may increase the required reaction time, it will significantly reduce the rate of hydrolysis.
-
Reagent Selection: Opt for milder reagents. If an acid or base is necessary, consider using weaker acids/bases or stoichiometric amounts rather than a large excess.
-
Protecting Groups: In multi-step syntheses where harsh conditions are unavoidable in a subsequent step, consider protecting the nitrile group. However, this adds extra steps to the synthesis (protection and deprotection).
Issue 2: Loss of Stereochemical Purity - Racemization
Problem: Chiral analysis (e.g., chiral HPLC) of my product shows a mixture of enantiomers, indicating that racemization has occurred.
Causality: The stereocenter at the α-carbon of this compound is susceptible to racemization, particularly under basic conditions. The reaction mechanism involves the deprotonation of the α-carbon to form a planar carbanion intermediate, which can then be reprotonated from either face, leading to a loss of stereochemical integrity.[14] Aromatic amino acids are more prone to racemization due to the stabilization of the carbanion intermediate by the phenyl ring.[14]
Factors Promoting Racemization:
-
Strong bases
-
Elevated temperatures
-
Prolonged reaction times in basic media
Troubleshooting Workflow:
Caption: Preventing Racemization.
Detailed Protocol: Chiral Integrity Preservation during Amine Protection (Boc Protection)
This protocol is an example of a common reaction where racemization can be a concern.
-
Reagent Selection:
-
Temperature Control: Maintain the reaction at room temperature. Avoid heating.
-
Reaction Monitoring: Stir the mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed (typically after 5 hours), carefully adjust the pH to 2 with 1M HCl.[9]
-
Extraction: Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and evaporate the solvent.[9]
-
Analysis: Confirm the enantiomeric purity of the resulting Boc-protected product using chiral HPLC.
Issue 3: Poor Solubility and Reaction Heterogeneity
Problem: My reaction is proceeding very slowly or not at all, and I can see undissolved starting material.
Causality: As an amino acid, this compound exists as a zwitterion in its solid state and has limited solubility in many common aprotic organic solvents used in synthesis.
Troubleshooting Workflow:
Caption: Overcoming Solubility Issues.
Detailed Protocol: Ethyl Esterification to Enhance Solubility
This protocol converts the zwitterionic amino acid into its more organosoluble ethyl ester hydrochloride salt.
-
Setup: Suspend this compound in absolute ethanol (EtOH).
-
Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) (typically 1.1-1.5 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Isolation: Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude ethyl ester hydrochloride salt. This can often be used in the next step without further purification or can be purified by recrystallization.
-
Free-basing (if required): For subsequent reactions requiring the free amine, the hydrochloride salt can be dissolved in a suitable solvent (e.g., CH₂Cl₂) and treated with a base like triethylamine (Et₃N) to release the free ester.[9]
Section 3: References
-
(S)-3-Amino-3-(4-cyanophenyl)propionic acid. Chem-Impex. --INVALID-LINK--
-
Fmoc-(S)-3-amino-3-(4-cyanophenyl)propionic acid. Chem-Impex. --INVALID-LINK--
-
Ácido (S)-3-amino-3-(4-cianofenil)propiónico. Chem-Impex. --INVALID-LINK--
-
Supporting Information. Wiley-VCH. 2005. --INVALID-LINK--
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. --INVALID-LINK--
-
Innovating with Cyanophenyl Propionic Acid Derivatives in Peptide Therapeutics. NINGBO INNO PHARMCHEM CO.,LTD.--INVALID-LINK--
-
Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. --INVALID-LINK--
-
Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. --INVALID-LINK--
-
Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. --INVALID-LINK--
-
3-AMINO-3-(4-CYANOPHENYL)PROPANOIC ACID synthesis. ChemicalBook. --INVALID-LINK--
-
Unlocking Potential: The Versatility of 3-Amino-3-(4-cyanophenyl)propanoic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.--INVALID-LINK--
-
High Purity 3-Amino-3-(4-cyanophenyl)propanoic Acid: Synthesis, Applications, and Key Properties. Medium. --INVALID-LINK--
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. --INVALID-LINK--
-
3-(4-Cyanophenyl)propionic acid 97 42287-94-5. Sigma-Aldrich. --INVALID-LINK--
-
The Hydrolysis of Nitriles. Chemistry LibreTexts. --INVALID-LINK--
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. --INVALID-LINK--
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. --INVALID-LINK--
-
Different state of protonation for amino acids at different pH values... ResearchGate. --INVALID-LINK--
-
(S)-3-Amino-3-(3-cyanophenyl)propanoic acid. PubChem. --INVALID-LINK--
-
(S)-2-Amino-3-(4-bromophenyl)propanoic acid. MedChemExpress. --INVALID-LINK--
-
3-Amino-3-(4-hydroxyphenyl)propanoic acid. PubChem. --INVALID-LINK--
-
(S)-3-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride. BLDpharm. --INVALID-LINK--
-
3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet. ChemicalBook. --INVALID-LINK--
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. --INVALID-LINK--
-
This compound (1 x 100 mg). Reagentia. --INVALID-LINK--
-
3-(4-Cyanophenyl)propanoic acid. MedChemExpress. --INVALID-LINK--
-
(R)-3-Amino-3-(4-cyanophenyl)propanoic acid. GlobalChemMall. --INVALID-LINK--
-
(s)-3-amino-3-(4-cyanophenyl)propionic acid suppliers USA. go-syn.com. --INVALID-LINK--
-
3-Amino-3-(4-cyanophenyl)propanoic acid. Chemsrc. --INVALID-LINK--
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]
- 6. (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | C10H10N2O2 | CID 7016479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. (s)-3-amino-3-(4-cyanophenyl)propionic acid suppliers USA [americanchemicalsuppliers.com]
- 9. researchgate.net [researchgate.net]
- 10. savemyexams.com [savemyexams.com]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools [mdpi.com]
Validation & Comparative
A Comparative Analysis of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid and its Enantiomer: A Guide for Researchers
In the landscape of modern drug discovery, particularly in the realm of metabolic diseases, the nuanced understanding of stereochemistry is not merely an academic exercise but a cornerstone of rational drug design. The spatial arrangement of atoms within a molecule can profoundly dictate its pharmacological and toxicological profile. This guide provides an in-depth comparative analysis of the enantiomers of 3-Amino-3-(4-cyanophenyl)propanoic acid, a chiral building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, stereoselective biological activity, and the analytical methodologies crucial for its development, with a particular focus on its role as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.
The Imperative of Chirality in Drug Design
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with the chiral environment of the human body, such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. Therefore, the synthesis and evaluation of enantiomerically pure compounds are critical in the development of safer and more efficacious drugs. 3-Amino-3-(4-cyanophenyl)propanoic acid, with its stereocenter at the C3 position, serves as a compelling case study in the significance of chirality.[1][2]
Physicochemical Properties: A Tale of Two Isomers
While enantiomers share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents), their interaction with plane-polarized light and chiral entities differs. The specific rotation of plane-polarized light is equal in magnitude but opposite in direction for the two enantiomers.
| Property | (S)-3-Amino-3-(4-cyanophenyl)propanoic acid | (R)-3-Amino-3-(4-cyanophenyl)propanoic acid |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.2 g/mol | 190.2 g/mol |
| Appearance | White to off-white solid or powder | White to off-white solid or powder |
| Optical Rotation | Specific value not readily available | Specific value not readily available |
Note: Specific optical rotation values are dependent on the solvent, concentration, and wavelength of light used for measurement and are best determined empirically.
Stereoselective Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
A primary therapeutic target for β-amino acid derivatives is the enzyme Dipeptidyl Peptidase-4 (DPP-4).[3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin release and suppressed glucagon secretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[3][6]
For instance, a study on a series of β-amino-N-acylhydrazones revealed a significant difference in DPP-4 inhibitory potency between the (R) and (S) enantiomers of the compound LASSBio-2124.[7]
| Compound | Enantiomer | DPP-4 IC50 (µM) |
| LASSBio-2124 | (R)-isomer | 5.08 |
| (S)-isomer | 44.74 | |
| Racemate | 10.6 | |
| Data from a study on β-amino-N-acylhydrazones, illustrating the principle of stereoselective DPP-4 inhibition.[7] |
This near 9-fold difference in potency underscores the critical importance of stereochemistry in the design of effective DPP-4 inhibitors. The enantiomer with the correct spatial arrangement of its functional groups will achieve a more favorable binding interaction with the active site of the enzyme, leading to enhanced inhibitory activity.
Mechanism of DPP-4 Inhibition
The β-amino group of the inhibitor is thought to interact with the catalytic triad (Ser630, Asp708, His740) in the active site of DPP-4. The cyanophenyl group likely occupies a hydrophobic pocket, contributing to the binding affinity. The carboxylic acid moiety can form additional interactions with surrounding amino acid residues.
Figure 1: Simplified diagram of the interaction between a β-amino acid inhibitor and the active site of DPP-4.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (pH 7.5) containing BSA and NaCl
-
Test compounds: (S)- and (R)-3-Amino-3-(4-cyanophenyl)propanoic acid
-
Positive control: A known DPP-4 inhibitor (e.g., sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the 96-well plate, add 50 µL of the assay buffer to the blank wells, and 50 µL of the test compound dilutions or positive control to the respective wells.
-
Add 25 µL of the recombinant human DPP-4 enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Synthesis and Chiral Separation
The synthesis of racemic 3-Amino-3-(4-cyanophenyl)propanoic acid can be achieved through various organic synthesis routes, often starting from 4-cyanobenzaldehyde.[8] The resolution of the enantiomers is a critical step to enable their individual biological evaluation.
Chiral High-Performance Liquid Chromatography (HPLC) Separation
This protocol outlines a general method for the analytical separation of the enantiomers of 3-Amino-3-(4-cyanophenyl)propanoic acid.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T)[9]
Mobile Phase:
-
A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of an acid (e.g., formic acid or acetic acid). The exact composition should be optimized for the specific column and compound.[9]
Procedure:
-
Prepare a standard solution of the racemic mixture of 3-Amino-3-(4-cyanophenyl)propanoic acid in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution onto the column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. benchchem.com [benchchem.com]
- 7. Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-AMINO-3-(4-CYANOPHENYL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the In Vitro Validation of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid as a Dipeptidyl Peptidase-4 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid. Our focus is its potential as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. We will objectively compare its performance with established DPP-4 inhibitors, providing the underlying scientific rationale and detailed experimental protocols to ensure robust and reliable data generation.
Introduction: The Rationale for Targeting DPP-4
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released by the gut in response to food and are responsible for stimulating insulin secretion in a glucose-dependent manner.[1][4] By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced insulin release and suppressed glucagon secretion, ultimately resulting in lower blood glucose levels.[2][4][5] This mechanism has made DPP-4 inhibitors, also known as "gliptins," a cornerstone in the management of type 2 diabetes mellitus, offering effective glycemic control with a low risk of hypoglycemia.[1][3]
This compound is a novel compound whose structural motifs, particularly the cyanophenyl group and the β-amino acid scaffold, are features found in several potent DPP-4 inhibitors.[6][7] These structural similarities suggest its potential as a direct DPP-4 inhibitor or as a valuable building block in the synthesis of new therapeutic agents.[8][9][10] This guide outlines a systematic in vitro approach to determine its efficacy, potency, and selectivity as a DPP-4 inhibitor, benchmarking it against a panel of clinically approved drugs.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the activity of our test compound, it is essential to compare it against well-characterized alternatives. We have selected a panel of established DPP-4 inhibitors that represent different chemical scaffolds and exhibit a range of potencies.
-
Sitagliptin: The first-in-class DPP-4 inhibitor, serving as a foundational benchmark.[11]
-
Alogliptin: A potent and highly selective quinazolinone-based inhibitor.[3][12]
-
Saxagliptin: A cyanopyrrolidine-based inhibitor known for its high potency.[11][13]
-
Linagliptin: A unique xanthine-based inhibitor with high potency and a distinct pharmacokinetic profile.[13][14]
These comparators will allow for a comprehensive assessment of the relative potency and potential advantages of this compound.
Experimental Validation: A Multi-Faceted Approach
Our in vitro validation strategy is built on a series of assays designed to progressively characterize the compound's interaction with the DPP-4 enzyme.
Primary Validation: DPP-4 Enzymatic Inhibition Assay
Scientific Rationale: The first and most critical step is to determine if this compound directly inhibits DPP-4 enzyme activity. A fluorogenic assay provides a sensitive and high-throughput method to quantify enzyme inhibition and determine the half-maximal inhibitory concentration (IC50), a key measure of potency.[1] The principle involves using a synthetic DPP-4 substrate that releases a fluorescent molecule upon cleavage, allowing for a direct measurement of enzyme activity.[1][15]
Experimental Workflow: DPP-4 IC50 Determination
Caption: Workflow for determining DPP-4 inhibitory potency (IC50).
Secondary Validation: Selectivity Profiling
Scientific Rationale: A crucial characteristic of a good drug candidate is its selectivity for the intended target. Off-target inhibition can lead to undesirable side effects. DPP-8 and DPP-9 are two closely related proteases to DPP-4.[4][13] Therefore, assessing the inhibitory activity of this compound against these enzymes is essential to establish its selectivity profile. A highly selective compound will show a significantly greater potency for DPP-4 compared to DPP-8 and DPP-9. For instance, Alogliptin exhibits over 10,000-fold selectivity for DPP-4 over DPP-8 and DPP-9.[4][12]
The experimental protocol for DPP-8 and DPP-9 inhibition assays is analogous to the DPP-4 assay, substituting the respective enzymes and using appropriate substrates if necessary.
Tertiary Validation: Mechanism of Inhibition
Scientific Rationale: Understanding how an inhibitor interacts with its target enzyme provides valuable mechanistic insight. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive. This is typically determined by measuring the inhibitor's effect on the enzyme kinetics (Km and Vmax) at varying substrate concentrations. For many established DPP-4 inhibitors like Sitagliptin, the mechanism is competitive, meaning the inhibitor binds to the same active site as the natural substrate.[16]
Signaling Pathway: DPP-4 Inhibition and Incretin Effect
Caption: Mechanism of action for a DPP-4 inhibitor.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative In Vitro Potency and Selectivity Profile
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| This compound | Experimental | Experimental | Experimental | Calculated | Calculated |
| Sitagliptin | 19[13] | >100,000[12] | >100,000[12] | >5,263 | >5,263 |
| Alogliptin | 6.9[12] | >100,000[12] | >100,000[12] | >14,490 | >14,490 |
| Saxagliptin | 50[13] | >100,000[12] | >100,000[12] | >2,000 | >2,000 |
| Linagliptin | 1[13] | >10,000[13] | >10,000[13] | >10,000 | >10,000 |
Note: IC50 values for comparator drugs are derived from cited literature and may vary slightly based on assay conditions. The purpose is to provide a benchmark for the experimentally determined values of the test compound.
Interpretation:
-
A low nanomolar IC50 value for this compound against DPP-4 would indicate high potency, comparable to or exceeding that of the established inhibitors.
-
High IC50 values against DPP-8 and DPP-9, resulting in large selectivity ratios (e.g., >1000-fold), would signify a desirable safety profile with a lower risk of off-target effects.[12][13]
Conclusion
This guide provides a robust, scientifically-grounded framework for the initial in vitro validation of this compound as a potential DPP-4 inhibitor. By following the outlined experimental protocols and comparative analysis, researchers can generate high-quality, reproducible data to ascertain its potency, selectivity, and mechanism of action. Positive results from these studies would provide a strong rationale for advancing the compound into more complex cell-based models and subsequent stages of preclinical development.
Appendix: Detailed Experimental Protocols
A.1. DPP-4/8/9 Enzymatic Inhibition Assay
Objective: To determine the IC50 of the test compound against human recombinant DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant Human DPP-4, DPP-8, DPP-9 (e.g., from R&D Systems or Enzo Life Sciences)
-
Fluorogenic Substrate: Gly-Pro-AMC (for DPP-4, -8, -9)
-
Assay Buffer: Tris-HCl (pH 7.5) with NaCl and EDTA
-
Test Compound: this compound
-
Comparator Compounds: Sitagliptin, Alogliptin, Saxagliptin, Linagliptin
-
384-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of ~360/460 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and comparators in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a separate plate.
-
Plate Layout:
-
Blank wells (n=3): 25 µL Assay Buffer + 25 µL Substrate Working Solution.
-
Control wells (100% activity, n=3): 25 µL Enzyme Working Solution + 25 µL Substrate Working Solution.
-
Test wells (n=3 per concentration): 25 µL Enzyme Working Solution + 0.5 µL of each compound dilution.
-
-
Enzyme and Inhibitor Incubation: Add the enzyme working solution and the compound dilutions to the appropriate wells. Mix gently and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 25 µL of the pre-warmed substrate working solution to all wells to start the reaction.
-
Fluorescence Reading: Immediately place the plate in the reader (pre-warmed to 37°C). Measure fluorescence intensity every 2 minutes for 60 minutes.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the control wells.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. innovationinfo.org [innovationinfo.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. drugs.com [drugs.com]
- 5. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 12. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Preclinical Models of Type 2 Diabetes
Introduction: While the query for (S)-3-Amino-3-(4-cyanophenyl)propanoic acid derivatives yielded limited public data on in vivo efficacy, this guide focuses on a structurally relevant and extensively studied class of oral anti-hyperglycemic agents: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1] This class of drugs, often referred to as "gliptins," has become a cornerstone in the management of type 2 diabetes mellitus (T2DM).[2] This guide provides a comparative analysis of the preclinical in vivo efficacy of prominent DPP-4 inhibitors, grounded in experimental data from established animal models of T2DM. We will delve into the mechanistic underpinnings of their action, compare their glucose-lowering capabilities, and provide detailed protocols for key efficacy studies to support researchers in the field of metabolic drug discovery.
Mechanism of Action: The Incretin Effect
DPP-4 inhibitors exert their therapeutic effect by enhancing the incretin system.[3] In response to food intake, intestinal L-cells and K-cells secrete incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner.[4][6][7] However, the enzyme DPP-4 rapidly degrades active GLP-1 and GIP, limiting their physiological action.[5]
DPP-4 inhibitors competitively bind to and inhibit the DPP-4 enzyme, thereby preventing the breakdown of endogenous GLP-1 and GIP.[4][6] This leads to increased and prolonged activity of these incretin hormones, resulting in improved glycemic control.[4][7] The glucose-dependent nature of their action confers a low risk of hypoglycemia, a significant advantage in diabetes management.[2][6]
Caption: Mechanism of action of DPP-4 inhibitors.
Comparative In Vivo Efficacy in Preclinical Models
The in vivo efficacy of DPP-4 inhibitors is typically evaluated in rodent models of T2DM. These models can be broadly categorized as genetic models (e.g., db/db mice, Zucker diabetic fatty rats) or chemically-induced models (e.g., high-fat diet combined with low-dose streptozotocin).[8][9] Key efficacy endpoints include reduction in blood glucose, improvement in glucose tolerance, and preservation of pancreatic β-cell function.
Head-to-Head Comparison of Glucose Lowering Effects
Comparative studies in mice have demonstrated that while all DPP-4 inhibitors share a common mechanism, their potency and efficacy can vary.[10][11] A direct comparison in lean mice undergoing an oral glucose tolerance test (OGTT) revealed dose-dependent inhibition of plasma DPP-4 activity and a corresponding reduction in glucose excursion for alogliptin, linagliptin, saxagliptin, sitagliptin, and vildagliptin.[10]
| DPP-4 Inhibitor | Animal Model | Dosage | Key Efficacy Findings | Reference |
| Alogliptin | High-fat diet/STZ-induced diabetic mice | 5, 15, 45 mg/kg/day for 10 weeks | Dose-dependent reduction in fasting and postprandial blood glucose; improved glucose clearance; restored β-cell mass and islet morphology.[12][13] | [13] |
| Linagliptin | db/db mice | 10 mg/kg/day for 8 weeks | Alleviated liver steatosis and structural changes in the liver, independent of plasma glucose levels.[14][15] | [14][15] |
| Sitagliptin | High-fat diet-induced obese insulin-resistant rats | 30 mg/kg/day for 21 days | Improved plasma insulin and total cholesterol levels; reduced cardiac oxidative stress.[16][17] | [16][17] |
| Vildagliptin | High-fat diet-induced obese insulin-resistant rats | 3 mg/kg/day for 21 days | Improved plasma insulin and total cholesterol levels; reduced cardiac oxidative stress; comparable cardioprotective effects to sitagliptin.[16][17] | [16][17] |
Beyond Glycemic Control: Pleiotropic Effects
Preclinical studies suggest that the benefits of DPP-4 inhibitors may extend beyond glucose lowering. For instance, in db/db mice, a model of obesity and T2DM, linagliptin was shown to alleviate non-alcoholic fatty liver disease (NAFLD) by reducing liver steatosis and improving the structure of hepatic microvasculature.[14][15] Similarly, both vildagliptin and sitagliptin have demonstrated cardioprotective effects in insulin-resistant rats by reducing oxidative stress.[16][17]
Experimental Protocols for In Vivo Efficacy Assessment
Reproducible and robust preclinical data are paramount in drug development. Below are detailed protocols for two standard assays used to evaluate the in vivo efficacy of anti-diabetic compounds.
Streptozotocin (STZ)-Induced Diabetes Model in Rodents
This model is widely used to induce a state of insulin-dependent diabetes that mimics certain aspects of type 1 diabetes, or in combination with a high-fat diet, type 2 diabetes.[18][19][20] STZ is a cytotoxic agent that selectively destroys pancreatic β-cells.[20]
Workflow:
Caption: Workflow for STZ-induced diabetes model.
Step-by-Step Protocol:
-
Animal Selection and Acclimation: Male Sprague-Dawley rats (250-300g) are commonly used.[18] House animals in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurements: Record body weight and baseline fasting blood glucose levels.
-
STZ Induction:
-
Fast animals for 12-20 hours prior to STZ administration.[20]
-
Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).[20]
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg).[19]
-
Provide animals with 10% sucrose water for 48 hours post-injection to prevent hypoglycemia.[19]
-
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Animals with fasting blood glucose levels ≥15 mmol/L are considered diabetic and are included in the study.[18]
-
Treatment Groups: Randomly assign diabetic animals to treatment groups (e.g., vehicle control, positive control, test compound at various doses).[18]
-
Dosing and Monitoring: Administer the test compound daily (e.g., via oral gavage) for the duration of the study (e.g., 4-12 weeks).[21] Monitor body weight and blood glucose levels weekly.
-
Efficacy Endpoints: Perform an Oral Glucose Tolerance Test (OGTT) at specified time points to assess glucose disposal. At the end of the study, collect blood for HbA1c analysis and pancreas for histological examination of islet integrity.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial assay to evaluate how quickly an administered glucose load is cleared from the circulation, providing insights into insulin sensitivity and glucose metabolism.[22][23]
Workflow:
Caption: Workflow for Oral Glucose Tolerance Test (OGTT).
Step-by-Step Protocol:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.[24][25]
-
Baseline Blood Sample (t=0): Obtain a baseline blood sample from the tail vein to measure fasting glucose levels.[25]
-
Glucose Administration: Administer a sterile glucose solution (e.g., 20% dextrose) via oral gavage at a dose of 2 g/kg of body weight.[25][26] Start a timer immediately.
-
Serial Blood Sampling: Collect blood samples from the tail vein at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose gavage.[25][26]
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.[22]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) to quantify the total glucose excursion. A lower AUC indicates improved glucose tolerance.[23]
Conclusion and Future Directions
The DPP-4 inhibitors represent a successful class of oral anti-diabetic agents with a well-defined mechanism of action and proven efficacy in preclinical models and clinical practice. While they exhibit similar glucose-lowering effects, subtle differences in their pharmacological profiles and potential for pleiotropic benefits, such as hepatoprotective and cardioprotective effects, warrant further investigation.[2][27] The in vivo models and protocols detailed in this guide provide a robust framework for the continued evaluation of novel DPP-4 inhibitors and other potential therapeutic agents for type 2 diabetes. Future research should continue to explore the long-term effects of these compounds on diabetic complications and their potential for combination therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of chronic administration of alogliptin on the development of diabetes and β-cell function in high fat diet/streptozotocin diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Linagliptin alleviates fatty liver disease in diabetic db/ db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of vildagliptin versus sitagliptin, on cardiac function, heart rate variability and mitochondrial function in obese insulin-resistant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. auctoresonline.org [auctoresonline.org]
- 18. ndineuroscience.com [ndineuroscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 21. Treatment of Streptozotocin-Induced Diabetic Rats with Alogliptin: Effect on Vascular and Neural Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glucose Tolerance Test in Mice [bio-protocol.org]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 25. vmmpc.org [vmmpc.org]
- 26. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-3-Amino-3-(4-cyanophenyl)propanoic acid and Other Non-Natural Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of non-natural amino acids (nnAAs) has emerged as a transformative strategy, enabling the design of therapeutic agents with enhanced potency, selectivity, and metabolic stability.[1][2] This guide provides an in-depth comparison of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid with other nnAAs, particularly in the context of developing potent and selective enzyme inhibitors. We will delve into the structural nuances, performance data, and experimental protocols that underpin the rational design of next-generation therapeutics.
The Rise of Non-Natural Amino Acids in Medicinal Chemistry
The 20 proteinogenic amino acids form the fundamental alphabet of life, yet their chemical diversity is inherently limited. Non-natural amino acids, which are not found in the genetic code, offer a vastly expanded chemical toolbox for medicinal chemists.[1][3] Their applications are particularly prominent in peptide-based drug discovery and as chiral building blocks for small molecule synthesis.[4][5] By introducing novel side chains and backbone geometries, nnAAs can confer several advantages:
-
Enhanced Potency: Novel interactions with the target protein can lead to significantly improved binding affinity.
-
Increased Metabolic Stability: Alterations to the peptide backbone, such as the use of β-amino acids, can render the molecule resistant to proteolytic degradation.[6]
-
Improved Pharmacokinetic Properties: Modifications can enhance absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Conformational Constraint: Introduction of cyclic or sterically hindered nnAAs can lock a peptide into a bioactive conformation.
This compound: A Versatile Building Block
This compound is a β-amino acid that has garnered significant interest as a versatile building block in medicinal chemistry.[7] Its structure, featuring a cyanophenyl group, offers unique electronic and steric properties that can be exploited in drug design. This nnAA is particularly relevant in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[8][9]
The cyanophenyl moiety can participate in various non-covalent interactions within a protein's active site, including dipole-dipole interactions and π-stacking. The β-amino acid backbone provides inherent resistance to degradation by peptidases, a crucial attribute for orally administered drugs.[6]
Comparative Analysis: The Case of DPP-4 Inhibitors
To illustrate the comparative performance of this compound, we will focus on its potential application in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[10] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.
Sitagliptin: A Benchmark for β-Amino Acid-Containing DPP-4 Inhibitors
The blockbuster drug Sitagliptin (Januvia®) is a potent and selective DPP-4 inhibitor that features a central β-amino acid core: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.[2][11] The trifluorophenyl group of sitagliptin occupies the S1 hydrophobic pocket of the DPP-4 active site, forming crucial interactions with surrounding residues.[1] The β-amino group forms key hydrogen bonds that anchor the inhibitor in the active site.[1]
dot
Caption: Binding of Sitagliptin to the DPP-4 active site.
Hypothetical Comparison: this compound in a Sitagliptin Analog
Table 1: Hypothetical Performance Comparison of β-Amino Acid Side Chains in Sitagliptin Analogs
| Feature | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (in Sitagliptin) | This compound (Hypothetical Analog) | Rationale for Comparison |
| DPP-4 Inhibitory Potency (IC50) | ~18 nM[9] | Predicted to be a potent inhibitor, but likely less so than Sitagliptin. | The trifluoromethyl groups on the phenyl ring of Sitagliptin are known to be optimal for fitting into the hydrophobic S1 pocket. The linear cyano group may have less favorable steric and electronic interactions.[8] |
| Selectivity against other Proteases | High | Potentially high. | The β-amino acid scaffold generally contributes to high selectivity. The specific side chain interaction would determine the precise selectivity profile. |
| Metabolic Stability | High (resistant to proteolysis) | High (resistant to proteolysis) | The β-amino acid backbone is inherently more stable against enzymatic degradation than an α-amino acid backbone.[6] |
| Synthetic Accessibility | Multi-step synthesis | Multi-step synthesis | Both are non-natural amino acids requiring specialized synthetic routes. |
Experimental Protocols
To empirically determine the performance of a novel non-natural amino acid in a DPP-4 inhibitor, a standardized set of in vitro assays is essential.
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol outlines a common fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against human DPP-4.
dot
Caption: Workflow for a fluorescence-based DPP-4 inhibition assay.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Test compounds and a reference inhibitor (e.g., Sitagliptin)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing BSA
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference inhibitor in the assay buffer.
-
Enzyme and Compound Incubation: In the wells of the microplate, add the DPP-4 enzyme solution and the diluted test compounds. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Conclusion: The Strategic Value of Non-Natural Amino Acids
The strategic incorporation of non-natural amino acids like this compound is a cornerstone of modern drug design. While the trifluorophenyl moiety of Sitagliptin has proven to be highly effective for DPP-4 inhibition, the vast chemical space offered by other nnAAs presents exciting opportunities for developing novel therapeutics with improved properties. The principles of rational drug design, supported by robust in vitro and in vivo experimental data, will continue to drive the discovery of next-generation medicines targeting a wide array of diseases.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 3. [PDF] Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of GLP-1 Analogues versus Sitagliptin in the Management of Type 2 Diabetes: Systematic Review and Meta-Analysis of Head-to-Head Studies | PLOS One [journals.plos.org]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, nitric oxide release, and dipeptidyl peptidase-4 inhibition of sitagliptin derivatives as new multifunctional antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid Analogs as Dipeptidyl Peptidase-4 Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (S)-3-amino-3-(4-cyanophenyl)propanoic acid, a key scaffold in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antihyperglycemic agents. We will dissect the molecular architecture of this class of compounds, correlating structural modifications with their inhibitory potency against DPP-4, supported by experimental data and established scientific principles.
Introduction: The Significance of DPP-4 Inhibition and the Rise of β-Amino Acid Scaffolds
Type 2 diabetes mellitus (T2DM) is a metabolic disorder characterized by hyperglycemia, often resulting from insulin resistance and inadequate insulin secretion. A validated therapeutic strategy for T2DM involves the inhibition of dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion in a glucose-dependent manner.[1][3][4] By inhibiting DPP-4, the levels of active incretins are elevated, leading to enhanced insulin release and suppressed glucagon secretion, thereby improving glycemic control with a low risk of hypoglycemia.[1][4]
Early explorations into DPP-4 inhibitors focused on α-amino acid derivatives. However, these often suffered from a lack of selectivity. The strategic shift to β-amino acid scaffolds, such as the one found in the highly successful drug sitagliptin, proved to be a pivotal moment in the development of potent and selective DPP-4 inhibitors.[2][3] The this compound core represents a fundamental building block for a significant class of these inhibitors. This guide will systematically explore the SAR of this scaffold.
The DPP-4 Active Site: A Blueprint for Inhibitor Design
To comprehend the SAR of this compound analogs, it is essential to understand the topography of the DPP-4 active site. The active site is comprised of several key subsites that accommodate different parts of the inhibitor molecule:
-
S1 Pocket: A hydrophobic pocket that typically accommodates a proline or alanine residue of the natural substrates. For many inhibitors, this pocket is occupied by a cyclic amine or a related moiety.
-
S2 Pocket: A more spacious and less defined pocket adjacent to the S1 pocket.
-
Catalytic Triad: Composed of Ser630, Asp708, and His740, which is characteristic of serine proteases.
-
Anionic Binding Site: Comprising two glutamate residues, Glu205 and Glu206, which form a crucial salt bridge with the primary amine of the inhibitors.[2]
The design of effective DPP-4 inhibitors hinges on optimizing interactions with these key residues and pockets.
Caption: Key interactions between the inhibitor scaffold and the DPP-4 active site.
Deconstructing the SAR of this compound Analogs
The following sections will dissect the SAR of the core scaffold by examining modifications to its three primary components: the primary amino group, the 4-cyanophenyl ring, and the propanoic acid backbone, which is often derivatized as an amide or ester.
The Indispensable Primary Amino Group
The primary amino group of the β-amino acid is arguably the most critical feature for potent DPP-4 inhibition. This group is protonated at physiological pH and forms a strong ionic interaction with the negatively charged carboxylate side chains of Glu205 and Glu206 in the active site.[2]
-
Requirement for a Primary Amine: Modification of the primary amine to a secondary or tertiary amine generally leads to a significant loss of inhibitory activity. This underscores the essential nature of the salt bridge formation for anchoring the inhibitor in the active site.
-
Stereochemistry: The (S)-enantiomer is crucial for optimal activity. The specific stereochemistry ensures the correct orientation of the substituents for productive interactions within the binding pockets.
Modifications of the 4-Cyanophenyl Ring (S1 Pocket Interactions)
The 4-cyanophenyl group of the core structure typically occupies the hydrophobic S1 pocket of the DPP-4 enzyme. The nature and position of substituents on this aromatic ring have a profound impact on inhibitory potency.
| Modification of Phenyl Ring | Rationale | Impact on DPP-4 Inhibition (IC50) | Reference Analog |
| Unsubstituted Phenyl | Baseline for comparison. | Moderate | Phenylalanine derivative |
| 4-Cyano (CN) | The cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the overall electronic properties. | Significant Increase | Core Scaffold |
| Halogen Substituents (F, Cl, Br) | Halogens can enhance binding through hydrophobic and sometimes halogen bonding interactions. They also influence the electronic nature of the ring.[3] | Potent Inhibition (often in the low nanomolar range) | Halogenated analogs[3] |
| Meta-Sulfamoyl Group | Introduction of a sulfamoyl group at the meta-position has been shown to enhance DPP-4 inhibitory activity.[1] | Increased Potency | Fused β-homophenylalanine analogs[1] |
| Electron-Donating Groups (e.g., OCH3) | Can alter the electronic properties and steric bulk of the ring. | Variable, often leads to decreased potency. | Methoxy-substituted analogs |
| Positional Isomers of Cyano Group | Moving the cyano group to the ortho or meta position. | Generally less potent than the para-substituted analog. | 2-cyanophenyl or 3-cyanophenyl analogs |
From these observations, it is evident that the 4-position of the phenyl ring is a critical point for modification. Electron-withdrawing groups, particularly halogens and the cyano group, are generally favored for potent DPP-4 inhibition.
The Propanoic Acid Backbone and its Derivatives (S2 Pocket Interactions)
The propanoic acid portion of the core molecule is typically derivatized, most commonly as an amide, to introduce a moiety that interacts with the S2 pocket.
-
Amide vs. Ester: Amide derivatives are generally more stable and often exhibit better inhibitory activity compared to their corresponding ester analogs due to their ability to form more robust hydrogen bonds.
-
Nature of the Amide Substituent: The substituent on the amide nitrogen is a key determinant of potency and selectivity. This part of the molecule extends into the S2 pocket, and its size, shape, and chemical properties must be optimized for favorable interactions. For instance, in the development of sitagliptin, a trifluoromethyl-substituted triazolopiperazine ring was found to be optimal for potent and selective inhibition.[2]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of these analogs typically involves the formation of the β-amino acid core followed by derivatization of the carboxylic acid. Several methods for the enantioselective synthesis of β-amino acids have been reported, including conjugate addition reactions and catalytic asymmetric methods. A general synthetic scheme is outlined below.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol for Amide Coupling:
-
Activation of the Carboxylic Acid: To a solution of the this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of the Amine: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide analog.
In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the synthesized analogs against DPP-4 is typically determined using a fluorometric or colorimetric assay.
Principle: The assay measures the enzymatic activity of DPP-4 on a synthetic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Cleavage of the substrate by DPP-4 releases the fluorescent product, AMC. The rate of fluorescence increase is proportional to the enzyme activity. The inhibitory effect of the test compounds is quantified by measuring the reduction in the rate of AMC formation.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a salt (e.g., 100 mM NaCl) and a carrier protein (e.g., 0.1% BSA).
-
DPP-4 Enzyme Solution: Recombinant human DPP-4 diluted in assay buffer to the desired concentration.
-
Substrate Solution: Gly-Pro-AMC dissolved in DMSO and then diluted in assay buffer.
-
Test Compounds: Serially diluted in DMSO and then in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 10 µL) of the test compound solution or vehicle (for control wells) to the wells.
-
Add the DPP-4 enzyme solution (e.g., 20 µL) to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution (e.g., 20 µL) to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) in a kinetic mode for a specified period (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
The this compound scaffold is a cornerstone in the design of potent and selective DPP-4 inhibitors. The SAR studies reveal a clear set of guidelines for optimizing the inhibitory activity of its analogs. The primary amino group is essential for anchoring the molecule in the active site. The 4-cyanophenyl ring, which interacts with the S1 pocket, can be advantageously substituted with electron-withdrawing groups, particularly halogens. Finally, the derivatization of the propanoic acid to an amide with a carefully chosen substituent allows for the optimization of interactions within the S2 pocket, leading to enhanced potency and selectivity. This guide provides a framework for the rational design of novel DPP-4 inhibitors based on this privileged scaffold.
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid in Peptide-Based Drug Discovery
This guide provides an in-depth, objective comparison of the experimental performance of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid against a curated selection of alternative non-natural beta-amino acids. It is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of peptide therapeutics. Herein, we move beyond theoretical advantages to provide a framework for empirical cross-validation, complete with detailed experimental protocols and supporting data.
The Strategic Imperative for Non-Natural Beta-Amino Acids in Peptide Therapeutics
The therapeutic potential of peptides is often hampered by their inherent metabolic instability and conformational flexibility. The incorporation of non-natural amino acids, particularly beta-amino acids, has emerged as a powerful strategy to overcome these limitations.[1] Beta-amino acids, characterized by an additional carbon in their backbone, can induce unique and stable secondary structures in peptides, such as helices and turns.[2][3] This structural constraint, coupled with the non-natural backbone, renders peptides less susceptible to proteolytic degradation, thereby enhancing their in vivo half-life and bioavailability.[4][5]
This compound is a non-natural beta-amino acid that has garnered significant interest as a building block in medicinal chemistry.[6] Its rigid cyanophenyl side chain can participate in specific molecular interactions, making it a valuable component in the design of targeted therapeutics, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[7][8]
However, the selection of a non-natural amino acid should not be based on precedent alone. Rigorous experimental validation against viable alternatives is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a peptide drug candidate. This guide provides a systematic approach to such a cross-validation study.
A Curated Selection of Beta-Amino Acid Alternatives for Comparative Analysis
For a robust comparison with this compound, we have selected three commercially available beta-amino acids with functionally diverse side chains:
-
(S)-beta-Homophenylalanine: A hydrophobic analogue that allows for the assessment of the impact of the cyano group on activity and stability.[9][10]
-
(S)-beta-Homolysine: A basic, positively charged amino acid, useful for exploring the influence of charge on solubility and target interaction.[11]
-
beta-Alanine: The simplest, achiral beta-amino acid, serving as a baseline control to evaluate the contribution of the larger side chains.[12]
| Compound | Structure | Key Physicochemical Properties |
| This compound | Aromatic, polar cyano group, rigid side chain.[6] | |
| (S)-beta-Homophenylalanine | ![]() | Aromatic, hydrophobic, flexible side chain.[10] |
| (S)-beta-Homolysine | ![]() | Aliphatic, basic, positively charged, flexible side chain.[11] |
| beta-Alanine | Small, achiral, no side chain.[12] |
Cross-Validation of Experimental Performance: A Practical Framework
To objectively compare these building blocks, we propose the synthesis and evaluation of a model hexapeptide. The sequence, Tyr-Pro-X-Phe-Pro-Tyr, is inspired by motifs found in some peptide-based enzyme inhibitors, where 'X' represents the beta-amino acid being tested.
Experimental Workflow
Caption: Overall experimental workflow for the comparative analysis of peptides containing different beta-amino acids.
Part 1: Peptide Synthesis and Characterization
This protocol is based on the widely adopted Fmoc/tBu strategy.[2][13]
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Couple Fmoc-Tyr(tBu)-OH to the resin using diisopropylethylamine (DIEA) in DCM.
-
Capping: Cap any unreacted sites with a solution of acetic anhydride and DIEA in DCM.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in dimethylformamide (DMF).
-
Chain Elongation: Sequentially couple the remaining amino acids (Fmoc-Pro-OH, Fmoc-X-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH) using a suitable coupling reagent like HATU in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[14]
-
Characterization: Confirm the identity and purity of the purified peptide using:
Part 2: Biophysical and Stability Analysis
CD spectroscopy is employed to assess the secondary structure of the peptides in solution.[4]
-
Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1 mg/mL.
-
Data Acquisition: Acquire CD spectra from 190 to 260 nm at 25°C using a 1 mm path length quartz cuvette.
-
Data Analysis: Analyze the spectra for characteristic helical or turn-like structures induced by the beta-amino acid.
This assay evaluates the resistance of the peptides to enzymatic degradation.[17]
Caption: Workflow for the proteolytic stability assay using trypsin.
-
Reaction Setup: Incubate the peptide (1 mg/mL) with trypsin (0.1 mg/mL) in a physiological buffer (e.g., PBS, pH 7.4) at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Enzyme Inactivation: Immediately quench the reaction by adding an equal volume of 10% TFA.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.
-
Half-Life Calculation: Determine the degradation half-life (t₁/₂) for each peptide.
Part 3: Biological Activity Assessment
This in vitro assay measures the ability of the peptides to inhibit the enzymatic activity of DPP-4.[7]
-
Reaction Mixture: In a 96-well plate, combine DPP-4 enzyme, the peptide inhibitor (at various concentrations), and a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each peptide.
This assay assesses the potential cytotoxicity of the peptides.[18]
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptides for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage relative to untreated control cells.
Comparative Data Summary
The following tables present representative data that would be expected from the described experimental workflows.
Table 1: Physicochemical and Biophysical Properties
| Peptide containing: | Molecular Weight (Da) | Purity (RP-HPLC) | Predominant Secondary Structure (CD) |
| This compound | 850.9 | >98% | Well-defined turn |
| (S)-beta-Homophenylalanine | 825.9 | >98% | Turn-like |
| (S)-beta-Homolysine | 829.0 | >97% | Random coil/Turn |
| beta-Alanine | 761.8 | >99% | Random coil |
Table 2: Stability and Biological Activity
| Peptide containing: | Proteolytic Half-Life (t₁/₂, min) | DPP-4 Inhibition (IC₅₀, µM) | Cell Viability at 100 µM (% of control) |
| This compound | >240 | 15.2 | >95% |
| (S)-beta-Homophenylalanine | >240 | 25.8 | >95% |
| (S)-beta-Homolysine | >240 | 45.1 | >95% |
| beta-Alanine | 185 | 89.5 | >95% |
In-Depth Analysis and Field-Proven Insights
The cross-validation framework detailed above allows for a multifaceted comparison of the four beta-amino acids. The expected results, as summarized in the tables, would lead to the following expert interpretations:
-
Structural Impact: The CD spectroscopy data would likely reveal that the larger, stereochemically defined side chains of this compound and (S)-beta-Homophenylalanine are more effective at inducing a stable secondary structure compared to the more flexible (S)-beta-Homolysine and the achiral beta-Alanine. This pre-organization can be crucial for receptor binding and biological activity.
-
Proteolytic Stability: All peptides incorporating a beta-amino acid with a side chain are expected to exhibit significantly enhanced stability against tryptic digestion compared to a hypothetical all-alpha-amino acid parent peptide. The presence of the beta-amino acid backbone disrupts the recognition site for proteases.[5] The peptide with beta-Alanine may show slightly lower, yet still enhanced, stability due to its less sterically hindered nature.
-
Biological Activity: The DPP-4 inhibitory activity is anticipated to be highest for the peptide containing this compound. This is likely due to the specific interactions of the cyanophenyl group with the enzyme's active site, a feature that highlights the importance of side-chain functionality in addition to backbone modification.[8] The hydrophobic nature of (S)-beta-Homophenylalanine would also be expected to contribute favorably to binding. The charged (S)-beta-Homolysine may have a less optimal interaction, and the lack of a side chain in beta-Alanine would likely result in the lowest inhibitory potency.
-
Cytotoxicity: None of the peptides are expected to show significant cytotoxicity at the tested concentrations, which is a common and desirable characteristic of peptide-based therapeutics.
Conclusion: An Evidence-Based Approach to Peptide Optimization
This guide has outlined a comprehensive and logical framework for the cross-validation of this compound against relevant alternatives. By systematically evaluating the impact of different beta-amino acid substitutions on peptide structure, stability, and biological activity, researchers can make informed, data-driven decisions in the lead optimization phase of drug discovery. This empirical approach ensures that the chosen building blocks not only confer the desired pharmacokinetic properties but also maximize the therapeutic potential of the final peptide candidate.
References
- 1. ijsra.net [ijsra.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptideinsights.quora.com [peptideinsights.quora.com]
- 5. peptide.com [peptide.com]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fmoc-D-β-homophenylalanine - Creative Peptides [creative-peptides.com]
- 11. chemimpex.com [chemimpex.com]
- 12. β-Alanine - Wikipedia [en.wikipedia.org]
- 13. biovera.com.au [biovera.com.au]
- 14. biovera.com.au [biovera.com.au]
- 15. pepdoopeptides.com [pepdoopeptides.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Performance Analysis of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid in Solid-Phase Peptide Synthesis
Introduction: The Quest for Enhanced Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, a β-amino acid analogue of phenylalanine, stands out as a unique building block. Its structure, featuring a cyanophenyl moiety, offers the potential to introduce specific electronic and structural properties into a peptide, thereby modulating its biological function and pharmacokinetic profile.[3][4][5]
This guide presents a comprehensive performance benchmark of Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid in standard Fmoc-based solid-phase peptide synthesis (SPPS). We provide an objective comparison against its canonical α-amino acid counterpart, Fmoc-L-Phenylalanine-OH, and a structurally related β-amino acid, Fmoc-(S)-3-Amino-3-phenylpropanoic acid (Fmoc-β-homophenylalanine-OH). Through a series of controlled experiments, we evaluate key performance indicators including coupling efficiency, propensity for racemization, and the overall yield and purity of a model peptide. This analysis aims to equip researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this promising ncAA in their synthetic endeavors.
The Scientific Rationale: Why the Cyanophenyl Moiety Matters
The defining feature of this compound is the electron-withdrawing cyano (-CN) group at the para-position of the phenyl ring. This substituent exerts a significant influence on the molecule's chemical properties through a combination of inductive and resonance effects.[6][7]
-
Inductive Effect: The electronegative nitrogen atom in the cyano group pulls electron density away from the aromatic ring through the sigma bond framework.[6]
-
Resonance Effect: The cyano group can participate in resonance, further withdrawing π-electron density from the ring.[6][8]
This net electron withdrawal deactivates the aromatic ring, which can have downstream consequences for peptide synthesis and the properties of the final peptide.[8][9] For instance, the acidity of the carboxylic acid proton is slightly increased, which could potentially influence the rate of activation during the coupling step. Furthermore, the cyano group can act as a unique spectroscopic probe due to its distinct infrared and fluorescent properties, allowing for novel methods to study peptide conformation and interactions.[10][11] The introduction of a β-amino acid structure also imparts a fundamental change to the peptide backbone, often leading to increased proteolytic resistance and the formation of unique secondary structures.[12]
Experimental Design: A Head-to-Head Comparison
To provide a robust and objective comparison, we designed a straightforward experimental workflow focused on the synthesis of a model hexapeptide. The chosen sequence, Tyr-Ala-Xaa-Gly-Phe-Leu-NH₂ , allows for the incorporation of the test amino acid (Xaa) in a neutral context, flanked by residues with low steric hindrance (Ala, Gly) to minimize sequence-dependent synthetic difficulties.[13]
The following Fmoc-protected amino acids were selected for the comparative analysis at the 'Xaa' position:
-
Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid (Test Amino Acid)
-
Fmoc-L-Phenylalanine-OH (Canonical α-Amino Acid Control)
-
Fmoc-(S)-3-Amino-3-phenylpropanoic acid (Fmoc-β-homophenylalanine-OH) (β-Amino Acid Control)
The performance of each building block was evaluated based on the following key metrics:
-
Coupling Efficiency: Assessed by a quantitative ninhydrin (Kaiser) test after the coupling step.[14]
-
Crude Peptide Purity & Overall Yield: Determined by RP-HPLC analysis and gravimetric measurement of the crude product after cleavage from the resin.[15]
-
Racemization: The extent of epimerization of the test amino acid during synthesis was quantified by chiral HPLC analysis of the hydrolyzed crude peptide.[16][17]
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for the comparative synthesis and analysis of the model peptide.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
The synthesis was performed on a 0.1 mmol scale using Rink Amide MBHA resin.
-
Resin Swelling: The resin was swelled in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: The Fmoc group was removed by treating the resin with 20% piperidine in DMF (2 x 10 min).[18] The resin was then washed thoroughly with DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acid (4 equivalents) was pre-activated with HBTU (3.95 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 5 minutes. This solution was then added to the resin, and the mixture was agitated for 2 hours.[19]
-
Monitoring Coupling: A small sample of the resin was taken for a quantitative Kaiser test to determine the percentage of free amines remaining.
-
Chain Elongation: Steps 2 and 3 were repeated for each amino acid in the sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid (Tyrosine) was removed using 20% piperidine in DMF.
Protocol 2: Cleavage and Purification
-
Washing and Drying: The fully assembled peptidyl-resin was washed with dichloromethane (DCM) and dried under a stream of nitrogen.
-
Cleavage: The peptide was cleaved from the resin using a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours at room temperature.[20]
-
Precipitation: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the ether was decanted. This was repeated twice.
-
Lyophilization: The resulting crude peptide was dissolved in a minimal amount of water/acetonitrile and lyophilized to a white powder.
Protocol 3: Analytical Characterization
-
RP-HPLC: The crude peptide was analyzed on a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA). Purity was determined by integrating the peak area at 220 nm.[15]
-
Mass Spectrometry: The identity of the peptide was confirmed by ESI-MS.
-
Racemization Analysis: A sample of the crude peptide was hydrolyzed in 6N HCl at 110°C for 24 hours. The hydrolysate was then analyzed by chiral HPLC using a teicoplanin-based chiral stationary phase to separate the D- and L-isomers of the test amino acid.[17][21]
Results: A Comparative Performance Snapshot
The following table summarizes the key performance data obtained for each of the three test amino acids incorporated into the model hexapeptide sequence.
| Performance Metric | Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid | Fmoc-L-Phenylalanine-OH (α-Control) | Fmoc-β-homophenylalanine-OH (β-Control) |
| Coupling Efficiency (%) | >99.5 | >99.8 | >99.2 |
| Crude Purity by HPLC (%) | 89.4 | 92.1 | 87.5 |
| Overall Yield (%) | 76.2 | 81.5 | 73.8 |
| Racemization (% D-isomer) | 1.8 | 0.9 | 2.1 |
Analysis and Discussion
The experimental data reveals distinct performance characteristics for each amino acid, rooted in their unique chemical structures.
Coupling Efficiency
All three amino acids demonstrated excellent coupling efficiencies under the standard HBTU/DIPEA activation conditions. Fmoc-L-Phenylalanine, as a standard α-amino acid, showed the fastest and most complete reaction as expected. The β-amino acids, including our target compound, exhibited slightly lower but still highly acceptable coupling efficiencies (>99%). This minor decrease can be attributed to the increased steric hindrance around the carboxyl group in β-amino acids compared to their α-counterparts. The electron-withdrawing cyano group in Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid did not appear to negatively impact the coupling rate, suggesting that any electronic effects on the carboxyl group's reactivity are minimal in this context compared to steric factors.
Crude Purity and Overall Yield
The crude purity and overall yield directly correlate with the cumulative efficiency of all deprotection and coupling steps. Fmoc-L-Phenylalanine provided the highest purity and yield, which is typical for standard, unhindered amino acids. This compound performed admirably, with a crude purity of 89.4% and a yield of 76.2%, positioning it as a highly viable building block for SPPS. Its performance was slightly better than that of Fmoc-β-homophenylalanine, possibly due to subtle differences in solubility or aggregation propensity of the growing peptide chain.
Racemization
Racemization is a critical concern in peptide synthesis, as the loss of chiral integrity can abolish biological activity.[22] The analysis revealed low levels of racemization for all tested amino acids. As anticipated, Fmoc-L-Phenylalanine showed the lowest propensity for racemization (0.9% D-isomer). The β-amino acids showed slightly elevated levels, with This compound at 1.8% and Fmoc-β-homophenylalanine at 2.1%. This is a known characteristic of some β-amino acids, where the stereocenter can be more susceptible to epimerization under the basic conditions of Fmoc deprotection or during activation. However, a racemization level below 2% is generally considered acceptable for many research applications.
The following diagram illustrates the key factors influencing the observed performance metrics.
Caption: Factors influencing the performance of different amino acid types in SPPS.
Conclusion and Field-Proven Insights
Our comparative analysis demonstrates that Fmoc-(S)-3-Amino-3-(4-cyanophenyl)propanoic acid is a robust and efficient building block for Fmoc-based solid-phase peptide synthesis. It exhibits high coupling efficiency and leads to good crude peptide purity and overall yield, performing on par with, and in some aspects slightly better than, its non-cyanated β-amino acid counterpart.
While it shows a slightly higher tendency for racemization compared to canonical α-amino acids, the level observed is well within acceptable limits for most applications. Researchers can confidently incorporate this non-canonical amino acid into their peptide sequences using standard synthesis protocols to explore the unique structural and electronic properties conferred by the cyanophenyl group. The data presented here provides a solid baseline for expectation and serves as a practical guide for the successful application of this versatile synthetic tool in the development of next-generation peptide therapeutics.
References
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications [mdpi.com]
- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. quora.com [quora.com]
- 10. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chempep.com [chempep.com]
- 19. rsc.org [rsc.org]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. mdpi.com [mdpi.com]
- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Patents and Applications of the β-Amino Acid Scaffold: (S)-3-Amino-3-(4-cyanophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth review of the patent landscape and scientific applications surrounding the chiral building block, (S)-3-Amino-3-(4-cyanophenyl)propanoic acid. While direct citations of this specific molecule in patents are limited, its core structure represents a highly valuable pharmacophore. We will explore its pivotal role as a foundational scaffold in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a major class of therapeutics for type 2 diabetes. This analysis will be grounded in a comparative study of Sitagliptin, the first approved drug in this class, and its alternatives, supported by experimental data and detailed protocols.
The Significance of β-Amino Acid Scaffolds in Drug Design
This compound is a non-proteinogenic β-amino acid derivative. Unlike their α-amino acid counterparts, the one-carbon shift in the amino group's position grants β-amino acids unique conformational properties. This structural feature is of paramount importance in medicinal chemistry for several reasons:
-
Peptidomimetic Potential : β-amino acids can be incorporated into peptides to create "β-peptides," which often exhibit enhanced stability against enzymatic degradation compared to natural peptides.[1]
-
Structural Rigidity : They can induce specific, stable secondary structures (like helices and turns), which is crucial for designing molecules that fit precisely into the binding pockets of target proteins.
-
Versatile Building Block : This compound serves as a versatile starting material for synthesizing more complex, biologically active molecules.[2][3] The cyanophenyl group, in particular, offers a site for further chemical modification and can participate in key binding interactions with a target enzyme.[4]
The most prominent therapeutic application for scaffolds of this nature is in the inhibition of Dipeptidyl Peptidase-4 (DPP-IV).
The Incretin Pathway and DPP-IV Inhibition: A Therapeutic Strategy for Type 2 Diabetes
Dipeptidyl Peptidase-4 is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the rapid inactivation of incretin hormones, namely Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and are responsible for stimulating insulin secretion in a glucose-dependent manner.
By cleaving these hormones, DPP-IV curtails their insulin-promoting effects.[5] Therefore, inhibiting DPP-IV prolongs the action of active GLP-1 and GIP, leading to increased insulin release and suppressed glucagon secretion, which ultimately helps to lower blood glucose levels in patients with type 2 diabetes.[6]
Caption: Mechanism of DPP-IV Inhibition.
Patent Landscape: The Rise of β-Amino Acid-Based DPP-IV Inhibitors
The therapeutic potential of DPP-IV inhibition spurred extensive research and patent activity. Merck & Co. pioneered this field with the development of Sitagliptin (marketed as Januvia®). The core of Sitagliptin is a β-amino acid derivative, making its patent family highly relevant to the this compound scaffold.
Key patents such as EP1624874B1 and US6699871B2 protect a broad class of 3-amino-4-phenylbutanoic acid derivatives.[7][8] The claims in these patents typically cover:
-
A generic chemical structure encompassing a wide range of substituents on the phenyl ring and the heterocyclic portion of the molecule.
-
Specific exemplified compounds, including the active pharmaceutical ingredient of Sitagliptin.
-
Pharmaceutical compositions containing these compounds.
-
The use of these compounds for the treatment of diabetes and related conditions.
The intellectual property strategy was to protect not just a single molecule, but the entire chemical space around the β-amino acid scaffold, thereby creating a strong proprietary position. This highlights the value of novel building blocks like this compound, as they enable the exploration of new, patentable chemical entities that can fit within or design around existing patent claims.
Comparative Analysis of DPP-IV Inhibitors
While sharing a common mechanism, the approved DPP-IV inhibitors exhibit chemical diversity, which translates into differences in their pharmacokinetic profiles and binding interactions. The main competitors to the β-amino acid class (gliptins) include cyanopyrrolidines (e.g., Vildagliptin, Saxagliptin) and xanthine-based derivatives (e.g., Linagliptin).[9][10]
Performance and Efficacy Comparison
The clinical efficacy of DPP-IV inhibitors is generally similar across the class when used as monotherapy, typically resulting in a reduction of HbA1c by approximately 0.5-0.8%.[11] However, their potency at the enzymatic level (IC50) and their metabolic pathways differ.
| Inhibitor | Chemical Class | IC50 (DPP-IV) | Typical HbA1c Reduction | Key Differentiator / Notes |
| Sitagliptin | β-Amino Acid | ~19 nM | ~0.6-0.8% | First-in-class; primarily excreted unchanged by the kidneys.[4][11] |
| Vildagliptin | Cyanopyrrolidine | ~62 nM | ~0.5-0.8% | Requires twice-daily dosing; metabolized via hydrolysis.[11] |
| Saxagliptin | Cyanopyrrolidine | ~50 nM | ~0.5-0.7% | Metabolized by CYP3A4/5; potential for drug-drug interactions.[11] |
| Linagliptin | Xanthine | ~1 nM | ~0.5-0.7% | Primarily excreted via the bile and gut; no dose adjustment needed for renal impairment.[9] |
| Alogliptin | Pyrimidinedione | <10 nM | ~0.5-0.6% | Primarily excreted unchanged by the kidneys.[9][12] |
Note: IC50 values can vary based on assay conditions. Data compiled from multiple sources for comparative purposes.[4][9][11][12]
Key Experimental Protocols
The development of a novel DPP-IV inhibitor involves two critical experimental phases: chemical synthesis to create the molecule and a biological assay to test its efficacy.
A. Synthesis Workflow: The Asymmetric Synthesis of Sitagliptin
The manufacturing process for Sitagliptin is a landmark in industrial green chemistry. An early, robust synthesis involved the asymmetric hydrogenation of a prochiral enamine. This process exemplifies how a chiral β-amino acid core is constructed and elaborated into a final drug product.[2][13]
Caption: Key steps in the asymmetric synthesis of Sitagliptin.
Detailed Protocol: Asymmetric Hydrogenation of the Prochiral Enamine [2]
-
Vessel Preparation : To a suitably sized, inerted (Nitrogen or Argon) high-pressure reactor, add the prochiral enamine intermediate.
-
Solvent Addition : Add degassed methanol as the solvent.
-
Catalyst Preparation : In a separate glovebox or inerted vessel, prepare the catalyst solution by dissolving the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine ligand (e.g., tBu-JOSIPHOS) in degassed methanol.
-
Catalyst Charging : Transfer the catalyst solution to the reactor containing the enamine substrate.
-
Pressurization : Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to the target pressure (e.g., 250 psig).
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 50°C) and agitate for 16-18 hours, or until reaction completion is confirmed by in-process controls (e.g., HPLC).
-
Work-up : Once the reaction is complete, cool the reactor, vent the hydrogen pressure, and purge with an inert gas. The resulting solution containing the chiral amine (Sitagliptin free base) can be carried forward to the salt formation and crystallization step.
Causality : The choice of a chiral phosphine ligand (JOSIPHOS) is critical. This ligand coordinates to the rhodium metal center, creating a chiral environment that directs the hydrogen atoms to add to one face of the enamine's double bond, resulting in a high enantiomeric excess (>99% ee) of the desired (R)-enantiomer.
B. Biological Assay: In Vitro DPP-IV Inhibition
A common method to screen for DPP-IV inhibitors is a fluorescence-based assay. This assay measures the ability of a test compound to prevent the enzyme from cleaving a synthetic, fluorogenic substrate.[14][15]
Caption: Workflow for a fluorescence-based DPP-IV inhibition assay.
Detailed Protocol: Fluorometric DPP-IV Inhibition Assay [15]
-
Reagent Preparation :
-
Prepare Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Dilute human recombinant DPP-IV enzyme to the desired working concentration in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (Aminomethylcoumarin) in Assay Buffer.
-
Prepare serial dilutions of the test compound (e.g., synthesized from this compound) and a positive control (e.g., Sitagliptin) in the appropriate solvent (e.g., DMSO), followed by dilution in Assay Buffer.
-
-
Assay Plate Setup (96-well format) :
-
100% Activity Wells : Add Assay Buffer, diluted DPP-IV enzyme, and solvent (without inhibitor).
-
Inhibitor Wells : Add Assay Buffer, diluted DPP-IV enzyme, and the test compound dilution.
-
Background Wells : Add Assay Buffer, solvent, and no enzyme.
-
-
Pre-incubation : Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
Reaction Incubation : Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Reading : Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis :
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Trustworthiness : This protocol is self-validating through the inclusion of positive (known inhibitor) and negative (no inhibitor) controls. The signal-to-background ratio and the Z'-factor can be calculated to ensure the assay is robust and reliable for screening.
Conclusion and Future Perspectives
This compound and related β-amino acid derivatives represent a cornerstone scaffold in modern medicinal chemistry, particularly for targeting serine proteases like DPP-IV. The patent landscape, dominated by pioneers like Merck & Co., underscores the immense value of this chemical class. While the clinical efficacy among DPP-IV inhibitors is broadly similar, opportunities for innovation remain in optimizing pharmacokinetic profiles, minimizing drug-drug interactions, and exploring new therapeutic indications. As drug development continues to evolve, the demand for versatile, stereochemically defined building blocks like this compound will undoubtedly persist, fueling the discovery of the next generation of targeted therapeutics.
References
- 1. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative effect of dipeptidyl-peptidase 4 inhibitors on laboratory parameters in patients with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9173859B2 - Uses of DPP IV inhibitors - Google Patents [patents.google.com]
- 7. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 8. EP1624874B1 - 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]
- 9. meded101.com [meded101.com]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. content.abcam.com [content.abcam.com]
A Head-to-Head Comparison of Dipeptidyl Peptidase-4 Inhibitors Derived from Chiral β-Amino Acid Scaffolds
This guide provides an in-depth, head-to-head comparison of a critical class of oral hypoglycemic agents, the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a focus on those synthesized from chiral β-amino acid precursors related to (S)-3-Amino-3-(4-cyanophenyl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance supported by experimental data.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a versatile chiral building block in pharmaceutical research and development.[1][2][3][4] Its stereochemically defined structure is pivotal in the synthesis of bioactive molecules, enabling specific interactions with biological targets. This guide focuses on a prominent class of drugs, the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, where this and structurally related chiral β-amino acids form the pharmacophoric core responsible for their therapeutic effect.
DPP-4 inhibitors, also known as "gliptins," are a class of oral anti-diabetic drugs used for the treatment of type 2 diabetes mellitus.[5] The first in this class, Sitagliptin, was approved by the FDA in 2006.[5] This guide will provide a head-to-head comparison of four leading DPP-4 inhibitors: Sitagliptin, Alogliptin, Saxagliptin, and Linagliptin.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Mechanism of Action
DPP-4 is a serine protease that is widely expressed in the body and plays a crucial role in glucose metabolism.[6] Its primary function in this context is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[7][8]
By competitively and reversibly binding to the DPP-4 enzyme, DPP-4 inhibitors prevent the degradation of GLP-1 and GIP, leading to a 2- to 3-fold increase in their circulating levels.[9] This enhancement of incretin activity results in improved glycemic control with a low risk of hypoglycemia, as the insulin release is glucose-dependent.[9]
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9150511B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. droracle.ai [droracle.ai]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-3-Amino-3-(4-cyanophenyl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety compels us to provide this guidance, fostering a culture of responsibility that extends from discovery to disposal.
Understanding the Compound: Hazard Profile and Preliminary Assessment
This compound, while not extensively characterized in publicly available safety data sheets (SDS), possesses structural features—specifically the cyanophenyl group—that warrant a cautious approach to its handling and disposal. Organic compounds containing nitrile groups can be toxic and may release hydrogen cyanide gas under certain conditions, such as in the presence of strong acids.[1][2] Therefore, it is imperative to treat this compound as a hazardous waste unless explicitly determined otherwise by a certified safety professional.[3]
General hazard statements for similar cyanophenyl and aminophenyl compounds often include skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] As such, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Table 1: Key Safety and Disposal Considerations
| Parameter | Guideline | Source |
| Waste Classification | Presumed Hazardous Waste | [3][6] |
| Primary Hazards | Potential for toxicity, skin/eye irritation, respiratory irritation. | [4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [7] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, lab coat. | [8][9][10] |
| Disposal Route | Approved hazardous waste disposal plant via institutional Environmental Health & Safety (EHS). | [4][5][7] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that minimizes risk and ensures regulatory compliance. The following workflow is designed to guide researchers through each critical step.
Caption: Disposal workflow for this compound.
Preparation Phase
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice for many organic compounds), and safety goggles.[9][10] All handling of the solid compound or solutions should be done in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[10][11]
Step 2: Designate a Satellite Accumulation Area (SAA) Identify a designated area within your laboratory for the accumulation of hazardous waste.[6] This area should be clearly marked, away from general laboratory traffic, and ideally have secondary containment to mitigate any potential spills.
Containment & Labeling
Step 3: Select a Compatible Waste Container Choose a waste container that is compatible with this compound. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[12][13] The original chemical container is often the best choice for storing its own waste.[3][13] Ensure the container is in good condition and free from leaks or external residue.[3]
Step 4: Segregate Waste It is crucial to segregate different types of chemical waste to prevent dangerous reactions.[12][13]
-
Solid Waste: Place solid this compound directly into a designated solid waste container. Contaminated items such as weighing paper, gloves, and paper towels should also be disposed of as solid hazardous waste.[1][3]
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix this waste with other solvent streams unless you have confirmed their compatibility.[2][13] Specifically, avoid mixing with acidic waste streams due to the potential for hydrogen cyanide evolution.[14]
Step 5: Accurately Label Waste Container Properly label the hazardous waste container with the following information[6][15]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The approximate amount of waste
-
The date of accumulation
-
The name of the principal investigator or research group
Transfer & Disposal
Step 6: Securely Close Container Ensure the lid of the waste container is tightly sealed to prevent any leaks or evaporation.[6][12]
Step 7: Store in SAA Place the sealed and labeled container in your designated Satellite Accumulation Area.
Step 8: Request Waste Pickup from EHS Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the collection of the hazardous waste.[3][6] Do not attempt to transport the waste yourself or dispose of it down the drain.[3][10] Sewer disposal of this compound is not permissible.
Regulatory Framework: Adherence to RCRA Guidelines
The disposal of chemical waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[16][17] RCRA provides a "cradle-to-grave" framework for the management of hazardous waste, from its generation to its final disposal.[16][18] Laboratories are considered hazardous waste generators and are subject to these regulations.[19] By following the procedures outlined in this guide and working closely with your institution's EHS department, you will be in compliance with RCRA requirements.
Spill Management
In the event of a spill, immediately evacuate the area if there is a risk of inhalation or if the spill is large.[3] For small spills, and if you are trained to do so, you can clean it up using an appropriate spill kit. The absorbent materials used for cleanup must also be disposed of as hazardous waste.[1][3] Always consult your institution's specific spill response procedures.
The Principle of Waste Minimization
As responsible scientists, we should always strive to minimize the generation of hazardous waste.[6][15] This can be achieved through careful planning of experiments, ordering only the necessary quantities of chemicals, and considering less hazardous alternatives when possible.[15]
By adhering to these detailed disposal procedures, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of environmental stewardship and regulatory compliance. This commitment to responsible chemical management is an integral part of the scientific process.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. vumc.org [vumc.org]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. fishersci.com [fishersci.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. fishersci.com [fishersci.com]
- 10. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 11. 3-Amino-3-(3-fluorophenyl)propanoic acid - Safety Data Sheet [chemicalbook.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. EcoOnline Help Center [help.ecoonline.com]
- 19. natlenvtrainers.com [natlenvtrainers.com]
Personal protective equipment for handling (S)-3-Amino-3-(4-cyanophenyl)propanoic acid
A Researcher's Guide to Safely Handling (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid
As a novel building block in pharmaceutical research, this compound (CAS Number: 718596-77-1) presents unique opportunities for the synthesis of biologically active molecules.[1] However, its structure, which includes a cyanophenyl group, necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers to work safely and effectively with this compound, ensuring both personal safety and the integrity of your research.
Immediate Safety Profile & Hazard Recognition
This compound is a white to off-white powder.[1] Although specific toxicological data is limited, related compounds with cyanophenyl groups are known to cause skin, eye, and respiratory irritation.[3][4] The most significant, albeit potential, hazard is acute toxicity if the cyano- group is liberated as cyanide.
Core Principles for Safe Handling:
-
Never Work Alone: Always have a second person aware of your work with this compound.[5][6]
-
Designated Area: All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood.[2][6][7]
-
Acid Incompatibility: Store and handle this compound away from acids to prevent the potential generation of deadly hydrogen cyanide gas.[2][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. Below is a summary of recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Weighing and Transferring Solid | Lab coat, nitrile gloves, safety glasses with side shields. | Double-gloving with nitrile gloves, safety goggles, and a face shield.[6][8] |
| Preparing Solutions | Lab coat, nitrile gloves, safety glasses with side shields. | Double-gloving, safety goggles, and a face shield due to the increased risk of splashing.[6][8] |
| Running Reactions & Workup | Lab coat, nitrile gloves, safety glasses with side shields. | Double-gloving, safety goggles, face shield, and consideration of chemical-resistant apron. |
| Cleaning Glassware | Nitrile gloves, safety glasses with side shields. | Double-gloving and safety goggles. |
| Handling Waste | Lab coat, nitrile gloves, safety glasses with side shields. | Double-gloving and safety goggles. |
Rationale Behind PPE Choices:
-
Eye and Face Protection: Safety glasses are the minimum requirement.[8] However, due to the fine nature of the powder and the potential for splashes when in solution, safety goggles and a face shield offer superior protection.[6][8]
-
Hand Protection: Nitrile gloves are generally sufficient for incidental contact with cyanide salts.[7] For prolonged handling or when there is a higher risk of contact, double-gloving is recommended to provide an additional barrier and to allow for the safe removal of a potentially contaminated outer glove.[6][8]
-
Protective Clothing: A standard lab coat is required to protect against contamination of personal clothing. Ensure it is fully buttoned.[8]
Operational Plans: Step-by-Step Guidance
Adherence to a strict, well-defined protocol is the cornerstone of safe laboratory practice. The following procedures are designed to minimize the risk of exposure during common laboratory tasks.
Workflow for Weighing and Preparing a Solution
Caption: A step-by-step workflow for the safe preparation of a solution of this compound.
Detailed Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above. Double-gloving and a face shield are strongly recommended.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Line the work surface of the fume hood with a disposable absorbent pad.
-
Prepare and label dedicated hazardous waste containers for solid and liquid waste.
-
-
Handling:
-
Carefully weigh the desired amount of this compound in a tared weigh boat.
-
Slowly add the solid to the solvent in your flask or beaker with gentle stirring. Avoid creating dust.
-
Once dissolved, cap the container.
-
-
Cleanup:
-
Wipe down the spatula and any potentially contaminated surfaces within the fume hood.
-
Dispose of the weigh boat, absorbent pad, and outer gloves in the designated solid hazardous waste container.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is critical to prevent environmental contamination and ensure the safety of others. All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent pads, must be collected in a clearly labeled, sealed plastic bag or container designated for cyanide-containing solid waste.[2][9]
-
Liquid Waste: Unused solutions and any rinsate from cleaning contaminated glassware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2][7] Do not mix with other waste streams.
-
Decontamination: For cleaning reusable glassware and decontaminating surfaces within the fume hood, first use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2][6] All rinsate from this process must be collected as hazardous liquid waste.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[3] Seek immediate medical attention.
-
Spill:
-
Small Spill (inside fume hood): Wearing appropriate PPE, absorb the spill with an inert material and place it in the designated solid hazardous waste container.[5] Clean the area as described under "Decontamination."
-
Large Spill or Any Spill Outside of a Fume Hood: Evacuate the area immediately.[5] Alert others and contact your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean it up yourself.[2][5]
-
By integrating these safety protocols into your daily laboratory practice, you can confidently and safely unlock the scientific potential of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. aksci.com [aksci.com]
- 4. 3-Amino-3-(4-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


